3-Fluoropropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMZKNFKRXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603404 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77063-66-2 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Role of Fluorinated Aldehydes in Modern Synthesis
An In-Depth Technical Guide to 3-Fluoropropanal: Properties, Reactivity, and Synthetic Applications
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms provides a powerful tool to modulate molecular properties. Among the diverse portfolio of fluorinated building blocks, small, functionalized synthons like this compound (C₃H₅FO) are of paramount importance. This aldehyde combines the versatile reactivity of the formyl group with the profound electronic influence of a γ-fluorine substituent. The purpose of this guide is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond catalog data to explore its core chemical principles, field-proven reactivity, and practical applications. We will delve into the causality behind its behavior, offering a framework for its effective utilization in complex synthetic campaigns.
Core Molecular Profile and Physicochemical Properties
This compound is a saturated aliphatic aldehyde characterized by a fluorine atom at the C3 position. This substitution is remote from the primary functional group (the aldehyde), yet its influence is significant. The high electronegativity of fluorine exerts a powerful negative inductive effect (-I) along the sigma bond framework, subtly increasing the electrophilicity of the carbonyl carbon compared to its non-fluorinated analog, propanal. This electronic perturbation is central to its reactivity profile.
Key physicochemical data for this compound are summarized below. It is critical to note that while some properties are well-documented, others are based on high-quality computational models due to the compound's reactive nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Fluoropropionaldehyde, β-Fluoropropionaldehyde | PubChem[1] |
| CAS Number | 77063-66-2 | PubChem[1] |
| Molecular Formula | C₃H₅FO | PubChem[1] |
| Molecular Weight | 76.07 g/mol | PubChem[1] |
| Monoisotopic Mass | 76.032442941 Da | PubChem[1] |
| Computed XLogP3 | -0.1 | PubChem[1] |
| Computed Boiling Point | Data not widely available; expected to be lower than 3-fluoropropan-1-ol (127.5 °C)[2][3] | - |
| Computed Density | Data not widely available | - |
Predicted Spectroscopic Signature for Structural Verification
Accurate characterization is the bedrock of chemical synthesis. While a dedicated spectrum library for this compound is not universally available, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Aldehyde Proton (C1-H): A triplet around δ 9.7-9.8 ppm, coupled to the two protons on C2.
-
Methylene Protons (C2-H₂): A complex multiplet, likely a triplet of triplets, around δ 2.7-2.9 ppm. It is coupled to both the aldehyde proton (C1) and the fluorinated methylene protons (C3).
-
Fluorinated Methylene Protons (C3-H₂): A triplet of doublets around δ 4.5-4.7 ppm. The large splitting will be from coupling to the fluorine atom (²JHF), with finer splitting from coupling to the C2 protons.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C1): A singlet in the downfield region, expected around δ 200-202 ppm.
-
Methylene Carbon (C2): A singlet around δ 40-45 ppm.
-
Fluorinated Methylene Carbon (C3): A doublet, split by the fluorine atom (¹JCF), expected around δ 78-82 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected at approximately 1725-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 76.
-
Key Fragments: Expect loss of the formyl radical (•CHO, M-29) and loss of a fluorine atom (•F, M-19).
-
Chemical Reactivity and Synthetic Field of Play
The reactivity of this compound is dominated by the aldehyde functionality, with its behavior subtly modulated by the γ-fluorine. The primary reaction pathways involve nucleophilic addition to the electrophilic carbonyl carbon.
Core Reaction Pathways
-
Oxidation: Mild oxidizing agents will convert this compound to 3-fluoropropanoic acid . This transformation is often facile, and care must be taken during synthesis of the aldehyde to prevent over-oxidation.
-
Reduction: Hydride reagents (e.g., NaBH₄, LiAlH₄) will readily reduce the aldehyde to its corresponding primary alcohol, 3-fluoropropan-1-ol . This provides a straightforward entry to the parent alcohol from the aldehyde.
-
Nucleophilic Addition: This is the most synthetically versatile reaction class. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), leading to the formation of a new C-C bond and a secondary alcohol upon workup.[4] The electron-withdrawing nature of the fluorine slightly enhances the carbonyl's electrophilicity compared to propanal, potentially leading to faster reaction kinetics under certain conditions.[5][6]
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction of the intermediate iminium ion provides access to various 3-fluoropropylamines, which are valuable scaffolds in pharmaceutical chemistry.
-
Wittig and Related Olefinations: Reaction with phosphorus ylides converts the aldehyde into a fluorinated alkene, extending the carbon chain and introducing a double bond.
Caption: Core reaction pathways of this compound.
Recommended Synthetic Protocol: Preparation of this compound
The most reliable and common laboratory-scale synthesis of this compound is the controlled oxidation of the commercially available alcohol, 3-fluoropropan-1-ol.
Causality of Method Selection: The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid. This is particularly relevant as aldehydes can form gem-diols in the presence of water, which are readily oxidized. Therefore, the choice of a mild, anhydrous oxidizing agent is critical for achieving a high yield. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, anhydrous conditions at room temperature, minimizing side reactions and simplifying purification.
Workflow: Oxidation of 3-Fluoropropan-1-ol to this compound
Caption: A typical laboratory workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
System Preparation:
-
A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with 3-fluoropropan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
-
Reaction Execution:
-
In a separate flask, weigh Dess-Martin Periodinane (1.1 - 1.2 eq).
-
Add the DMP to the stirred alcohol solution in portions at room temperature. An initial mild exotherm may be observed.
-
Allow the reaction to stir at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction completion (typically 1-3 hours).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and carefully remove the solvent under reduced pressure without heating.
-
-
Critical Note: this compound is a volatile and potentially unstable aldehyde. It is best used immediately in the subsequent synthetic step without long-term storage.
Safety, Handling, and Storage
Proper handling of this compound is essential due to the combined hazards of aldehydes and organofluorine compounds.
-
Hazard Profile:
-
Irritant: Like most aldehydes, it is expected to be an irritant to the eyes, skin, and respiratory system.[7]
-
Flammability: Assumed to be a flammable liquid. Keep away from ignition sources.[7]
-
Toxicity: The toxicological properties are not fully investigated, but it should be handled as a potentially toxic substance via inhalation, ingestion, and skin contact.
-
Stability: Aldehydes can be susceptible to polymerization, especially in the presence of acid or base catalysts, or decomposition over time.[8]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat should be worn. Ensure no skin is exposed.
-
-
Handling Procedures:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.[7]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ground containers when transferring material to prevent static discharge.
-
-
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and dark place.[8]
-
A refrigerator or freezer is recommended for short-term storage.
-
Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or catalyzed polymerization.[7]
-
Conclusion
This compound serves as a valuable and highly reactive building block for introducing the 3-fluoropropyl moiety into complex molecular architectures. Its chemical behavior is a classic illustration of how remote electronic effects from a fluorine substituent can influence the reactivity of a key functional group. A thorough understanding of its properties, predicted spectroscopic signatures, and the nuances of its synthesis and handling is crucial for any researcher aiming to leverage its synthetic potential. By employing controlled, anhydrous reaction conditions and adhering to strict safety protocols, scientists can effectively utilize this compound to advance research programs in drug discovery and materials science.
References
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3-Fluoropropanol - ChemBK . (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]
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This compound . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet - Central Glass . (2017, April 6). Central Glass Co., Ltd. Retrieved January 14, 2026, from [Link]
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3,3,3-Trifluoro-2-oxopropanal . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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3-Fluoro-4-methyl-2-propan-2-ylidenepent-3-enal . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Propanal, 2-fluoro- . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Material Safety Data Sheet - 1-Bromo-3-fluoropropane . (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
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Nucleophilic Addition and Biological Roles of Aldehydes/Ketones . (2025, June 16). Filo. Retrieved January 14, 2026, from [Link]
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3,3,3-Trifluoropropene . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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3-Fluoropropene . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Nucleophilic addition . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Oxidation of propanol to propanal . (2020, June 15). YouTube. Retrieved January 14, 2026, from [Link]
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Order of reactivity of carbonyl compounds to Nucleophilic addition reaction . (2013, December 17). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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Fluoroorganic Chemistry . (n.d.). Purdue University - Ramachandran Research Group. Retrieved January 14, 2026, from [Link]
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Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4) . (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]
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3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray . (n.d.). Automated Topology Builder. Retrieved January 14, 2026, from [Link]
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Introduction: The Strategic Role of β-Fluorinated Aldehydes in Modern Synthesis
An In-depth Technical Guide to 3-Fluoropropanal (CAS: 77063-66-2)
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Among the diverse array of fluorinated building blocks, simple aliphatic scaffolds possessing reactive functional groups are of paramount importance. This compound, a β-fluorinated aldehyde, represents such a versatile synthon. Its structure combines the reactive potential of an aldehyde group, a gateway to countless carbon-carbon and carbon-heteroatom bond formations, with the modulatory effects of a fluorine atom at the β-position.[3]
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application, offering field-proven insights into its use as a strategic building block in the synthesis of complex, high-value molecules.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of a reagent's physical properties is critical for experimental design, from reaction setup to purification. Due to a scarcity of experimentally determined data for this compound in peer-reviewed literature, this section presents high-quality computed data from authoritative sources, contextualized by experimental data for its immediate precursor, 3-Fluoropropanol, and its non-fluorinated analog, Propanal.[4]
| Property | This compound (Computed) | 3-Fluoropropanol (Experimental) | Propanal (Experimental) |
| CAS Number | 77063-66-2[3] | 462-43-1[5][6] | 123-38-6 |
| Molecular Formula | C₃H₅FO[3] | C₃H₇FO[5][6] | C₃H₆O |
| Molecular Weight | 76.07 g/mol [3] | 78.09 g/mol [5][6] | 58.08 g/mol |
| Boiling Point | Not available | 127.5 °C[5] | 48 °C |
| Density | Not available | 1.039 g/mL[5] | 0.807 g/mL[7] |
| Solubility in Water | Not available | Miscible[5] | 20 g/100 mL (20 °C)[7] |
| Topological Polar Surface Area | 17.1 Ų[3] | 20.2 Ų | 17.1 Ų |
| Hydrogen Bond Donor Count | 0[3] | 1 | 0 |
| Hydrogen Bond Acceptor Count | 2[3] | 1 | 1 |
Expert Insights: The presence of the fluorine atom in 3-Fluoropropanol significantly increases its boiling point and density compared to Propanal, a consequence of increased molecular weight and dipole-dipole interactions. While the aldehyde this compound lacks the hydrogen-bonding capability of its parent alcohol, its boiling point is expected to be substantially higher than that of Propanal due to its higher mass and polarity. Its solubility in organic solvents is anticipated to be high, with some miscibility in water.
Synthesis Pathway: Oxidation of 3-Fluoropropanol
The most direct and reliable route to this compound is the controlled oxidation of its corresponding primary alcohol, 3-Fluoropropanol. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidation method is required. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is an exemplary choice due to its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[8][9][10]
Caption: Swern Oxidation Workflow for this compound Synthesis.
Experimental Protocol: Swern Oxidation of 3-Fluoropropanol
This protocol is a self-validating system designed for high conversion and purity. The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.7 equiv)
-
3-Fluoropropanol (1.0 equiv)
-
Anhydrous Triethylamine (TEA) (7.0 equiv)
-
Argon or Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnels, thermometer)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a thermometer, two dropping funnels, and a magnetic stirrer under an inert atmosphere (Argon).
-
Activator Formation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride. Slowly add a solution of DMSO in anhydrous DCM via a dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 10 minutes.[11]
-
Alcohol Addition: Add a solution of 3-Fluoropropanol in anhydrous DCM dropwise via the second dropping funnel over 15 minutes, maintaining the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.[11]
-
Deprotonation & Product Formation: Slowly add anhydrous triethylamine (TEA) dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Workup: After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45-60 minutes.
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound should be purified by flash column chromatography or careful distillation.
Causality and Trustworthiness: The use of oxalyl chloride to activate DMSO is efficient but must be done at low temperature to prevent the Pummerer rearrangement.[8] The addition of triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, triggering an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and protonated base.[10] This sequence ensures the oxidation stops cleanly at the aldehyde stage.[9]
Predicted Spectral Characterization
| Spectroscopy | Predicted Feature | Rationale |
| ¹H NMR | ~9.8 ppm (t, 1H) | Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. |
| ~4.6 ppm (dt, 2H) | Methylene group adjacent to fluorine (CH₂F). Doublet of triplets due to strong coupling to ¹⁹F and weaker coupling to the adjacent CH₂. | |
| ~2.8 ppm (dt, 2H) | Methylene group adjacent to carbonyl (CH₂CHO). Doublet of triplets due to coupling with the adjacent CH₂F and the aldehyde proton. | |
| ¹⁹F NMR | ~-220 to -230 ppm | Typical range for an aliphatic C-F bond, appearing as a triplet due to coupling with the adjacent CH₂ protons. |
| ¹³C NMR | ~200 ppm | Aldehyde carbonyl carbon. |
| ~80 ppm (d, J ≈ 170 Hz) | Carbon bearing the fluorine (CH₂F). Large one-bond C-F coupling constant is characteristic. | |
| ~45 ppm (d, J ≈ 20 Hz) | Carbon adjacent to the carbonyl (CH₂CHO). Smaller two-bond C-F coupling is expected. | |
| IR Spectroscopy | ~2820 & 2720 cm⁻¹ | Characteristic C-H stretches of an aldehyde (Fermi doublet). |
| ~1730 cm⁻¹ (strong) | Strong C=O stretch for an aliphatic aldehyde. | |
| ~1100 cm⁻¹ (strong) | Strong C-F bond stretch. | |
| Mass Spec (EI) | M⁺ at m/z = 76 | Molecular ion peak. |
| m/z = 75, 57, 47, 29 | Key fragments corresponding to [M-H]⁺, [M-F-H₂O]⁺, [CH₂CH₂F]⁺, and [CHO]⁺. |
Chemical Reactivity: A Tale of Two Functional Groups
This compound's reactivity is dominated by the electrophilic nature of the aldehyde carbonyl carbon, but it is subtly modulated by the electron-withdrawing effect of the β-fluorine atom. This fluorine atom increases the partial positive charge on the α- and γ-carbons, but its primary influence on the carbonyl is inductive.
Caption: Key Reaction Pathways for this compound.
-
Nucleophilic Addition: Like all aldehydes, this compound readily undergoes addition of strong nucleophiles such as Grignard reagents and organolithiums to form fluorinated secondary alcohols.[13]
-
Reductive Amination: This is a cornerstone reaction for drug development. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield a fluorinated secondary or tertiary amine. This is a highly reliable and common method for incorporating the 3-fluoropropyl motif into nitrogen-containing scaffolds.
-
Olefinations: The Wittig and Horner-Wadsworth-Emmons reactions provide access to a variety of fluorinated alkenes by converting the C=O double bond into a C=C double bond.
-
Condensation Reactions: While the β-fluorine atom can influence enolate formation, aldol and related condensation reactions are feasible, providing pathways to more complex carbon skeletons.
Expert Insights: The β-fluorine atom is generally stable and does not act as a leaving group under standard nucleophilic conditions. However, under strongly basic conditions, elimination of HF to form propenal is a potential side reaction that must be considered during experimental design, particularly in condensation reactions requiring strong bases.
Applications in Research and Drug Development
This compound serves as a valuable building block for introducing the 3-fluoropropyl moiety into biologically active molecules. This group is often used to block metabolic oxidation that might otherwise occur at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[14]
Case Study: Synthesis of Dopamine Transporter (DAT) Imaging Agents
A prominent application of this compound is in the synthesis of ligands for the dopamine transporter (DAT), which are often labeled with radioisotopes for use in Positron Emission Tomography (PET) imaging to study neurodegenerative diseases like Parkinson's. For example, it is a key precursor for analogs of β-CIT (2β-carbomethoxy-3β-(4-iodophenyl)tropane), a well-known cocaine analog that binds to DAT.
The synthesis involves the reductive amination of nortropinone (a tropane derivative with a secondary amine) with this compound to attach the 3-fluoropropyl side chain.
reagent1 [label="Nortropane Derivative\n(Secondary Amine)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=119335&t=l", imagewidth="1.5", shape=plaintext]; reagent2 [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20194933&t=l", imagewidth="1.5", shape=plaintext]; product [label="N-(3-Fluoropropyl)nortropane\nDerivative", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11625902&t=l", imagewidth="1.5", shape=plaintext];
reagent1 -> product; reagent2 -> product;
{rank=same; reagent1; reagent2;}
label_edge [label="Reductive Amination\n(e.g., NaBH(OAc)₃)", shape=plaintext, fontcolor="#34A853"];
reagent1 -> label_edge [style=invis]; reagent2 -> label_edge [style=invis]; label_edge -> product [style=invis]; }
Caption: Reductive amination to form a fluorinated DAT ligand precursor.
This reaction demonstrates the utility of this compound in efficiently and cleanly introducing a metabolically stable, fluorinated alkyl chain onto a complex, amine-containing scaffold, a common task in modern drug discovery.
Hazard & Safety Profile
No specific, comprehensive toxicological data for this compound is readily available. Therefore, a conservative approach to handling is mandatory, based on the known hazards of analogous compounds: volatile aldehydes and organofluorine compounds.[15]
| Hazard Class | Anticipated Risk | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [16] Aldehydes are often irritants and sensitizers. | Avoid all direct contact. Use only in a well-ventilated chemical fume hood.[16] Wear appropriate PPE. |
| Flammability | Flammable liquid and vapor. [15] The low molecular weight suggests a low flash point. | Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment.[15][16] |
| Health Hazards | Causes serious eye and skin irritation. [15] May cause respiratory tract irritation.[15] Long-term effects are unknown. | Wear chemical safety goggles, a face shield, and impervious gloves (e.g., nitrile). |
| Environmental | May be harmful to aquatic life.[16] | Avoid release to the environment. Dispose of as hazardous chemical waste. |
Handling and Storage Protocol
-
Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. A face shield is recommended when handling larger quantities.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. The precursor, 3-Fluoropropanol, is stored under refrigeration, and similar storage is recommended for the aldehyde to minimize volatilization and potential degradation.[5]
-
Spills & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not flush to drains. All waste must be disposed of according to local, state, and federal regulations.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Bromo-3-fluoropropane. [Link]
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Wikipedia. Swern oxidation. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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Chemistry Steps. Swern Oxidation Mechanism. [Link]
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NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
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Michigan State University Chemistry. Swern Oxidation Procedure. [Link]
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ChemBK. 3-Fluoropropanol. [Link]
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ResearchGate. (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]
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A Technical Guide to 3-Fluoropropanal: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 3-Fluoropropanal (CAS No. 77063-66-2), a valuable fluorinated aldehyde for research and development. Designed for chemists, researchers, and drug development professionals, this document synthesizes core chemical data, proven synthetic strategies, and the rationale behind its application in modern medicinal chemistry.
Core Identification and Nomenclature
This compound is a saturated aliphatic aldehyde characterized by the presence of a fluorine atom at the β-position relative to the carbonyl group. This substitution imparts unique electronic properties that make it a desirable building block in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 77063-66-2 | PubChem[1] |
| Molecular Formula | C₃H₅FO | PubChem[1] |
| Molecular Weight | 76.07 g/mol | PubChem[1] |
| Canonical SMILES | C(CF)C=O | PubChem[1] |
| InChI Key | XQNMZKNFKRXLAD-UHFFFAOYSA-N | PubChem[1] |
Common Synonyms:
Physicochemical Properties
The properties of this compound are dictated by the interplay between the polar carbonyl group and the highly electronegative fluorine atom. The following data is based on computed values from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 76.07 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Complexity | 28.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Manufacturing
The most direct and reliable laboratory-scale synthesis of this compound involves the selective oxidation of its corresponding primary alcohol, 3-fluoropropan-1-ol. This precursor is commercially available and serves as a stable starting material.[2][3][4]
Rationale for Synthetic Strategy
The primary challenge in synthesizing an aldehyde from a primary alcohol is preventing over-oxidation to the more thermodynamically stable carboxylic acid. Therefore, the choice of oxidizing agent is critical. Strong, non-selective oxidants such as potassium permanganate or chromic acid are unsuitable. The methodology must employ a mild reagent that facilitates the conversion to the aldehyde and allows for its isolation before further reaction occurs.
Recommended Oxidation Methodologies
Several well-established methods are suitable for this transformation, each with distinct advantages regarding reaction conditions, workup procedures, and scalability.
-
Dess-Martin Periodinane (DMP): A highly reliable and mild oxidant that operates at room temperature with short reaction times and a straightforward workup. It is often the preferred method for small-scale, high-purity syntheses.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), followed by quenching with a hindered base like triethylamine. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.
-
Pyridinium Chlorochromate (PCC): A classic reagent for this conversion. While effective, it is a chromium(VI)-based oxidant, which presents toxicity and disposal challenges, making it less favorable in modern "green chemistry" contexts.
Experimental Protocol: Dess-Martin Periodinane Oxidation
This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 3-fluoropropan-1-ol.
Materials:
-
3-Fluoropropan-1-ol (1.0 eq)
-
Dess-Martin Periodinane (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoropropan-1-ol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature to yield the crude this compound.
-
Note: Due to the volatility of the aldehyde, care must be taken during solvent removal. Further purification can be achieved via distillation or flash column chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: Oxidation workflow from precursor to final product.
Core Applications in Research and Development
Versatile Fluorinated Synthon
The primary value of this compound lies in its role as a versatile three-carbon building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the strategic introduction of the 3-fluoropropyl moiety into more complex molecular scaffolds.
Significance in Medicinal Chemistry
The incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's pharmacological profile.[5][6] Judicious placement of fluorine can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to biological targets.[6][7][8] this compound provides a direct route to introduce the F-CH₂-CH₂-CH₂- fragment, which can confer these benefits.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life and bioavailability of a drug candidate.[5]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[6]
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[6]
Key Reaction Pathways
Caption: Versatility of this compound in key synthetic reactions.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a robust safety assessment must be derived from the known hazards of its functional group (aldehyde) and related organofluorine compounds.
-
General Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Fire and Explosion Hazard: Aldehydes can be flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[9]
-
Toxicity: Aldehydes are often irritants to the respiratory system, skin, and eyes.[2] Some fluorinated organic compounds can release hazardous decomposition products like hydrogen fluoride upon combustion or contact with strong acids.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[9] For long-term stability, refrigeration may be recommended.
First Aid:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[9]
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An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Aldehydes
3-Fluoro-propionaldehyde is a molecule of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the β-position to the carbonyl group imparts unique electronic properties that can modulate metabolic stability, binding affinity, and bioavailability of parent drug candidates. However, the very features that make this compound a valuable synthetic building block also contribute to its inherent instability. This guide provides a comprehensive overview of the stability challenges associated with 3-Fluoro-propionaldehyde, offering field-proven insights into its degradation pathways, optimal storage conditions, and analytical methodologies for purity assessment. Understanding these principles is paramount to ensuring the integrity of experimental outcomes and the quality of resulting therapeutic agents.
Part 1: Chemical Stability and Reactivity Profile
The reactivity of 3-Fluoro-propionaldehyde is dominated by the electrophilic nature of the carbonyl carbon and the influence of the adjacent fluorine atom. Several degradation pathways must be considered.
Polymerization: The Dominant Degradation Pathway
Like many low molecular weight aldehydes, 3-Fluoro-propionaldehyde is highly susceptible to polymerization. This can occur via both acid and base-catalyzed mechanisms, leading to the formation of linear polyacetals or cyclic trimers. The presence of trace amounts of water, acid, or base on glassware or in solvents can initiate this process. Fluorinated aldehydes, in particular, can be prone to polymerization, which may manifest as the product becoming viscous or solidifying over time[1]. It is advisable to use scrupulously dry and clean equipment when handling this compound.
Aldol Condensation: A Self-Reaction Cascade
In the presence of a base, aldehydes with α-hydrogens, such as 3-Fluoro-propionaldehyde, can undergo self-condensation reactions. The initial product is a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This new unsaturated aldehyde is itself reactive and can participate in further reactions, leading to a complex mixture of byproducts. The electron-withdrawing effect of the fluorine atom can influence the acidity of the α-protons, potentially affecting the rate of this reaction.
Oxidation: The Insidious Conversion to Carboxylic Acid
The aldehyde functional group is readily oxidized to a carboxylic acid. Exposure to atmospheric oxygen is often sufficient to cause this degradation, especially in the presence of light or trace metal impurities. This oxidative degradation is a common issue with many aldehydes and results in the formation of 3-fluoropropionic acid as an impurity[1].
Figure 1: Primary degradation pathways for 3-Fluoro-propionaldehyde.
Part 2: Recommended Storage and Handling Protocols
Given its reactivity, stringent storage and handling procedures are essential to maintain the purity and stability of 3-Fluoro-propionaldehyde.
Storage Conditions
Proper storage is the first line of defense against degradation. The following table summarizes the recommended conditions based on best practices for volatile and reactive aldehydes, as well as fluorinated organic compounds[2][3].
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of polymerization, oxidation, and aldol condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can catalyze oxidation, and provides an inert sealing surface. |
| Purity | Use freshly purified or newly purchased material | Minimizes the presence of acidic or basic impurities that can catalyze degradation. |
| Additives | Consider adding a radical inhibitor (e.g., BHT, 100-200 ppm) for long-term storage | Inhibits radical-initiated polymerization and oxidation[1]. |
Handling Procedures
Safe and effective handling requires minimizing exposure to air, moisture, and contaminants.
-
Inert Atmosphere: All transfers and manipulations of 3-Fluoro-propionaldehyde should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) to remove adsorbed water, which can initiate polymerization.
-
Purification: If the aldehyde shows signs of degradation (e.g., increased viscosity, presence of solid material, or impurities by NMR/GC), purification is necessary. Distillation under reduced pressure is a common method. The addition of a non-volatile inhibitor like BHT to the distillation flask is recommended to prevent polymerization during heating[1]. Another effective purification technique for removing acidic impurities is to wash with a saturated sodium bicarbonate solution, followed by water and brine, then drying over an anhydrous salt like magnesium sulfate[1]. A bisulfite adduct formation and subsequent regeneration can also be an effective purification method for aldehydes[4].
-
Personal Protective Equipment (PPE): Always handle 3-Fluoro-propionaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good starting point, but consult manufacturer data), safety goggles, and a lab coat[2].
Part 3: Analytical Methods for Stability Assessment
Regularly assessing the purity of 3-Fluoro-propionaldehyde is crucial. The following are recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like 3-Fluoro-propionaldehyde and identifying degradation products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 3-Fluoro-propionaldehyde (e.g., 1 mg/mL) in a dry, inert solvent such as dichloromethane or diethyl ether.
-
Instrumentation:
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is a good starting point.
-
Inlet: Use a split/splitless inlet, with a split ratio appropriate for the concentration (e.g., 50:1).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 250°C) to elute potential higher-boiling degradation products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-300.
-
-
Data Analysis: The pure compound will have a characteristic retention time and mass spectrum. Look for peaks corresponding to the carboxylic acid, aldol adducts, and potentially cyclic trimers. While molecular ions of fluorinated compounds can sometimes be weak or absent in EI, characteristic fragmentation patterns can aid in identification[5].
High-Performance Liquid Chromatography (HPLC) with UV Detection
For less volatile degradation products like polymers, HPLC can be a useful technique. Since the aldehyde itself lacks a strong chromophore, derivatization is often necessary for sensitive detection.
Experimental Protocol: HPLC Analysis with DNPH Derivatization
-
Derivatization: React a known amount of the 3-Fluoro-propionaldehyde sample with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid). This reaction forms a stable, UV-active hydrazone.
-
Instrumentation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.
-
Detector: A UV detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
-
Data Analysis: The derivatized 3-Fluoro-propionaldehyde will have a specific retention time. The appearance of new peaks over time in a stability study would indicate the formation of degradation products. This method is highly sensitive for aldehydes and ketones[6].
Part 4: Designing a Stability Study
To quantitatively assess the stability of 3-Fluoro-propionaldehyde under specific laboratory conditions, a well-designed stability study is essential.
Experimental Workflow: Accelerated Stability Study
-
Sample Preparation: Aliquot freshly purified 3-Fluoro-propionaldehyde into several vials under an inert atmosphere.
-
Condition Exposure: Store the vials under a matrix of conditions to be tested (e.g., different temperatures, exposure to light vs. dark, presence vs. absence of an inhibitor).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1 week, 1 month, 3 months), remove a vial from each condition.
-
Analytical Testing: Analyze the sample using a validated method (e.g., GC-MS or HPLC as described above) to determine the purity and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining 3-Fluoro-propionaldehyde against time for each condition to determine the degradation rate.
Figure 2: Workflow for a typical stability study of 3-Fluoro-propionaldehyde.
Conclusion
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Britton, R., et al. (2015). A convenient synthesis of enantioenriched α-haloaldehydes. Organic Chemistry Frontiers. [Link]
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Unraveling the Conformational Landscape of 3-Fluoropropanal: A Theoretical and Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preferences of small, flexible molecules are of paramount importance in understanding their chemical reactivity, spectroscopic properties, and biological activity. 3-Fluoropropanal (C₃H₅FO), a simple halogenated aldehyde, presents a fascinating case study in the interplay of steric and electronic effects that govern its three-dimensional structure. This technical guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to elucidate the conformational landscape of this compound. We delve into the intricacies of ab initio and Density Functional Theory (DFT) calculations, detailing the process of identifying stable conformers and mapping the potential energy surface. Furthermore, we explore the crucial role of gas-phase spectroscopic techniques, namely microwave and infrared spectroscopy, in validating and refining theoretical predictions. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret conformational analyses of flexible molecules.
Introduction: The Significance of Molecular Conformation
The biological and chemical properties of a molecule are not solely determined by its atomic composition and connectivity, but are profoundly influenced by its three-dimensional arrangement in space. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1][2] For flexible molecules like this compound, the relative energies of these conformers and the barriers to their interconversion dictate the molecule's overall behavior. In drug development, for instance, the specific conformation of a ligand that binds to a biological target is a critical determinant of its efficacy. Therefore, a thorough understanding of the conformational landscape is a prerequisite for rational molecular design and the prediction of chemical properties.
This compound serves as an excellent model system for studying the conformational effects of a highly electronegative substituent on a flexible aliphatic chain. The presence of the fluorine atom introduces intriguing stereoelectronic interactions, such as gauche effects and intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers.[3] This guide will navigate the theoretical and experimental pathways to unraveling these conformational intricacies.
Theoretical Investigations: Mapping the Potential Energy Surface
Computational chemistry provides a powerful toolkit for exploring the conformational space of molecules.[4] By solving the Schrödinger equation for a given molecular geometry, we can calculate its energy and other properties. By systematically varying the dihedral angles that define the molecular conformation, we can construct a potential energy surface (PES) that reveals the low-energy conformers (minima on the PES) and the transition states for their interconversion (saddle points on the PES).[5][6]
Identifying the Conformers of this compound
Early theoretical work on this compound employed ab initio calculations to probe its conformational preferences. A key study, "Conformational analysis and structural stability of 3-fluoropropanals," investigated the molecule using 3-21G, 3-21G, and 6-31G basis sets.[7] This research predicted the existence of several conformers, arising from rotations around the C1-C2 and C2-C3 bonds. The nomenclature for these conformers describes the dihedral angles of the F-C-C-C and C-C-C=O fragments. The study concluded that the trans-cis conformer is the most stable arrangement for this compound.[7] In this conformation, the fluorine atom and the carbonyl group are on opposite sides of the carbon backbone (trans), while the C-C-C=O dihedral angle is such that the oxygen atom is cis with respect to the C1-C2 bond. The stability of this conformer is attributed to favorable dipolar interactions.[7]
Computational Methodologies: A Practical Workflow
The choice of computational method and basis set is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] A typical DFT workflow for conformational analysis is outlined below:
Experimental Protocol: DFT Conformational Analysis Workflow
-
Initial Structure Generation:
-
Geometry Optimization:
-
Optimize the geometry of each generated conformer using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[8][11] The "Opt" and "Freq" keywords in Gaussian input files are used for optimization and subsequent frequency calculations.[11]
-
The choice of functional and basis set should be validated against experimental data or higher-level ab initio calculations where possible. For halogenated compounds, the inclusion of diffuse and polarization functions in the basis set is important for accurately describing the electron distribution.[2][12]
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation for each optimized structure.
-
Confirm that each optimized geometry corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
-
Energy Analysis:
-
Calculate the relative electronic energies of all stable conformers.
-
To obtain more accurate relative free energies at a given temperature, include zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.
-
-
Potential Energy Surface Scanning:
-
To map the interconversion pathways between conformers, perform a relaxed potential energy surface scan by systematically rotating around the key dihedral angles (C1-C2 and C2-C3 bonds).
-
This allows for the identification of transition state structures and the calculation of rotational energy barriers.[13]
-
Experimental Validation: The Spectroscopic Fingerprint
While theoretical calculations provide invaluable insights into the conformational landscape, experimental validation is essential to confirm the accuracy of the predictions. Gas-phase spectroscopic techniques, which probe molecules in an isolated environment free from intermolecular interactions, are particularly well-suited for this purpose.[14]
Microwave Spectroscopy: A High-Resolution Probe of Molecular Geometry
Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels.[15] The rotational spectrum is exquisitely sensitive to the molecule's moments of inertia, which are in turn determined by its precise three-dimensional structure. Each conformer of this compound will have a unique set of rotational constants (A, B, and C), leading to a distinct rotational spectrum.[16]
Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
-
Sample Introduction: The this compound sample is introduced into a high-vacuum chamber, often seeded in an inert carrier gas like neon or argon. A pulsed nozzle is used to generate a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures.[17][18]
-
Microwave Excitation: A short, high-power pulse of microwave radiation, known as a "chirp," which sweeps across a broad frequency range (e.g., 2-18 GHz), is broadcast into the vacuum chamber.[19][20] This pulse excites a coherent superposition of rotational states in all polar molecules within the chamber.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive antenna.[21]
-
Fourier Transformation: The time-domain FID signal is digitized and then converted into a frequency-domain spectrum via a Fourier transform. This spectrum reveals the rotational transition frequencies of all conformers present in the sample.[20]
-
Spectral Analysis: The observed rotational transitions are assigned to specific conformers by comparing the experimentally determined rotational constants with those calculated theoretically for the predicted stable geometries.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites the vibrational modes of a molecule.[22] Each conformer of this compound will have a unique set of vibrational frequencies, leading to a distinct IR spectrum.[23] Gas-phase IR spectroscopy is particularly useful for conformational analysis as it can resolve the fine rotational structure associated with each vibrational band.[10]
Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with a long path length to ensure sufficient absorption.[22]
-
IR Radiation Source: A broadband infrared source is used to irradiate the sample.[17]
-
Interferometer: The infrared beam passes through an interferometer (typically a Michelson interferometer), which modulates the light and produces an interferogram.[17]
-
Detection: The interferogram is detected and digitized.
-
Fourier Transformation: A Fourier transform is applied to the interferogram to obtain the infrared spectrum.[22]
-
Spectral Analysis: The observed vibrational bands are assigned to specific conformers by comparing the experimental frequencies with those calculated theoretically. The C=O stretching frequency in aldehydes is typically found in the range of 1740-1720 cm⁻¹, while C-F stretching vibrations appear in the 1400-1000 cm⁻¹ region.[24] The precise positions of these bands can be sensitive to the molecular conformation.
Synthesis of Theory and Experiment: A Coherent Picture
The true power of conformational analysis lies in the synergy between theoretical calculations and experimental observations. Theoretical predictions guide the design and interpretation of spectroscopic experiments, while experimental data provide the ultimate benchmark for the accuracy of the computational models.
Conclusion and Future Directions
The conformational analysis of this compound provides a clear illustration of how modern computational and spectroscopic techniques can be integrated to achieve a detailed understanding of molecular structure and energetics. The theoretical prediction of the trans-cis conformer as the dominant species, driven by favorable dipolar interactions, highlights the subtle interplay of forces that govern molecular shape.
Future research in this area could involve the use of higher-level ab initio methods, such as coupled-cluster theory, to further refine the calculated energies and structures.[12] Additionally, the investigation of the conformational landscape of this compound in different solvent environments, both computationally and experimentally, would provide valuable insights into the role of intermolecular interactions in modulating conformational preferences. Such studies are of direct relevance to the fields of drug design and materials science, where understanding and controlling molecular conformation is a key to success.
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie (International ed. in English), 61(33), e202205735. [Link]
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Bao, J. L., & Truhlar, D. G. (2020). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of chemical theory and computation, 16(1), 343-353. [Link]
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Arini Qurrata A'yun. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrataayun/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b7a4b8a5a7c]([Link] qurrataayun/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b7a4b8a5a7c)
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Welsh, W. J. (2001). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]
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An In-Depth Technical Guide to 3-Fluoropropanal: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoropropanal, a reactive, monofluorinated aliphatic aldehyde, represents a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive technical overview of this compound, tracing its (inferred) historical context, detailing established and contemporary synthetic methodologies, elucidating its chemical and physical properties, and exploring its applications as a precursor in the synthesis of pharmaceuticals and advanced materials. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for researchers. Detailed protocols for its synthesis and characterization are provided, alongside a thorough discussion of its reactivity and handling considerations.
Introduction: The Strategic Value of Monofluorinated Aliphatic Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's properties.[1][2] The C-F bond, being the strongest single bond to carbon, can enhance metabolic stability by blocking sites susceptible to oxidative degradation.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, often leading to improved binding affinity and selectivity for biological targets. While highly fluorinated motifs are common, the selective incorporation of a single fluorine atom, as seen in this compound, offers a nuanced approach to property modulation with minimal steric perturbation.
This compound (also known as β-fluoropropionaldehyde) is a three-carbon aldehyde functionalized with a fluorine atom at the terminal position. This arrangement provides a unique combination of reactivity: the aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the C-F bond at the 3-position introduces the desirable properties of fluorine. Its utility spans from being a key intermediate in the synthesis of complex fluorinated molecules to its application in the development of positron emission tomography (PET) radiotracers.
This guide aims to be an authoritative resource for scientists, providing not only a consolidation of existing knowledge but also practical insights into the synthesis and application of this valuable chemical entity.
Historical Context: A Modern Reagent in a Storied Field
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride, reported by Dumas and Péligot in 1835.[4] However, the systematic exploration of fluorinated organic compounds and their applications did not gain significant momentum until the mid-20th century, driven by advancements in fluorination techniques and a growing understanding of the unique properties of the C-F bond.
The synthesis of simple, monofluorinated aliphatic compounds like this compound likely arose from the need for versatile building blocks in the burgeoning field of fluorinated pharmaceuticals and agrochemicals. Early methods for synthesizing β-substituted propionaldehydes often involved the addition of nucleophiles to acrolein, a strategy that could theoretically be adapted for the introduction of fluorine.[2]
The development of modern, selective fluorinating agents and the refinement of oxidation methodologies in the latter half of the 20th century have made the synthesis of compounds like this compound more accessible and efficient. Today, this compound is recognized as a valuable, commercially available building block, a testament to the maturation of synthetic organofluorine chemistry.
Synthesis of this compound: A Practical Guide
The most common and practical laboratory-scale synthesis of this compound involves the oxidation of its corresponding alcohol, 3-fluoro-1-propanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the C-F bond. This section details two widely used and reliable methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Oxidation of 3-Fluoro-1-propanol
The precursor, 3-fluoro-1-propanol, is a commercially available starting material. Its synthesis can be achieved through various methods, including the ring-opening of cyclic ethers or the fluorination of propan-1,3-diol derivatives.
Table 1: Physical Properties of 3-Fluoro-1-propanol
| Property | Value |
| Molecular Formula | C₃H₇FO |
| Molar Mass | 78.09 g/mol |
| Boiling Point | 127-128 °C |
| Density | 1.023 g/mL at 25 °C |
| Refractive Index | 1.377 |
Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[5][6] The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates and to minimize side reactions.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential for the formation and stability of the chloro(dimethyl)sulfonium chloride intermediate and the subsequent alkoxysulfonium salt. At higher temperatures, these intermediates can decompose, leading to side products.
-
Oxalyl Chloride: A highly reactive and effective activator for DMSO. Its use generates volatile byproducts (CO and CO₂), which are easily removed from the reaction mixture.
-
Triethylamine (TEA): A hindered organic base that facilitates the final elimination step to form the aldehyde without competing as a nucleophile.
Experimental Protocol: Swern Oxidation of 3-Fluoro-1-propanol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.
-
Reagent Preparation: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared in the dropping funnel.
-
Activation of DMSO: Anhydrous DCM is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Anhydrous DMSO (2.2 equivalents) is then added dropwise, ensuring the temperature remains below -60 °C.
-
Formation of the Activating Agent: The oxalyl chloride solution is added dropwise to the cooled DMSO solution over 15-20 minutes, maintaining the temperature below -60 °C. The mixture is stirred for an additional 10 minutes.
-
Addition of the Alcohol: A solution of 3-fluoro-1-propanol (1.0 equivalent) in anhydrous DCM is added dropwise over 10-15 minutes, again keeping the temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Elimination: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
Purification: Due to its volatility and reactivity, this compound is often used immediately in the next step. If necessary, it can be purified by careful distillation under reduced pressure.
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of 3-fluoro-1-propanol.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and selective method that offers several advantages, including neutral reaction conditions and a simplified workup.[7][8] DMP is a hypervalent iodine compound that efficiently oxidizes primary alcohols to aldehydes at room temperature.[9]
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane (DMP): A highly selective oxidant that operates under neutral pH and at room temperature, making it suitable for sensitive substrates. It avoids the use of toxic chromium-based reagents.[7][9]
-
Dichloromethane (DCM): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the starting material and the reagent.
-
Sodium Bicarbonate (optional): Can be added to buffer the reaction mixture, as two equivalents of acetic acid are produced as a byproduct.[9]
Experimental Protocol: Dess-Martin Oxidation of 3-Fluoro-1-propanol
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used.
-
Reaction Setup: 3-fluoro-1-propanol (1.0 equivalent) is dissolved in anhydrous DCM.
-
Addition of DMP: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Workup: The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be used directly or purified by distillation.
Diagram: Dess-Martin Oxidation Logical Flow
Caption: Logical flow of the Dess-Martin oxidation protocol.
Physicochemical Properties and Spectroscopic Characterization
This compound is a colorless liquid with a pungent odor. Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅FO | [3] |
| Molar Mass | 76.07 g/mol | [3] |
| CAS Number | 77063-66-2 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | (Not readily available, expected to be volatile) | |
| Density | (Not readily available) | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals. The aldehydic proton will appear as a triplet downfield (around 9.8 ppm) due to coupling with the adjacent methylene group. The methylene group alpha to the aldehyde will appear as a triplet of doublets, and the methylene group attached to the fluorine will also be a triplet of doublets due to coupling with both the adjacent methylene protons and the fluorine atom.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three signals. The carbonyl carbon will be the most downfield signal (around 200 ppm). The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling, and the methylene carbon alpha to the aldehyde will also be observable.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the aldehyde group (around 1730 cm⁻¹). A C-F stretching vibration will also be present, typically in the region of 1000-1100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 76. Common fragmentation patterns for aldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29). The presence of fluorine will also influence the fragmentation pattern.
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[12] Its bifunctional nature allows for a variety of synthetic manipulations.
As a Precursor to Fluorinated Bioactive Molecules
The aldehyde functionality of this compound can be readily transformed into other functional groups, such as amines (via reductive amination), alcohols (via reduction), and carbon-carbon bonds (via Wittig, aldol, or Grignard reactions). This versatility allows for the incorporation of the 3-fluoropropyl moiety into a wide range of molecular scaffolds. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug candidates.[5]
Diagram: Synthetic Utility of this compound
Caption: Key transformations of this compound in organic synthesis.
Role in PET Radiotracer Synthesis
A significant application of fluorinated building blocks is in the synthesis of radiotracers for Positron Emission Tomography (PET). The radioisotope ¹⁸F is a widely used positron emitter due to its favorable decay characteristics. While direct radiolabeling with [¹⁸F]this compound is less common, its precursor, [¹⁸F]3-fluoro-1-propanol, is a key intermediate in the synthesis of various PET tracers. The alcohol can be readily prepared and then used as a nucleophile to introduce the [¹⁸F]fluoropropyl group onto a target molecule.
Safety, Handling, and Storage
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and storage.
-
Hazards: As an aldehyde, it is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be flammable. Detailed toxicological data for this compound is not extensively published, but related short-chain aldehydes and fluorinated compounds can have significant toxicity.[13]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[14]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Due to its potential for polymerization or degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its utility is particularly pronounced in the field of medicinal chemistry, where the strategic introduction of fluorine is a cornerstone of modern drug design. The reliable synthetic routes to this compound, primarily through the oxidation of its corresponding alcohol, make it an accessible starting material for a wide range of chemical transformations.
Future research will likely focus on expanding the repertoire of reactions in which this compound can be employed, particularly in the context of asymmetric synthesis to generate chiral fluorinated molecules. Furthermore, as our understanding of the intricate role of fluorine in drug-receptor interactions deepens, the demand for precisely functionalized building blocks like this compound is expected to grow. Its continued application in the development of novel therapeutics and advanced imaging agents underscores its significance in the ongoing quest for innovative solutions to challenges in medicine and materials science.
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- Singh, R. P., & Shreeve, J. M. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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- Spruson & Ferguson. (2022).
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]
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Methodological & Application
Aldol condensation reactions using 3-Fluoropropanal
Application Note & Protocol
Strategic Carbon-Carbon Bond Formation: A Guide to Aldol Condensation Reactions Using 3-Fluoropropanal
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] this compound is a versatile three-carbon building block that features both a reactive aldehyde and a fluorine atom, making it a valuable precursor for synthesizing complex fluorinated compounds.[2][3] This document provides a comprehensive technical guide for researchers and drug development professionals on utilizing this compound in aldol condensation reactions. We will explore the mechanistic nuances imparted by the β-fluorine substituent, provide detailed, validated protocols for both base-catalyzed and organocatalyzed asymmetric reactions, and offer practical guidance on reaction setup, purification, and troubleshooting.
Introduction: The Significance of Fluorinated Aldols
The aldol reaction is one of the most powerful and fundamental transformations in organic synthesis for the construction of carbon-carbon bonds, enabling the formation of β-hydroxy carbonyl compounds which are precursors to a vast array of more complex structures.[4] When applied to fluorinated substrates like this compound, this reaction opens a direct pathway to chiral, fluorinated alcohols and α,β-unsaturated systems—motifs frequently found in pharmaceutically active compounds.[5][6]
The presence of a fluorine atom at the β-position of the propanal skeleton introduces unique electronic effects that differentiate its reactivity from non-fluorinated analogs. Understanding and harnessing these effects are critical for achieving high yields and selectivity. This guide will delve into these considerations and provide actionable protocols for laboratory execution.
Mechanistic Considerations: The Influence of the β-Fluorine Atom
The outcome of an aldol reaction is dictated by the formation of an enolate nucleophile and its subsequent attack on an aldehyde electrophile. The β-fluorine in this compound exerts a significant inductive electron-withdrawing effect (-I effect), which has two primary consequences:
-
Increased α-Proton Acidity: The electron-withdrawing fluorine atom stabilizes the conjugate base (the enolate) formed upon deprotonation of an α-proton. This thermodynamic stabilization facilitates enolate formation, often allowing for the use of milder bases compared to reactions with simple alkanals.
-
Increased Carbonyl Electrophilicity: The same inductive effect withdraws electron density from the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack by the enolate.
However, a potential competing pathway is the β-elimination of a fluoride ion from the aldol addition product, particularly under harsh basic or thermal conditions, which can lead to the formation of undesired byproducts. Careful control of reaction temperature and base stoichiometry is therefore paramount.
Base-Catalyzed Self-Condensation Mechanism
The diagram below illustrates the generally accepted mechanism for the base-catalyzed self-condensation of this compound.
Caption: Base-catalyzed self-condensation of this compound.
Safety and Handling Precautions
This compound and its derivatives should be handled with appropriate care. Always consult the latest Safety Data Sheet (SDS) before use.[7][8][9]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9]
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except when used catalytically under controlled conditions).[7][8]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Base-Catalyzed Self-Condensation of this compound
This protocol details a standard procedure for the self-condensation of this compound to yield 2-(fluoromethyl)-5-fluoro-2-pentenal. This reaction is often exothermic, requiring careful temperature control.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | >97% purity |
| Sodium Hydroxide (NaOH) | 1.0 M aqueous solution |
| Diethyl Ether | Anhydrous |
| Saturated NH₄Cl solution | Aqueous |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask (50 mL) | With magnetic stir bar |
| Dropping funnel | 25 mL |
| Magnetic stir plate | With cooling capabilities (ice bath) |
| Separatory funnel | 100 mL |
| Rotary evaporator | - |
| TLC plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 20.0 mmol). Dissolve the aldehyde in 10 mL of ethanol.
-
Temperature Control: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
Catalyst Addition: Slowly add 2.5 mL of 1.0 M NaOH solution (2.5 mmol, 0.125 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.[10] The reaction mixture may turn cloudy or yellow.[11][12]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) until the starting aldehyde spot has been consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure α,β-unsaturated aldehyde.
Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction with Acetone
This protocol describes a crossed-aldol reaction between this compound and acetone, using L-proline as a chiral organocatalyst to induce enantioselectivity.[4][13] This is a powerful method for generating chiral β-hydroxy ketones.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | >97% purity |
| Acetone | Anhydrous, ACS grade |
| L-Proline | >99% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Ethyl Acetate | ACS grade |
| Hexanes | ACS grade |
| Saturated NH₄Cl solution | Aqueous |
| Scintillation vial (20 mL) | With magnetic stir bar |
| Magnetic stir plate | - |
Step-by-Step Procedure
-
Reaction Setup: To a 20 mL scintillation vial, add L-proline (58 mg, 0.5 mmol, 20 mol%). Add 5 mL of anhydrous DMSO and stir until the catalyst dissolves.
-
Reagent Addition: Add acetone (2.9 g, 50 mmol, 10 equiv) to the catalyst solution, followed by this compound (190 mg, 2.5 mmol, 1 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup - Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Workup - Washing & Drying: Combine the organic layers, wash with water (2 x 10 mL) to remove DMSO, followed by brine (1 x 10 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil via flash column chromatography (gradient elution, e.g., 5% to 30% ethyl acetate in hexanes) to obtain the chiral aldol addition product, (R)-5-fluoro-4-hydroxy-4-methylpentan-2-one.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or by ¹H NMR analysis with a chiral shift reagent.
Expected Data for Aldol Products
| Product | Analysis Technique | Expected Result |
| Self-Condensation Product | ¹H NMR (CDCl₃) | Signals corresponding to a vinylic proton (~6.5-7.0 ppm), an aldehydic proton (~9.5 ppm), and two distinct -CH₂F groups. |
| (F-CH₂-C(CHO)=CH-CH₂-CH₂-F) | ¹⁹F NMR (CDCl₃) | Two distinct triplets, corresponding to the two non-equivalent fluoromethyl groups. |
| IR (thin film) | Strong C=O stretch (~1685 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-F stretch (~1050-1150 cm⁻¹). | |
| Asymmetric Aldol Product | ¹H NMR (CDCl₃) | Signals for a methyl singlet (~1.2 ppm), diastereotopic methylene protons adjacent to the hydroxyl group, a doublet of triplets for the -CH₂F group, and a broad singlet for the -OH proton. |
| ((R)-5-fluoro-4-hydroxy-4-methylpentan-2-one) | ¹³C NMR (CDCl₃) | Signals for two methyl groups, two methylene carbons (one coupled to fluorine), a quaternary carbon bearing the hydroxyl group, and a ketone carbonyl (~208 ppm). |
| Chiral HPLC | Separation of enantiomers on a suitable chiral stationary phase (e.g., Chiralcel OD-H), allowing for calculation of enantiomeric excess (ee). Expected ee >90% under optimized conditions.[14] |
General Experimental Workflow and Troubleshooting
A successful experiment requires a systematic approach from setup to final analysis.
Caption: A generalized workflow for aldol reaction experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient reaction time; temperature too low. | Verify catalyst activity. Extend reaction time and monitor by TLC. For base-catalyzed reactions, consider a slight increase in temperature, but be wary of side reactions. |
| Formation of Polymer/Tar | Base concentration too high; reaction temperature uncontrolled (exotherm); starting aldehyde is unstable. | Use a more dilute base solution and add it more slowly. Maintain strict temperature control with an efficient cooling bath. Consider using a weaker, non-nucleophilic base or an organocatalyst. |
| Multiple Products by TLC | Side reactions (e.g., Cannizzaro, β-elimination); condensation product formed when addition product was desired. | For addition products, keep the temperature low and use a stoichiometric base. For condensation, ensure conditions (heat or prolonged reaction time) are sufficient. For crossed-aldol, use a large excess of the non-enolizable partner (acetone). |
| Low Enantioselectivity | Catalyst loading is too low; presence of water in the reaction; incorrect solvent. | Increase catalyst loading (e.g., to 30 mol%). Ensure all reagents and solvents are scrupulously dried. Screen different solvents (e.g., DMF, NMP, or solvent-free conditions).[4] |
Conclusion
This compound is a highly effective substrate for aldol condensation reactions, providing access to a range of valuable fluorinated synthons. The electronic influence of the β-fluorine atom facilitates the reaction but also necessitates careful control over experimental conditions to mitigate side reactions. By employing the protocols outlined in this guide—spanning both classical base catalysis and modern asymmetric organocatalysis—researchers can reliably synthesize both racemic and enantiomerically enriched aldol products, paving the way for applications in pharmaceutical and materials science.
References
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Ishihara, K., et al. (2024). Catalytic Enantioselective Aldol Reactions of Pyruvates as Nucleophiles with Chlorinated and Fluorinated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
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Díaz-Oltra, S., et al. (2008). Aldol reactions between L-erythrulose derivatives and chiral alpha-amino and alpha-fluoro aldehydes: competition between Felkin-Anh and Cornforth transition states. Chemistry. Available at: [Link]
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Huang, X.-T., & Chen, Q.-Y. (2002). Ethyl α-Fluoro Silyl Enol Ether: Stereoselective Synthesis and Its Aldol Reaction with Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
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Gong, Y., et al. (2019). Catalytic Enantioselective Aldol-Type Reaction Using α-Fluorinated Enolates. Asian Journal of Organic Chemistry. Available at: [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Note: A general authoritative source on the topic, specific URL may vary).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Note: A general authoritative source on the topic, specific URL may vary).
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ResearchGate. (2024). Catalytic Enantioselective Aldol Reactions of Pyruvates as Nucleophiles with Chlorinated and Fluorinated Aldehydes and Ketones. Available at: [Link]
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ResearchGate. (n.d.). Fluoride Anion Catalyzed Mukaiyama–Aldol Reaction: Rapid Access to α-Fluoro-β-hydroxy Esters. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Available at: [Link]
-
Central Glass. (2017). Safety Data Sheet for trans-1-Chloro-3,3,3-trifluoropropene. Available at: [Link]
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Semantic Scholar. (n.d.). Mukaiyama aldol addition to alpha-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20194933, this compound. Available at: [Link]
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Airgas. (2018). Safety Data Sheet. Available at: [Link]
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Miura, T., et al. (2010). Direct asymmetric aldol reaction with recyclable fluorous organocatalyst. Organic Letters. Available at: [Link]
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Chen, W.-T., et al. (2016). Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation. Molecules. Available at: [Link]
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YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Available at: [Link]
-
ChemBK. (2024). 3-Fluoropropanol. Available at: [Link]
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Boodi, M., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21752649, 3-Chloro-3-fluoropropanal. Available at: [Link]
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California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Available at: [Link]
-
Othman, R. B., et al. (2016). New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline (41), and its application to the total synthesis of (+)-hirsutene (46). Available at: [Link]
-
YouTube. (2023). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. Available at: [Link]
-
YouTube. (2016). Aldol Condensation Reaction Shortcut by Leah4sci. Available at: [Link]
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Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews. Available at: [Link]
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YouTube. (2020). Aldol Condensation. Available at: [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Available at: [Link]
-
YouTube. (2016). Trick to write the product of Aldol and Cross Aldol Condensation. Available at: [Link]
-
Elmore, J. S., et al. (2024). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. Available at: [Link]
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Application Notes and Protocols for the Wittig Reaction of 3-Fluoropropanal
Introduction: Navigating the Olefination of α-Fluoro Aldehydes
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] Its application in the synthesis of fluorinated molecules is of paramount importance to the pharmaceutical and agrochemical industries, where the introduction of fluorine can dramatically enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of the Wittig reaction as it pertains to 3-fluoropropanal, an α-fluoro aldehyde.
The presence of a fluorine atom on the carbon adjacent to the aldehyde group in this compound introduces specific electronic considerations that must be addressed to ensure a successful olefination. This document will provide detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of novel fluoroalkenes. We will delve into the nuances of ylide selection, reaction conditions, and potential side reactions, offering a comprehensive framework for the successful application of the Witt in this context. Furthermore, we will explore the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative for achieving high (E)-alkene selectivity.[2]
Core Principles and Mechanistic Considerations
The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3] This initial attack forms a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely dictated by the nature of the ylide employed.[4][5]
-
Non-stabilized ylides (bearing alkyl or aryl substituents) typically react kinetically to favor the formation of (Z)-alkenes.[4]
-
Stabilized ylides (bearing electron-withdrawing groups like esters or ketones) react under thermodynamic control, leading predominantly to (E)-alkenes.[5]
The electron-withdrawing nature of the fluorine atom in this compound can influence the electronics of the carbonyl group and potentially affect the stability of the intermediates, thereby impacting the stereochemical course of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction of this compound with a Non-Stabilized Ylide
This protocol details the synthesis of a 1,4-disubstituted-1-fluoroalkene via the reaction of this compound with a non-stabilized ylide generated in situ.
Objective: To synthesize a (Z)-fluoroalkene from this compound.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., butyltriphenylphosphonium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Instrumentation:
-
Schlenk line or argon/nitrogen manifold
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the alkyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Reaction with this compound: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, which contains the desired fluoroalkene and triphenylphosphine oxide, can be purified by silica gel column chromatography.[6] A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective. The use of solid-supported scavengers like Merrifield peptide resin can also aid in the removal of triphenylphosphine oxide.[6]
Table 1: Reaction Parameters for Wittig Reaction of this compound
| Parameter | Value/Condition | Rationale |
| Ylide Type | Non-stabilized | To favor the formation of the (Z)-alkene.[4] |
| Base | n-Butyllithium | A strong base is required to deprotonate the phosphonium salt to form the non-stabilized ylide.[7] |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents. Must be anhydrous to prevent quenching of the ylide. |
| Temperature (Ylide Generation) | 0 °C to RT | Controlled temperature for efficient and safe ylide formation. |
| Temperature (Aldehyde Addition) | -78 °C | Low temperature helps to control the reaction rate and can improve stereoselectivity. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize any remaining base and ylide. |
Protocol 2: The Horner-Wadsworth-Emmons (HWE) Alternative for (E)-Fluoroalkene Synthesis
The HWE reaction is an excellent alternative to the Wittig reaction, particularly for the synthesis of (E)-alkenes. It utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[2][8]
Objective: To synthesize an (E)-α,β-unsaturated ester containing a fluorine atom at the γ-position.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Step-by-Step Procedure:
-
Phosphonate Anion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF.
-
Addition of Phosphonate: Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until the gas evolution ceases.
-
Reaction with this compound: Cool the solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with dichloromethane. The aqueous layer will contain the phosphate byproduct. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be further purified by silica gel chromatography if necessary.
Table 2: HWE Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reagent | Triethyl phosphonoacetate | A stabilized phosphonate that leads to the formation of (E)-alkenes.[2] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base suitable for generating the phosphonate carbanion.[8] |
| Solvent | Anhydrous THF | Aprotic solvent that is compatible with the strong base. |
| Temperature | 0 °C to RT | Standard conditions for the HWE reaction. |
| Purification | Aqueous Extraction | The water-soluble phosphate byproduct is easily removed, simplifying purification.[8] |
Visualization of Reaction Mechanisms and Workflows
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow for Wittig Synthesis
Caption: Workflow for the Wittig synthesis of a fluoroalkene.
Challenges and Considerations in the Wittig Reaction of this compound
The presence of the α-fluorine atom in this compound can lead to potential side reactions and challenges:
-
β-Elimination: Under strongly basic conditions, there is a risk of β-elimination of hydrogen fluoride (HF) from this compound to form acrolein. This can be mitigated by using non-nucleophilic bases for ylide generation and maintaining low temperatures during the reaction.
-
Enolization: The α-protons of this compound are acidic and can be removed by the ylide, leading to enolization and reducing the yield of the desired alkene. Using a slight excess of the ylide can help to drive the olefination reaction to completion.
-
Stereocontrol: The stereochemical outcome of the Wittig reaction with α-fluoro aldehydes can be less predictable than with their non-fluorinated counterparts. Careful optimization of the reaction conditions, including solvent, temperature, and the presence of additives, may be necessary to achieve the desired stereoisomer.[9]
Purification and Characterization of Fluoroalkenes
The purification of the resulting fluoroalkene often requires column chromatography to separate it from the triphenylphosphine oxide byproduct.[6] The choice of eluent is critical to achieve good separation.
The characterization of the fluoroalkene product is typically performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinylic protons, with coupling constants providing information about the stereochemistry of the double bond.
-
¹³C NMR will show the signals for the sp² carbons of the alkene.
-
¹⁹F NMR is a powerful tool for confirming the presence of the fluorine atom and can provide additional structural information through fluorine-proton and fluorine-carbon coupling.[10]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the C=C stretching vibration of the alkene.
Conclusion
The Wittig reaction and its Horner-Wadsworth-Emmons variant are indispensable tools for the synthesis of fluoroalkenes from this compound. A thorough understanding of the reaction mechanism, careful selection of the ylide and reaction conditions, and attention to potential side reactions are crucial for achieving high yields and desired stereoselectivity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical expertise to successfully navigate the olefination of this important fluorinated building block, thereby facilitating the development of novel fluorinated molecules for a wide range of applications.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Surprising stereochemical control of Wittig olefination involving reaction of fluorine-containing phosphoranium salt and aldehydes | Journal of the American Chemical Society. (n.d.). Retrieved January 13, 2026, from [Link]
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Wittig reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 13, 2026, from [Link]
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Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. (2018). Semantic Scholar. Retrieved from [Link]
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Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 13, 2026, from [Link]
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Stereoselectivity of the Wittig Reaction in Two-Phase System | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. (n.d.). Retrieved January 13, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved January 13, 2026, from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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SUPPORTING INFORMATION - MPG.PuRe. (n.d.). Retrieved January 13, 2026, from [Link]
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Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - Beilstein Journals. (2024, October 24). Retrieved January 13, 2026, from [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Retrieved January 13, 2026, from [Link]
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Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed. (2007, July 6). Retrieved January 13, 2026, from [Link]
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Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved January 13, 2026, from [Link]
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Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC. (2022, December 1). Retrieved January 13, 2026, from [Link]
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Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022, June 7). Retrieved January 13, 2026, from [Link]
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Notes - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of (3-bromopropyl)triphenylphosphonium bromide - PrepChem.com. (n.d.). Retrieved January 13, 2026, from [Link]
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Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account - Comptes Rendus de l'Académie des Sciences. (2024, September 26). Retrieved January 13, 2026, from [Link]
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19.7b Wittig Reaction | Organic Chemistry - YouTube. (2021, April 6). Retrieved January 13, 2026, from [Link]
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Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene | PDF | Sodium Hydroxide - Scribd. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wittig Olefination via Reaction of Fluorine-Containing Phosphoranium Salts and F-Acyl Fluorides. A New Approach to Fluoroolefin Synthesis. | National Technical Reports Library. (n.d.). Retrieved January 13, 2026, from [Link]
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Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. (2022, June 6). Retrieved January 13, 2026, from [Link]
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Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Grignard synthesis with 3-Fluoropropanal as an electrophile
Application Note: Grignard Synthesis with 3-Fluoropropanal
A Technical Guide for the Synthesis of γ-Fluoroalcohols
Abstract & Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains one of the most powerful and versatile methods for carbon-carbon bond formation[1][2]. This application note provides a comprehensive guide for researchers on the use of this compound as an electrophilic partner in Grignard synthesis. We will explore the underlying scientific principles, potential challenges associated with fluorinated substrates, and provide a detailed, field-proven protocol for the synthesis of a model γ-fluoroalcohol.
This document is designed for professionals in chemical research and drug development, offering insights into the causality behind experimental choices to ensure procedural success and safety.
Scientific Principles & Strategic Considerations
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon[1][3]. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic[4].
Core Reaction Mechanism
The reaction with an aldehyde, such as this compound, proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound. The electrons from the carbonyl π-bond move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate[3][5]. This step is typically performed under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic sources like water[1][6].
-
Acidic Workup: The intermediate alkoxide is subsequently protonated during an acidic workup (e.g., with dilute HCl or saturated NH₄Cl) to yield the final secondary alcohol product.
Key Considerations for a Fluorinated Electrophile
The presence of a fluorine atom at the 3-position introduces specific electronic and steric factors that must be considered.
-
Inductive Effect: The highly electronegative fluorine atom exerts a moderate electron-withdrawing inductive effect (-I) on the carbonyl carbon, which can slightly enhance its electrophilicity compared to a non-fluorinated analogue.
-
Potential Side Reactions:
-
Enolization: Aldehydes with α-hydrogens can be deprotonated by the basic Grignard reagent to form an enolate. While this is more common with ketones, it can reduce the yield of the desired addition product[7]. Using highly reactive Grignard reagents and low temperatures can minimize this pathway.
-
Oxidation (Oppenauer-type): The magnesium alkoxide product can, in some cases, be oxidized back to a ketone by any excess aldehyde present in the reaction mixture. This side reaction is an equilibrium process and can be driven by an excess of the aldehyde[8][9].
-
β-Elimination: Although less common for fluorine, the potential for elimination of the fluoride ion from the alkoxide intermediate to form an alkene should be considered, particularly if the reaction is heated.
-
Mechanistic Pathways Overview
The following diagram illustrates the primary reaction pathway and potential competing side reactions.
Safety & Handling
The Grignard reaction requires strict adherence to safety protocols due to the use of highly reactive and flammable substances[10].
-
Pyrophoric & Moisture-Sensitive Reagents: Grignard reagents can be pyrophoric and react violently with water and atmospheric moisture[11]. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried or oven-dried glassware[6][12].
-
Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable and have low flash points. Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources[13].
-
Exothermic Reaction: The formation and subsequent reaction of Grignard reagents are exothermic. The addition of reagents must be slow and controlled, and an ice-water bath should be readily available to manage the reaction temperature[10].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are common, but consult specific chemical safety data sheets)[13].
Detailed Experimental Protocol: Synthesis of 4-Fluoro-1-phenylbutan-1-ol
This protocol details the reaction of phenylmagnesium bromide with this compound.
Materials & Equipment
-
Reagents: Magnesium turnings, Bromobenzene, this compound, Anhydrous Diethyl Ether or THF, 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate.
-
Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle or oil bath, Schlenk line or inert gas manifold (N₂/Ar), syringes and needles, ice bath.
Equipment Setup & Preparation
-
Glassware Drying: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours (overnight is preferable) and assembled hot under a stream of inert gas[14].
-
Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with a gas bubbler or inert gas inlet), and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Place magnesium turnings (1.2 equiv.) into the reaction flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gently warming the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane[15].
-
Once the reaction initiates (indicated by cloudiness, bubbling, or gentle refluxing of the ether), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux[8].
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF in a separate, dry flask. Transfer this solution to the dropping funnel via cannula or syringe.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction[10].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.
Part C: Workup & Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. Alternatively, pour the reaction mixture slowly over crushed ice and then add 1M HCl until the magnesium salts dissolve[15].
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 4-fluoro-1-phenylbutan-1-ol.
Data Summary & Characterization
Reaction Parameters Table
| Parameter | Value / Compound | Molar Equiv. | Notes |
| Magnesium | Mg Turnings | 1.2 | Activated if necessary. |
| Aryl Halide | Bromobenzene | 1.0 | Must be anhydrous. |
| Electrophile | This compound | 1.0 | Should be pure and anhydrous. |
| Solvent | Anhydrous THF or Et₂O | - | THF is preferred for its higher boiling point and better solvating properties[13]. |
| Reaction Temp. | 0 °C to RT | - | Initial addition at 0 °C to control exotherm. |
| Workup | Sat. aq. NH₄Cl or 1M HCl | - | Cautious, slow addition is critical. |
| Expected Product | 4-fluoro-1-phenylbutan-1-ol | - | Colorless to pale yellow oil. |
Product Characterization
The final product should be characterized using standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR: Expect signals for the aromatic protons, the carbinol proton (-CHOH), and the aliphatic protons, including the characteristic splitting pattern from the fluorine atom on the adjacent methylene group.
-
¹³C NMR: Will show distinct peaks for the aromatic carbons, the carbinol carbon, and the aliphatic carbons. The carbon bonded to fluorine will appear as a doublet due to C-F coupling.
-
¹⁹F NMR: A single resonance, likely a triplet of triplets due to coupling with adjacent protons, confirming the presence of the C-F bond.
-
IR Spectroscopy: Look for a broad O-H stretch (~3300-3500 cm⁻¹) and a C-F stretch (~1000-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns will confirm the molecular weight.
Experimental Workflow Diagram
References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link][5]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link][3]
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Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link][12]
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University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link][10]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link][1]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][4]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link][15]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link][8]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link][13]
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University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link][11]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link][6]
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Slideshare. (n.d.). Grignard reactions with aldehydes and ketones. Retrieved from [Link][16]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link][14]
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Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link][9]
-
Wani, M. Y., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100836. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][7]
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Application Notes & Protocols: Asymmetric Synthesis Involving 3-Fluoropropanal
Introduction: The Strategic Value of Chiral Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When a fluorine atom is introduced into a molecule to create a stereocenter, the precise control of that stereochemistry becomes critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3]
3-Fluoropropanal is a valuable, yet challenging, three-carbon building block. Its aldehyde functionality serves as a versatile handle for carbon-carbon bond formation, while the fluorine atom at the C3 position primes the resulting products for use as precursors to a variety of fluorinated synthons. This guide provides an in-depth exploration of organocatalytic strategies for the asymmetric functionalization of this compound, focusing on the powerful and accessible proline-catalyzed aldol reaction to generate chiral γ-fluoro-β-hydroxy ketones, which are precursors to valuable 3-fluoro-1,3-diols.
Core Strategy: Enamine-Based Organocatalysis
Asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, complementing traditional metal- and biocatalysis.[4] For the α-functionalization of aldehydes and ketones, catalysis based on chiral secondary amines, such as the amino acid (S)-proline, is particularly effective.[5][6] The core principle lies in the reversible formation of a chiral enamine intermediate between the catalyst and a ketone (the nucleophile). This enamine is more nucleophilic than the corresponding enol or enolate and exists in a defined chiral environment, enabling highly stereoselective reactions with electrophiles like this compound.
Mechanism of the (S)-Proline-Catalyzed Aldol Reaction
The (S)-proline catalyst plays a dual role. Its secondary amine group forms the key chiral enamine intermediate with the ketone. Simultaneously, its carboxylic acid moiety acts as a Brønsted acid, activating the incoming aldehyde (this compound) via hydrogen bonding. This creates a highly organized, chair-like transition state that directs the facial selectivity of the C-C bond formation, leading to high levels of diastereo- and enantioselectivity.[7][8]
Caption: Proline-catalyzed asymmetric aldol reaction cycle.
Application Protocol 1: Asymmetric Aldol Reaction of this compound
This protocol details the (S)-proline-catalyzed asymmetric aldol reaction between cyclohexanone and this compound. This transformation yields a chiral γ-fluoro-β-hydroxy ketone, a versatile intermediate for further synthesis.
Rationale and Experimental Design
-
(S)-Proline: Chosen for its low cost, stability, and well-documented efficacy in providing high stereocontrol in aldol reactions.[5] It is a bifunctional catalyst that controls the reaction geometry.[6]
-
Cyclohexanone: A readily available and reactive ketone that typically yields high stereoselectivity in proline-catalyzed reactions.[8] An excess is used to favor enamine formation and serve as the reaction medium in some cases.
-
Solvent: Dimethyl sulfoxide (DMSO) is often used due to its ability to solubilize proline and promote the reaction.[5] However, solvent-free (neat) conditions can also be highly effective, offering a greener alternative.[9]
-
Temperature: The reaction is typically run at room temperature or slightly below to balance reaction rate and selectivity. Lower temperatures often enhance enantioselectivity.
Detailed Experimental Protocol
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
This compound (handle with care, volatile and reactive)
-
Cyclohexanone (CAS: 108-94-1)
-
Dimethyl Sulfoxide (DMSO), anhydrous (CAS: 67-68-5)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.058 g, 0.5 mmol, 20 mol%).
-
Add anhydrous DMSO (5.0 mL) to the flask. Stir the mixture at room temperature for 15 minutes until the catalyst dissolves.
-
Add cyclohexanone (0.77 mL, 7.5 mmol, 3.0 equiv) to the solution.
-
Cool the reaction mixture to 4 °C in an ice-water bath.
-
Slowly add this compound (0.19 g, 2.5 mmol, 1.0 equiv) dropwise to the stirred mixture over 5 minutes.
-
Allow the reaction to stir at 4 °C. Monitor the consumption of this compound by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Reaction times can vary from 4 to 24 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the desired γ-fluoro-β-hydroxy ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[10]
Data Summary (Illustrative)
The following table presents typical results for proline-catalyzed aldol reactions with substituted aldehydes, which can serve as a benchmark for the reaction with this compound.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 95:5 | 96 (anti) |
| 2 | Acetone | Benzaldehyde | 30 | Neat | 60 | - | 78 (R) |
| 3 | Cyclohexanone | Isovaleraldehyde | 5 | Neat | 97 | >20:1 | 99 (anti) |
Data adapted from representative literature on proline-catalyzed aldol reactions.[5][9]
Application Protocol 2: Diastereoselective Reduction to Chiral 3-Fluoro-1,3-Diols
The aldol product from Protocol 1 can be readily converted into a chiral 3-fluoro-1,3-diol. These diols are exceptionally useful building blocks, as the syn- and anti- diastereomers can be accessed selectively depending on the choice of reducing agent and conditions.[11][12]
Workflow for Diastereoselective Reduction
Caption: Selective reduction pathways to syn- and anti-diols.
Detailed Experimental Protocol (for anti-Diol)
This protocol describes a non-chelation-controlled reduction using sodium borohydride, which typically favors the formation of the anti-diol via the Felkin-Anh model.
Procedure:
-
Dissolve the purified γ-fluoro-β-hydroxy ketone (1.0 mmol, 1.0 equiv) from Protocol 1 in anhydrous methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (0.057 g, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diol.
-
Purify by flash column chromatography on silica gel to afford the pure 3-fluoro-1,3-diol.
-
Confirm the stereochemical outcome (dr) by NMR analysis, potentially using acetonide derivatization to aid in the determination of relative stereochemistry.
Conclusion
The asymmetric organocatalytic aldol reaction provides a direct and powerful method for the stereoselective synthesis of chiral building blocks from this compound. The use of (S)-proline as a catalyst is robust, inexpensive, and highly effective, yielding valuable γ-fluoro-β-hydroxy ketones. Subsequent diastereoselective reduction expands the molecular toolbox, providing access to both syn- and anti-3-fluoro-1,3-diols. These protocols offer researchers and drug development professionals a reliable foundation for producing complex, fluorinated chiral molecules for a wide range of applications.
References
-
Abe, H., Shiozaki, M., & Harayama, T. (2007). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
-
Pan, F., & Wang, J. (2013). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA, 67(4), 244-249. [Link]
-
Ma, J., & Cahard, D. (2007). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (31), 3231-3233. [Link]
-
Iacussi, M., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2022(2), M1382. [Link]
-
Funabiki, K., et al. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. [Link]
-
El-Sayed, I., et al. (2022). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 12(52), 33923-33930. [Link]
-
El-Sayed, I., et al. (2022). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 12, 33923-33930. [Link]
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Herrera, R., et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-proline-containing Dipeptides: Improved Stereoinduction Under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(5), 1464–1467. [Link]
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Dziedzic, P., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(9), 1762. [Link]
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Ali, M. A., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 6(102), 100346-100357. [Link]
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Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric catalysis of aldol reactions with chiral lewis bases. Accounts of Chemical Research, 33(6), 432–440. [Link]
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Keitz, B. K., & Grubbs, R. H. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(41), 16277–16279. [Link]
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Liu, H., et al. (2008). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. Applied Biochemistry and Biotechnology, 149(2), 169-177. [Link]
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Rábai, J., et al. (2019). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Chemistry – A European Journal, 25(29), 7131-7136. [Link]
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Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]
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Jägel, C., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1668–1676. [Link]
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The Strategic Utility of 3-Fluoropropanal in the Synthesis of Advanced Fluorinated Building Blocks
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. 3-Fluoropropanal, a simple yet highly versatile C3 building block, has emerged as a valuable precursor for the synthesis of a diverse array of complex fluorinated molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its preparation, key reactivity patterns, and provide detailed, field-proven protocols for its application in several critical synthetic transformations, including aldol condensations, reductive aminations, Wittig reactions, and the construction of fluorinated heterocyclic systems.
Introduction: The Fluorine Advantage in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in the optimization of pharmacokinetic and pharmacodynamic properties.[1] It is estimated that approximately 30% of all new approved drugs contain fluorine.[1] The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modulation of a molecule's biological profile. This compound (CAS 77063-66-2) serves as a readily accessible and highly reactive building block for introducing the valuable fluorinated propyl motif.[2] Its bifunctional nature, possessing both a reactive aldehyde and a fluorine atom at the β-position, opens a wide range of synthetic possibilities.
Physicochemical Properties and Spectroscopic Characterization of this compound
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | PubChem[3] |
| Molecular Weight | 76.07 g/mol | PubChem[3] |
| CAS Number | 77063-66-2 | PubChem[3] |
Spectroscopic Data: The presence of fluorine significantly influences the NMR spectra of this compound. The 1H and 13C NMR spectra will exhibit characteristic splitting patterns due to H-F and C-F coupling.[4][5]
-
1H NMR: The protons on the carbon adjacent to the fluorine (C2) and the aldehydic proton (C1) will be split by the fluorine atom.
-
13C NMR: All three carbon signals will show coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei. The carbon directly bonded to fluorine (C3) will exhibit the largest coupling constant.[5]
-
IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹.
Synthesis of this compound: Oxidation of 3-Fluoro-1-propanol
This compound is conveniently prepared by the oxidation of the commercially available 3-fluoro-1-propanol. Mild oxidation conditions are crucial to prevent over-oxidation to the corresponding carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are highly effective for this transformation, offering high yields and excellent functional group tolerance.
Protocol 1: Swern Oxidation of 3-Fluoro-1-propanol
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. This method is known for its mildness and high efficiency.
Experimental Workflow:
Caption: Workflow for the Swern oxidation of 3-fluoro-1-propanol.
Step-by-Step Protocol:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 3-fluoro-1-propanol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers a convenient and metal-free alternative, utilizing a hypervalent iodine reagent. It is known for its mild conditions and rapid reaction times.
Experimental Workflow:
Caption: Workflow for the Dess-Martin oxidation of 3-fluoro-1-propanol.
Step-by-Step Protocol:
-
To a solution of 3-fluoro-1-propanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound, which can be purified by distillation.
Key Synthetic Applications of this compound
The aldehyde functionality of this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde, a factor to consider in reaction design.
Aldol Condensation: Formation of β-Hydroxy-γ-fluoro Carbonyl Compounds
The aldol condensation is a powerful tool for C-C bond formation. This compound can react with enolates derived from ketones or other aldehydes to generate β-hydroxy-γ-fluoro carbonyl compounds, which are valuable chiral building blocks.
Reaction Causality: The presence of the electron-withdrawing fluorine atom at the β-position can slightly increase the electrophilicity of the aldehyde carbonyl carbon, potentially accelerating the nucleophilic attack by the enolate. However, steric hindrance should also be considered.
Protocol 3: Base-Catalyzed Aldol Condensation with Acetone
This protocol describes the condensation of this compound with acetone to form 5-fluoro-4-hydroxy-2-pentanone.
Experimental Workflow:
Caption: Workflow for the aldol condensation of this compound with acetone.
Step-by-Step Protocol:
-
To a stirred solution of acetone (5.0 equivalents) and water, cool the mixture to 0 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide.
-
Add this compound (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and neutralize with dilute acetic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination: Synthesis of Fluorinated Amines
Reductive amination is a highly efficient method for the synthesis of amines. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to produce a wide range of fluorinated amines, which are prevalent in pharmaceuticals.
Reaction Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for this purpose.
Protocol 4: Reductive Amination with Aniline
This protocol details the synthesis of N-(3-fluoropropyl)aniline.
Step-by-Step Protocol:
-
To a stirred solution of aniline (1.0 equivalent) in 1,2-dichloroethane (DCE), add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Wittig Reaction: Olefination to Fluorinated Alkenes
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. This compound can be reacted with phosphorus ylides to generate various 1-fluoro-3-alkenes, which are useful intermediates for further functionalization.
Reaction Causality: The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. The stereoselectivity of the reaction depends on the nature of the ylide used.
Protocol 5: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of 3-fluoro-1-butene.
Step-by-Step Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction to -78 °C and add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile product.
Synthesis of Fluorinated Heterocycles: Expanding the Chemical Space
Fluorinated heterocycles are of paramount importance in medicinal chemistry. This compound is an excellent starting material for the construction of various fluorinated heterocyclic scaffolds.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6][7][8][9] The use of this compound in this reaction allows for the synthesis of 4-(2-fluoroethyl)-substituted pyridines.
Reaction Causality: This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate).[6][7][9]
Protocol 6: Hantzsch Synthesis of a 4-(2-Fluoroethyl)-1,4-dihydropyridine Derivative
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (2.0 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).
Pictet-Spengler Reaction: Access to Fluorinated Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11][12][13] Reacting this compound with tryptamine will yield a 1-(2-fluoroethyl)-substituted tetrahydro-β-carboline, a scaffold found in numerous bioactive alkaloids.
Reaction Causality: The reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[10][12]
Protocol 7: Pictet-Spengler Reaction with Tryptamine
Step-by-Step Protocol:
-
Dissolve tryptamine (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the introduction of the 2-fluoroethyl moiety into a wide range of organic molecules. Its straightforward preparation and diverse reactivity make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The protocols detailed in this application note provide a solid foundation for the successful application of this compound in the synthesis of novel and complex fluorinated compounds. The strategic implementation of this building block will undoubtedly continue to contribute to the advancement of drug discovery and materials science.
References
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Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). (n.d.). RSC Advances. [Link]
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Hantzsch pyridine synthesis. (n.d.). [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). PMC. [Link]
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N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. (2014). NSF Public Access Repository. [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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methylenecyclohexane. (n.d.). Organic Syntheses Procedure. [Link]
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One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. [Link]
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This compound. (n.d.). PubChem. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry. [Link]
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Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2011). PMC. [Link]
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Reductive amination of tertiary anilines and aldehydes. (2013). PubMed. [Link]
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Methyltriphenylphosphonium bromide. (n.d.). Wikipedia. [Link]
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Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. (n.d.). The Royal Society of Chemistry. [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). [Link]
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The Aldol Condensation. (n.d.). Magritek. [Link]
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Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. (2011). PubMed. [Link]
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The Rising Profile of 3-Fluoropropanal: A Versatile Precursor in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Fluoropropyl Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated building blocks, those containing the 3-fluoropropyl group are gaining prominence. 3-Fluoropropanal, a three-carbon aldehyde bearing a terminal fluorine atom, represents a highly valuable and versatile precursor for introducing this important motif. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, most notably reductive amination, enabling the facile synthesis of a diverse array of 3-fluoropropylamines and other derivatives of significant interest in medicinal chemistry and Positron Emission Tomography (PET) imaging.
This technical guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols for its synthesis and its application in key synthetic transformations. The causality behind experimental choices is explained to provide researchers with a robust framework for utilizing this building block in their drug discovery programs.
Physicochemical Properties and Safe Handling
While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structure and data from related compounds like 3-fluoropropanol.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3-Fluoropropanol (Experimental) |
| Molecular Formula | C₃H₅FO | C₃H₇FO |
| Molecular Weight | 76.07 g/mol | 78.09 g/mol [1] |
| Appearance | Colorless liquid with a pungent odor | Colorless liquid with a pungent odor[1] |
| Boiling Point | Estimated to be lower than 3-fluoropropanol | 127.5 °C[1] |
| Density | Estimated to be slightly higher than propanal | 1.039 g/cm³[1] |
| Solubility | Miscible with many organic solvents | Miscible with water and many organic solvents[1] |
Safety and Handling Precautions:
This compound, as an aliphatic aldehyde, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid and may undergo polymerization. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator). Containers should be tightly sealed.
Synthesis of this compound: The Oxidation of 3-Fluoropropanol
A common and effective method for the preparation of this compound is the oxidation of the commercially available 3-fluoropropanol. The Swern oxidation is a particularly suitable method as it is performed under mild conditions and is known to be highly efficient for the conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation of 3-Fluoropropanol
This protocol is based on the well-established Swern oxidation procedure and is adapted for the synthesis of this compound.
Diagram 1: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of 3-fluoropropanol.
Materials:
-
3-Fluoropropanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and a low-temperature thermometer
-
Dry ice and acetone for a -78 °C bath
Procedure:
-
Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cooled oxalyl chloride solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 5 minutes.
-
Addition of the Alcohol: Add a solution of 3-fluoropropanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.
-
Addition of the Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring for 5 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 20 minutes. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality and Insights: The Swern oxidation relies on the in-situ formation of a highly electrophilic sulfur species from the reaction of DMSO and oxalyl chloride. This species activates the alcohol, which is then deprotonated by the hindered base (triethylamine) to induce an elimination reaction, yielding the aldehyde. The low reaction temperature is crucial to prevent the decomposition of the activated intermediate.
Application in Medicinal Chemistry: Synthesis of 3-Fluoropropylamines via Reductive Amination
The primary utility of this compound in medicinal chemistry is as a precursor to 3-fluoropropylamines. Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly effective for converting aldehydes and ketones into primary, secondary, and tertiary amines.
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: To a solution of the amine (1.0 equivalent) in DCE, add this compound (1.1 equivalents). If the amine is an aniline derivative, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Table 2: Representative Reductive Amination Reactions with this compound
| Amine | Product | Expected Yield | Notes |
| Aniline | N-(3-fluoropropyl)aniline | Good to Excellent | Catalytic acetic acid may improve reaction rate. |
| Benzylamine | N-benzyl-3-fluoropropan-1-amine | Excellent | Generally proceeds smoothly without additives. |
| Morpholine | 4-(3-fluoropropyl)morpholine | Excellent | A common transformation for introducing the morpholine moiety. |
Causality and Insights: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of this compound and the amine. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion in the presence of the less reactive aldehyde starting material. This selectivity allows for a convenient one-pot procedure.
Application in PET Imaging: Access to [18F]-Labeled Tracers
The 3-fluoropropyl group is a valuable component of many PET tracers. While direct radiolabeling with [¹⁸F]this compound is less common, it serves as a non-radioactive standard and its synthesis provides a blueprint for the preparation of [¹⁸F]-labeled precursors. A common strategy for introducing the [¹⁸F]3-fluoropropyl group is through the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by further synthetic manipulations. For instance, [¹⁸F]3-fluoropropyl tosylate can be synthesized and used to alkylate phenols, amines, and other nucleophiles to generate PET tracers.
The synthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT), a potential PET tracer for tumor imaging, highlights the utility of the [¹⁸F]3-fluoropropyl moiety.[2] The development of such tracers underscores the importance of having access to precursors like this compound for the synthesis of reference standards and for methodological development.
Diagram 3: General Strategy for [18F]3-Fluoropropyl Labeled PET Tracers
Caption: A common pathway for the synthesis of [¹⁸F]3-fluoropropyl-labeled PET tracers.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, providing a straightforward entry point to the synthetically important 3-fluoropropyl motif. Its synthesis via the oxidation of 3-fluoropropanol is a reliable process. The aldehyde functionality of this compound is readily exploited in reductive amination reactions to generate a wide range of 3-fluoropropylamines, which are of significant interest for modulating the properties of drug candidates. Furthermore, the non-radioactive synthesis and reactions of this compound provide a crucial foundation for the development of [¹⁸F]-labeled PET tracers. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the utility of this compound as a key precursor is set to expand.
References
-
3-Fluoropropanol - ChemBK. (2024, April 9). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shi, X., et al. (2007). Synthesis and Evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an Oncologic PET Tracer. Nuclear Medicine and Biology, 34(3), 305-313. Retrieved from [Link]
- Swern, D., et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. The Journal of Organic Chemistry, 43(13), 2480–2482.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. (n.d.). PubMed Central. Retrieved from [Link]
Sources
Application Notes and Protocols: 3-Fluoropropanal in Agrochemical Synthesis
Foreword for the Modern Agrochemical Innovator
The relentless pursuit of higher efficacy, improved safety profiles, and greater environmental compatibility in agrochemicals has led researchers to explore the unique properties of organofluorine compounds. The strategic incorporation of fluorine atoms can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] While much attention has been given to trifluoromethyl and difluoromethyl moieties, the utility of smaller, monofluorinated aliphatic building blocks remains a fertile ground for discovery.[2][3]
This technical guide focuses on a promising, yet under-explored reagent: 3-Fluoropropanal . As a bifunctional molecule, it offers a reactive aldehyde handle for carbon-carbon bond formation and a stable C-F bond that can impart desirable physicochemical properties to the final active ingredient. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals, with a particular focus on the construction of fluorinated heterocyclic scaffolds. While direct, large-scale industrial applications of this compound are not yet widely documented in publicly available literature, this guide is intended to serve as a forward-looking resource, grounded in established chemical principles, to inspire and enable future research and development.
Physicochemical Properties and Safety Profile of this compound
A thorough understanding of a reagent's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | PubChem |
| Molecular Weight | 76.07 g/mol | PubChem |
| CAS Number | 77063-66-2 | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not well-documented; likely volatile | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Safety and Handling:
This compound is a reactive aldehyde and a fluorinated organic compound; therefore, appropriate safety precautions are essential. While specific toxicity data for this compound is limited, it should be handled with the care afforded to other volatile aldehydes and organofluorine compounds.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Proposed Synthetic Applications in Agrochemical Scaffolds
The true potential of this compound lies in its ability to serve as a versatile precursor for a variety of valuable agrochemical motifs. Below, we explore several proposed synthetic routes.
Synthesis of Fluorinated Pyrazole Carboxamides: A New Pathway to SDHI Fungicides
Pyrazole carboxamides are a cornerstone of modern fungicides, acting as succinate dehydrogenase inhibitors (SDHIs). The introduction of a fluorine atom can enhance the efficacy and metabolic stability of these compounds. This compound can be envisioned as a key starting material for the synthesis of novel fluorinated pyrazole cores.
Conceptual Workflow:
Figure 1: Proposed workflow for the synthesis of fluorinated pyrazole carboxamides from this compound.
Protocol 1: Synthesis of Ethyl 5-(2-fluoroethyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol details the initial steps of the proposed synthesis, leading to a key fluorinated pyrazolone intermediate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrazine hydrate
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
Procedure:
-
Knoevenagel Condensation:
-
To a solution of this compound (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product, a fluorinated α,β-unsaturated ester, can be used in the next step without further purification.
-
-
Michael Addition and Cyclization:
-
Dissolve the crude product from the previous step in toluene.
-
Add a solution of hydrazine hydrate (1.0 eq) in ethanol dropwise at room temperature.
-
Add a catalytic amount of sodium ethoxide and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the target fluorinated pyrazolone.
-
Rationale: The aldehyde functionality of this compound readily undergoes condensation to form a carbon-carbon double bond, a classic reaction in organic synthesis.[4] The subsequent Michael addition of hydrazine followed by intramolecular cyclization is a well-established method for the synthesis of pyrazole heterocycles.[5][6]
Aldol and Related Condensations for Acyclic Fluorinated Agrochemicals
The aldehyde group of this compound can also be utilized in aldol-type reactions to construct fluorinated acyclic chains, which can be found in some herbicides and insecticides.
Protocol 2: Synthesis of 4-Fluoro-2-(hydroxymethyl)butanal
This protocol demonstrates a potential self-condensation of this compound, which could then be further elaborated.
Materials:
-
This compound
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Cool a solution of this compound in diethyl ether to 0°C.
-
Add a dilute aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to stir at 0°C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude aldol product.
Further Elaboration: The resulting aldol product can be oxidized to a carboxylic acid, reduced to a diol, or undergo other transformations to create a variety of fluorinated building blocks for more complex agrochemical targets.
Future Outlook and Research Directions
The application of this compound in agrochemical synthesis is a nascent field with significant potential. The protocols outlined above are intended to be starting points for further investigation. Key areas for future research include:
-
Asymmetric Synthesis: Developing enantioselective methods for the reactions of this compound to produce chiral fluorinated agrochemicals.
-
Multi-component Reactions: Utilizing this compound in one-pot, multi-component reactions to rapidly build molecular complexity.
-
Synthesis of Other Heterocycles: Exploring the use of this compound in the synthesis of other important agrochemical heterocycles, such as fluorinated pyridines and isoxazoles.[3][7][8]
The exploration of this versatile building block could lead to the discovery of a new generation of fluorinated agrochemicals with enhanced performance and safety profiles.
References
-
Synthesis of insecticidal fluorinated anthranilic diamides. PubMed. [Link]
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. [Link]
-
Synthetic studies of fluorine-containing compounds for household insecticides. ResearchGate. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]
-
PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. [Link]
-
Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients. Semantic Scholar. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. [Link]
-
Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Scribd. [Link]
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
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Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application of Aldehyde and Ketone. Scribd. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Publications. [Link]
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α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. National Center for Biotechnology Information. [Link]
-
Heterocyclizations Based on γ-halo-α,β-Unsaturated Ketones. ResearchGate. [Link]
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β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of 3-Fluoropropanal to 3-fluoro-1-propanol
Introduction: The Significance of 3-fluoro-1-propanol in Medicinal Chemistry and Drug Development
3-Fluoro-1-propanol is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity, making it a crucial tool in drug discovery.[1] The conversion of 3-fluoropropanal to 3-fluoro-1-propanol via catalytic hydrogenation represents a key synthetic transformation, providing a straightforward and efficient route to this important intermediate. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound, covering the underlying chemical principles, safety protocols, and detailed experimental procedures.
Reaction Principle and Mechanistic Considerations
The catalytic hydrogenation of an aldehyde to a primary alcohol is a reduction reaction that involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond of the carbonyl group.[2][3] This process is facilitated by a metal catalyst, which serves to activate the hydrogen molecule.[4]
The generally accepted mechanism for heterogeneous catalytic hydrogenation on a metal surface involves the following key steps:
-
Adsorption of Reactants: Both the this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Activation of Hydrogen: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.
-
Hydrogen Transfer: The adsorbed this compound undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl group. One hydrogen atom adds to the carbonyl oxygen, and the other adds to the carbonyl carbon.[3]
-
Desorption of Product: The resulting 3-fluoro-1-propanol has a lower affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.
Caption: General mechanism of catalytic hydrogenation of an aldehyde.
Catalyst Selection and Rationale
Several catalyst systems are effective for the hydrogenation of aldehydes. The choice of catalyst can influence reaction rates, selectivity, and the required reaction conditions.
| Catalyst | Key Characteristics | Considerations |
| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst for hydrogenations.[3][5] It is generally less prone to causing over-reduction or side reactions compared to more active catalysts. | Can be pyrophoric, especially after use, and requires careful handling.[6] |
| Platinum on Carbon (Pt/C) | A highly active catalyst that can often facilitate hydrogenations under milder conditions (lower temperature and pressure) than other catalysts. | Its high activity can sometimes lead to over-reduction or side reactions if not carefully controlled. |
| Raney Nickel | A cost-effective and highly active catalyst.[7] It is particularly useful for large-scale industrial applications. | Pyrophoric and must be handled as a slurry in a solvent to prevent ignition.[7] Its high activity may require careful control of reaction conditions to maintain selectivity. |
For the hydrogenation of this compound, Palladium on Carbon (Pd/C) is a recommended starting point due to its good balance of reactivity and selectivity, which can help minimize potential side reactions such as hydrodefluorination.
Safety Precautions and Hazard Management
Catalytic hydrogenation reactions involve inherent risks that must be carefully managed.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction apparatus should be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[8]
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after being used in a reaction.[6][7] The catalyst should always be handled under an inert atmosphere or as a wet slurry.[6] After the reaction, the catalyst should be filtered carefully and kept wet until it can be safely quenched and disposed of. Never allow the filtered catalyst to dry in the open air.[6]
-
This compound: This is a reactive aldehyde. Refer to the Safety Data Sheet (SDS) for specific handling and toxicity information.
-
3-Fluoro-1-propanol: While the product is generally less hazardous than the starting aldehyde, it is still a chemical and should be handled with appropriate personal protective equipment (PPE).
-
Pressure: If conducting the reaction under pressure, ensure the reaction vessel is rated for the intended pressure and is in good condition.[9] Always use a blast shield.[5]
Experimental Protocols
The following protocols provide a starting point for the catalytic hydrogenation of this compound. Optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) may be necessary to achieve the desired yield and purity.
Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small-scale reactions where the use of high-pressure equipment is not necessary.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® 545
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen-filled balloon (double-layered for safety)
-
Vacuum/inert gas manifold (Schlenk line)
-
Filtration apparatus (e.g., Büchner funnel)
Caption: Workflow for atmospheric pressure hydrogenation.
Procedure:
-
Catalyst Charging: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Addition of Reagents: Under a positive flow of inert gas, add methanol (or ethanol) as the solvent, followed by the this compound.
-
Hydrogen Introduction: Connect a hydrogen-filled balloon to one of the necks of the flask via a gas inlet adapter. Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three to five times to replace the inert gas with hydrogen.[6]
-
Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically a few hours to overnight), carefully remove the hydrogen balloon and purge the flask with nitrogen or argon for several minutes to remove all residual hydrogen.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst is pyrophoric and must be kept wet with solvent.[6] Immediately transfer the filter cake to a separate container and submerge it in water for safe handling and disposal.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude 3-fluoro-1-propanol can be purified by fractional distillation under reduced pressure to obtain the final product.
Protocol 2: Hydrogenation using Raney Nickel and a Parr Hydrogenator
This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required to drive the reaction to completion.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
-
Mechanical stirrer
Procedure:
-
Catalyst Preparation: If the Raney Nickel is supplied as a slurry in water, carefully decant the water and wash the catalyst several times with the reaction solvent (methanol or ethanol) under a nitrogen atmosphere. This is to remove the water which might interfere with the reaction.
-
Reactor Charging: In the glass liner of the Parr hydrogenator, add the washed Raney Nickel, followed by a solution of this compound in methanol.
-
Sealing and Purging: Assemble the Parr hydrogenator according to the manufacturer's instructions. Seal the reactor and purge the system with nitrogen gas three to five times to remove any air.
-
Hydrogenation: After purging with nitrogen, pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Start the mechanical stirring and heat the reaction to the desired temperature (e.g., room temperature to 50 °C), if necessary. The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, indicating the completion of the reaction, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas into a fume hood. Purge the reactor with nitrogen three times.
-
Catalyst Removal: Disassemble the reactor and carefully filter the reaction mixture to remove the Raney Nickel. As with Pd/C, the spent Raney Nickel is pyrophoric and must be handled with extreme care, keeping it wet at all times.
-
Product Isolation and Purification: Concentrate the filtrate and purify the 3-fluoro-1-propanol by fractional distillation under reduced pressure.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters for the hydrogenation of aldehydes. These should be considered as starting points for the optimization of the this compound hydrogenation.
| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (Pressure) |
| Catalyst | 10% Pd/C | Raney Nickel |
| Catalyst Loading | 5-10 mol% | ~10-20% w/w (dry basis) |
| Substrate Concentration | 0.1 - 1.0 M | 0.5 - 2.0 M |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | Room Temperature | Room Temperature - 50 °C |
| Pressure | 1 atm (balloon) | 50 - 100 psi |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | >90% | >95% |
| Purity (after distillation) | >98% | >98% |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the hydrogen source is not depleted.
-
Low Yield: Low yields may be due to catalyst deactivation, incomplete reaction, or loss of product during work-up. Ensure proper inerting techniques are used to protect the catalyst.
-
Side Reactions (e.g., Hydrodefluorination): If hydrodefluorination is observed, consider using a less active catalyst (e.g., 5% Pd/C instead of 10%), a milder solvent, or lower reaction temperature and pressure.
Conclusion
The catalytic hydrogenation of this compound to 3-fluoro-1-propanol is a robust and efficient transformation that provides access to a key building block for pharmaceutical and agrochemical research. By understanding the reaction mechanism, selecting the appropriate catalyst, and adhering to strict safety protocols, researchers can successfully and safely perform this important synthesis. The protocols provided herein offer a solid foundation for developing a reliable and scalable process for the production of 3-fluoro-1-propanol.
References
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-
Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
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Wikipedia. (2024). Raney nickel. In Wikipedia. Retrieved from [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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University of Pittsburgh. (2017). High Hazard Gas. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1.7: Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
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Vapourtec. (n.d.). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Retrieved from [Link]
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Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-1-propanol. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]
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- MDPI. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)
- MDPI. (n.d.). Hydrogenation of Styrene-Butadiene Rubber Catalyzed by Tris(triisopropylphosphine)hydridorhodium(I).
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- MDPI. (n.d.).
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- Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
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- ResearchGate. (n.d.).
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- OSTI.GOV. (1985).
- Frontiers. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol.
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Protecting Group Strategies for 3-Fluoropropanal: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Challenges of 3-Fluoropropanal
This compound is a valuable building block in medicinal chemistry and drug development, offering a strategic entry point for the incorporation of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. However, the high reactivity of the aldehyde functional group necessitates the use of protecting group strategies to ensure chemoselectivity during multi-step syntheses. The aldehyde's susceptibility to oxidation, reduction, and nucleophilic attack requires its temporary masking to allow for transformations elsewhere in the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust protecting group strategies for the aldehyde functionality in this compound. We will delve into the mechanistic underpinnings of common protection and deprotection protocols, offer field-proven, step-by-step experimental procedures, and present a comparative analysis of the most effective strategies. The presence of the electron-withdrawing fluorine atom in the β-position can influence the reactivity of the aldehyde, a factor that will be considered in the selection of appropriate protecting groups and reaction conditions.
Core Principles of Aldehyde Protection
An ideal protecting group for an aldehyde should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively under mild conditions that do not affect other functional groups.[1][2] For this compound, the two most ubiquitous and effective classes of protecting groups are acetals (specifically cyclic acetals like 1,3-dioxolanes) and dithianes (cyclic thioacetals).
The choice between these two powerful options is dictated by the planned synthetic route, as their stability profiles differ significantly, particularly under acidic conditions. This differential stability is the cornerstone of orthogonal protection strategies in complex molecule synthesis.[2]
Strategy 1: Acetal Protection (1,3-Dioxolanes)
The formation of a cyclic acetal, typically a 1,3-dioxolane using ethylene glycol, is a cornerstone of aldehyde protection.[3] This strategy is favored for its simplicity of installation and cleavage, and the stability of the resulting acetal under basic, nucleophilic, and reductive conditions.[4][5]
Mechanism of Acetal Formation and Hydrolysis
Acetal formation is an acid-catalyzed process involving the nucleophilic addition of two equivalents of an alcohol to the carbonyl group. The use of a diol, such as ethylene glycol, is entropically favored and results in a stable five-membered cyclic acetal. The reaction is reversible, and thus requires the removal of water to drive the equilibrium towards the protected product.[6]
Deprotection is achieved by acid-catalyzed hydrolysis, effectively reversing the formation process by treating the acetal with aqueous acid.[4]
Diagram: Acetal Protection and Deprotection Workflow
Caption: Workflow for acetal protection and deprotection.
Experimental Protocol: Acetal Protection of this compound
This protocol outlines the formation of 2-(2-fluoroethyl)-1,3-dioxolane from this compound using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) with azeotropic removal of water.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound and toluene.
-
Add ethylene glycol followed by p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluoroethyl)-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Experimental Protocol: Acetal Deprotection
This protocol describes the hydrolysis of 2-(2-fluoroethyl)-1,3-dioxolane back to this compound using aqueous acid.
Materials:
-
2-(2-Fluoroethyl)-1,3-dioxolane (1.0 eq)
-
Acetone/Water mixture (e.g., 10:1 v/v)
-
Hydrochloric acid (HCl, catalytic amount, e.g., 1 M solution) or Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(2-fluoroethyl)-1,3-dioxolane in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of aqueous HCl or acetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with diethyl ether or DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (note: this compound is volatile). The crude product can be used directly or purified by careful distillation.
Strategy 2: Dithiane Protection (1,3-Dithianes)
For synthetic routes that involve acidic conditions, the acetal protecting group is unsuitable. In such cases, the 1,3-dithiane emerges as a robust alternative.[7] Formed from the reaction of an aldehyde with 1,3-propanedithiol, dithianes are stable to both strongly acidic and basic conditions, offering a wider window of operational stability.[8]
Mechanism of Dithiane Formation and Deprotection
Similar to acetal formation, dithiane synthesis is typically acid-catalyzed. The greater nucleophilicity of sulfur often leads to more favorable reaction kinetics.
Deprotection of the highly stable dithiane ring requires specific reagents, as it is resistant to simple acid hydrolysis. Common methods involve oxidative or alkylative cleavage, often employing heavy metal salts or hypervalent iodine reagents.[8][9] Milder, metal-free alternatives have also been developed.[9]
Diagram: Dithiane Protection and Deprotection Workflow
Caption: Workflow for dithiane protection and deprotection.
Experimental Protocol: Dithiane Protection of this compound
This protocol details the formation of 2-(2-fluoroethyl)-1,3-dithiane using 1,3-propanedithiol and a Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic to stoichiometric amounts) or another Lewis acid (e.g., ZnCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol to the solution.
-
Slowly add BF₃·OEt₂ to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(2-fluoroethyl)-1,3-dithiane.
Experimental Protocol: Dithiane Deprotection using Mercury(II) Nitrate
This protocol describes a classic and efficient method for dithiane deprotection using a mercury(II) salt. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. All waste must be disposed of according to institutional guidelines.
Materials:
-
2-(2-Fluoroethyl)-1,3-dithiane (1.0 eq)
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 eq)
-
Acetonitrile or Ethanol
-
Mortar and pestle
Procedure:
-
In a mortar, place the 2-(2-fluoroethyl)-1,3-dithiane.
-
Add mercury(II) nitrate trihydrate to the mortar.
-
Grind the mixture with a pestle at room temperature under solvent-free conditions for 1-5 minutes. Monitor the reaction progress by TLC.[10]
-
Upon completion, wash the reaction mixture with acetonitrile or ethanol and filter to remove the inorganic solids.
-
Evaporate the filtrate under reduced pressure.
-
The resulting crude material can be purified by flash chromatography on silica gel to yield this compound.
Comparative Analysis and Strategic Selection
The choice between acetal and dithiane protection is a critical strategic decision in the synthesis of complex molecules containing this compound. The following table summarizes the key characteristics to guide this selection.
| Feature | Acetal (1,3-Dioxolane) | Dithiane (1,3-Dithiane) |
| Stability | Stable to bases, nucleophiles, reducing agents, and many oxidizing agents.[4][5] | Stable to strong acids, bases, nucleophiles, and reducing agents.[7][8] |
| Lability | Labile to aqueous acid.[4] | Highly stable; resistant to acid hydrolysis.[8] |
| Protection Conditions | Acid catalyst (e.g., TsOH, H₂SO₄), requires water removal.[6] | Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, ZnCl₂).[8] |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, AcOH, TsOH).[4] | Requires specific reagents, often oxidative or involving heavy metals (e.g., Hg(II) salts, IBX, Selectfluor™).[8][9][10] |
| Key Advantage | Easy and mild deprotection. | Broad stability, especially in acidic media. |
| Key Disadvantage | Sensitivity to acidic conditions. | Harsher and often toxic deprotection reagents. |
Strategic Considerations for this compound:
-
The electron-withdrawing nature of the fluorine atom at the β-position is unlikely to significantly alter the fundamental reactivity of the aldehyde towards acetal or dithiane formation, as the effect is primarily inductive and diminishes with distance.
-
If the subsequent synthetic steps involve basic or neutral conditions (e.g., Grignard reactions, reductions with hydrides, Wittig reactions), the acetal is generally the preferred protecting group due to its ease of removal.
-
If the planned synthesis requires acidic conditions that would cleave an acetal (e.g., certain cyclizations, removal of acid-labile protecting groups elsewhere in the molecule), the dithiane is the necessary choice for its superior stability.
Conclusion
The successful incorporation of this compound into complex molecular architectures hinges on the judicious selection and application of protecting group strategies. Both 1,3-dioxolanes (acetals) and 1,3-dithianes serve as excellent, reliable protecting groups for the aldehyde functionality. By understanding their distinct stability profiles and the mechanistic basis for their formation and cleavage, researchers can design robust and efficient synthetic routes. The detailed protocols provided herein offer a practical foundation for implementing these crucial transformations in the laboratory, empowering scientists in their pursuit of novel fluorinated compounds for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
- Hajipour, A. R., & Mallakpour, S. E. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399.
- Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane. Organic Syntheses, 55, 63.
- Li, W., et al. (2006). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 18(4), 3123-3127.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
-
Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. Retrieved from [Link]
-
SynArchive. (2024). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
ResearchGate. (2009). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Framework for the Pilot Plant Scale-Up Synthesis of 3-Fluoropropanal
Abstract
3-Fluoropropanal is a critical fluorinated building block, pivotal in the synthesis of advanced pharmaceuticals and agrochemicals where the inclusion of fluorine can significantly enhance metabolic stability and bioavailability.[1] Transitioning the synthesis of this aldehyde from the laboratory bench to a pilot plant presents considerable challenges, including managing hazardous reagents, ensuring process safety, and achieving consistent yield and purity at scale. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust two-step synthetic strategy, commencing with the hydrochlorination of acrolein to yield a 3-chloropropanal intermediate, followed by a scalable halogen exchange (Halex) reaction. This note details the rationale behind the chosen synthetic route, provides step-by-step pilot-scale protocols, outlines critical in-process controls, specifies analytical validation methods, and addresses crucial safety and handling considerations.
Introduction: The Strategic Importance of this compound
Fluorinated organic compounds are indispensable in modern chemistry, offering unique physicochemical properties that are highly sought after in drug development and materials science.[1] this compound (C₃H₅FO) serves as a versatile three-carbon synthon, enabling the introduction of a fluoroethyl moiety into more complex molecular architectures. Its aldehyde functionality provides a reactive handle for a multitude of subsequent transformations. The primary challenge in its production lies in developing a process that is not only high-yielding but also economically viable and safe to operate on a multi-kilogram scale, bridging the gap between bench-top discovery and industrial manufacturing.[2][3]
Synthesis Strategy: Pathway Selection for Scalability
Several synthetic pathways to this compound can be envisioned, including the fluorination of 3-hydroxypropanal or direct functionalization of other C3 feedstocks. However, for pilot-scale production, the most pragmatic and industrially proven approach involves a two-step sequence starting from readily available acrolein:
-
Step 1: Synthesis of 3-Chloropropanal. Acrolein undergoes hydrochlorination to produce 3-chloropropanal. This intermediate is often not isolated due to its reactivity but is used directly in the subsequent step. This route is well-documented for producing the analogous 3-chloropropanol.[4][5]
-
Step 2: Halogen Exchange (Halex) Reaction. The crude 3-chloropropanal is subjected to a nucleophilic substitution with an alkali metal fluoride to yield the final product, this compound.
Rationale for Route Selection:
-
Cost and Availability: Acrolein and hydrogen chloride are inexpensive, commodity starting materials. Spray-dried potassium fluoride is a cost-effective and industrially available fluoride source.
-
Proven Scalability: Halogen exchange reactions are a cornerstone of industrial organofluorine chemistry and are generally more scalable and less hazardous than using specialized fluorinating agents like DAST or Deoxo-Fluor.
-
Process Control: The two-step process allows for better control over reaction parameters and impurity profiles at each stage.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-step synthesis of this compound.
Protocol Part I: Pilot-Scale Synthesis of 3-Chloropropanal
Principle: This step involves the addition of hydrogen chloride across the double bond of acrolein. The reaction is typically performed in a suitable solvent to control exothermicity and prevent polymerization of acrolein.
Safety and Handling
-
Acrolein: Extremely toxic, highly flammable, and a severe lachrymator. It can polymerize violently.[6] All transfers must be conducted in a closed system under an inert atmosphere. Ensure polymerization inhibitors (like hydroquinone) are present.
-
Hydrogen Chloride (Gas): Corrosive and toxic. Requires a dedicated gas handling system and a scrubber for off-gases.
-
3-Chloropropanal: A reactive and toxic aldehyde. Avoid isolation of the neat substance; use directly in solution for the next step.
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Acrolein | >99%, stabilized with hydroquinone | Starting Material |
| Hydrogen Chloride | Anhydrous gas, >99.9% | Reagent |
| Toluene | Anhydrous | Solvent |
| Equipment | ||
| Reactor | 100 L Glass-Lined Steel Reactor | Reaction Vessel |
| Cooling System | -20 °C to 25 °C capability | Temperature Control |
| Gas Sparger | For subsurface HCl introduction | Efficient Gas Dispersion |
| Scrubber | Caustic (NaOH) solution | Neutralize excess HCl |
| Transfer Lines | PFA or glass-lined | Chemical Resistance |
Detailed Protocol
-
Reactor Inerting and Charging: Purge the 100 L reactor with dry nitrogen. Charge 40 L of anhydrous toluene to the reactor.
-
Cooling: Cool the solvent to 0 °C using the reactor's cooling jacket.
-
Acrolein Addition: Slowly transfer 11.2 kg (200 mol) of stabilized acrolein to the reactor sub-surface over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Slow, subsurface addition minimizes acrolein concentration in the headspace and helps control the reaction exotherm upon HCl introduction.
-
-
HCl Introduction: Begin bubbling anhydrous hydrogen chloride gas (approx. 7.7 kg, 210 mol) through the gas sparger into the reaction mixture. Maintain the temperature between 0-5 °C.
-
Reaction Monitoring (In-Process Control): Monitor the reaction progress every 30 minutes by withdrawing a sample (quench with cold NaHCO₃ solution) and analyzing via GC for the disappearance of acrolein.
-
Reaction Completion: The reaction is considered complete when <1% acrolein remains relative to the 3-chloropropanal product. This typically takes 3-5 hours.
-
Inert Gas Purge: Once complete, stop the HCl flow and purge the reactor headspace with nitrogen for 30 minutes to remove any residual HCl, venting the off-gas through the caustic scrubber.
-
Intermediate Solution: The resulting toluene solution contains crude 3-chloropropanal and is used directly in the next step without isolation.
Protocol Part II: Pilot-Scale Synthesis of this compound
Principle: A nucleophilic substitution reaction where the chloride in 3-chloropropanal is displaced by fluoride from potassium fluoride. A phase-transfer catalyst (PTC) is essential to facilitate the transfer of the fluoride anion into the organic phase.
Safety and Handling
-
Potassium Fluoride: Toxic if inhaled or ingested. It is hygroscopic and must be handled under anhydrous conditions. Wear appropriate respiratory protection when handling the powder.
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide): Irritant.
-
This compound Product: Assumed to be toxic and volatile. Handle in a closed system. All personnel must wear appropriate PPE, including gloves, eye protection, and protective clothing.[7]
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Crude 3-Chloropropanal | Toluene solution from Part I | Starting Material |
| Potassium Fluoride | Spray-dried, >99% | Fluorinating Agent |
| Tetrabutylammonium Bromide | >99% | Phase-Transfer Catalyst |
| Sulfolane | Anhydrous | High-Boiling Polar Solvent |
| Equipment | ||
| Reactor | Same 100 L Glass-Lined Reactor | Reaction Vessel |
| Heating/Cooling | -20 °C to 150 °C capability | Temperature Control |
| Filtration System | Enclosed filter press or Nutsche filter | Solid-Liquid Separation |
| Distillation Unit | 50 L vessel with packed column, vacuum | Product Purification |
Detailed Protocol
-
Reactor Preparation: Ensure the reactor from Part I is clean and dry. Charge 17.4 kg (300 mol) of spray-dried potassium fluoride and 1.6 kg (5 mol) of tetrabutylammonium bromide (TBAB) to the reactor under a nitrogen atmosphere.
-
Scientist's Note: Spray-dried KF has a higher surface area and is more reactive than standard crystalline KF. The PTC is crucial for shuttling the fluoride ion into the organic phase to react with the substrate.
-
-
Solvent Addition: Add 20 L of anhydrous sulfolane to the reactor.
-
Intermediate Transfer: Slowly transfer the crude 3-chloropropanal solution from Part I into the reactor containing the KF/PTC slurry.
-
Reaction: Heat the mixture to 90-100 °C and maintain for 8-12 hours. The reaction is a triphasic system (solid KF, organic phase, solid KCl product). Vigorous stirring is essential.
-
Reaction Monitoring (In-Process Control): Monitor the conversion of 3-chloropropanal to this compound by GC analysis of quenched aliquots. The reaction is complete when <2% of the starting material remains.
-
Cooling and Filtration: Cool the reaction mixture to 40 °C. Transfer the slurry to the enclosed filtration system to remove the solid potassium salts (KCl and excess KF). Wash the filter cake with 10 L of toluene to recover any entrained product.
-
Phase Separation: Combine the filtrate and the washings. The product is primarily in the toluene/sulfolane mixture.
-
Purification by Fractional Distillation:
-
Transfer the liquid phase to the distillation unit.
-
First, remove the lower-boiling toluene under atmospheric pressure.
-
Once the toluene is removed, apply vacuum and carefully fractionate the this compound. The high boiling point of sulfolane allows for a clean separation.
-
Collect the fraction boiling at the expected temperature and pressure.
-
| Distillation Parameters (Illustrative) | |
| Stage | Parameter |
| Toluene Removal | Head Temp: ~110 °C, Pressure: Atmospheric |
| Product Fraction | Head Temp: 40-45 °C, Pressure: ~100 mbar |
| Final Product | Clear, colorless liquid |
Analytical Methods for Final Product Qualification
Robust analytical testing is required to confirm the identity, purity, and quality of the final this compound batch before release.[8]
| Method | Purpose | Specification |
| GC-MS | Purity, Impurity Profile | >98.0% Area; No single impurity >0.5% |
| ¹H NMR | Identity & Structure | Conforms to reference spectrum |
| ¹⁹F NMR | Identity & Structure | Conforms to reference spectrum (singlet) |
| Karl Fischer Titration | Water Content | <0.1% w/w |
GC-MS Protocol
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector: 250 °C, Split ratio 50:1
-
Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min
-
MS Detector: Scan range 35-300 amu
-
Sample Prep: Dilute 10 µL of product in 1 mL of dichloromethane.
-
Expected RT: Dependent on system, but should be well-resolved from starting materials and solvent.
NMR Spectroscopy
-
Solvent: CDCl₃
-
¹H NMR (400 MHz): Expect signals corresponding to -CHO, -CH₂-CHO, and F-CH₂-. The protons adjacent to fluorine will show coupling to ¹⁹F.
-
¹⁹F NMR (376 MHz): Expect a triplet corresponding to the -CH₂F group due to coupling with the adjacent protons.
Pilot Plant Process and Safety Diagram
The following diagram illustrates the setup for the critical Halex fluorination step, emphasizing safety and control systems.
Caption: Reactor setup for the Step 2 fluorination process.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Lead(II) fluoride. Retrieved from
-
Fisher Scientific. (2009). Safety Data Sheet: 1-Iodo-3,3,3-trifluoropropane. Retrieved from [7]
-
MilliporeSigma. (2023). Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene. Retrieved from [9]
-
ChemCeed. (2026). Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. Retrieved from [1]
-
BenchChem. (2025). Application Note: GC-MS Analytical Method for the Detection of 3-Chloropropanal. Retrieved from [10]
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating Products of 1,1,2,2-Tetrafluoro-3-iodopropane Reactions. Retrieved from [8]
-
Google Patents. (n.d.). Process for the preparation of 3-hydroxypropanal. Retrieved from [11]
-
Google Patents. (n.d.). Process for the preparation of 3-hydroxypropanal. Retrieved from [12]
-
Google Patents. (n.d.). Process for the production of 3-chloropropanol-1. Retrieved from [4]
-
Google Patents. (n.d.). Process for the manufacture of acrolein. Retrieved from [6]
-
Taylor & Francis. (2017). 3-hydroxypropanal – Knowledge and References. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 3-chloropropanol-(1). Retrieved from [5]
-
ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [2]
-
National Institutes of Health. (n.d.). Multistep Solvent-Free 3 m2 Footprint Pilot Miniplant for the Synthesis of Annual Half-Ton Rufinamide Precursor. Retrieved from [3]
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- 4. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoropropanal
Welcome to the Technical Support Center for the synthesis of 3-Fluoropropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 3-Fluoropropan-1-ol. Common oxidation reagents for this transformation include those used in the Swern and Dess-Martin oxidations due to their mild conditions and high functional group tolerance.[1][2][3] Another potential, though less common, route is the hydroformylation of vinyl fluoride.[4]
Q2: Why is this compound considered a challenging molecule to synthesize and handle?
This compound's reactivity profile presents several challenges. The electron-withdrawing nature of the fluorine atom can influence the acidity of the α-protons, potentially increasing the propensity for certain side reactions. Furthermore, like many low molecular weight aldehydes, it can be volatile and susceptible to polymerization and oxidation. Its stability can be influenced by both acidic and basic conditions.[5][6]
Q3: What are the key safety precautions when working with reagents for this compound synthesis?
Many reagents used in the synthesis of this compound are hazardous. For instance, Swern oxidation involves oxalyl chloride, which is corrosive and toxic, and generates carbon monoxide, a toxic gas.[1] Dess-Martin periodinane is potentially explosive, especially on a larger scale.[3] Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide: Side Reactions in the Oxidation of 3-Fluoropropan-1-ol
The oxidation of 3-Fluoropropan-1-ol is the most common route to this compound. However, several side reactions can occur, leading to impurities and reduced yields. This section details these potential issues and provides actionable troubleshooting strategies.
Issue 1: Over-oxidation to 3-Fluoropropanoic Acid
Symptoms:
-
Presence of a carboxylic acid peak in NMR or IR spectra.
-
Lower than expected yield of the desired aldehyde.
-
Changes in the pH of the reaction mixture.
Causality: While mild oxidants like those used in Swern and Dess-Martin oxidations are generally selective for aldehydes, over-oxidation can still occur, especially if reaction conditions are not carefully controlled.[7][8] The presence of water or trace amounts of more powerful oxidizing species can facilitate the conversion of the aldehyde to the corresponding carboxylic acid.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Strict Temperature Control: For Swern oxidations, maintain the reaction temperature at -78 °C during the addition of reagents to prevent the decomposition of the reactive intermediate.[1]
-
Choice of Oxidant: Dess-Martin periodinane is known for its high selectivity for aldehydes and can be a good alternative if over-oxidation is a persistent issue.[3]
-
Careful Work-up: During the work-up, avoid exposure to oxidizing agents. A buffered aqueous work-up can help maintain a stable pH.
Issue 2: Formation of Aldol Condensation Products
Symptoms:
-
Appearance of higher molecular weight impurities in GC-MS or LC-MS analysis.
-
Complex NMR spectra with signals corresponding to α,β-unsaturated aldehydes or β-hydroxy aldehydes.
-
Formation of a yellowish or polymeric residue.
Causality: The α-protons of aldehydes are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile and attack another molecule of the aldehyde in an aldol condensation reaction.[9][10] The electron-withdrawing fluorine atom in this compound can increase the acidity of the α-protons, potentially accelerating this side reaction, especially in the presence of basic reagents or during work-up.
Troubleshooting Workflow:
Caption: E1cb-like elimination of HF from this compound.
Mitigation Strategies:
-
Avoid Strong Bases: Use the mildest possible basic conditions during the reaction and work-up.
-
Temperature Control: Keep the reaction and purification temperatures as low as possible to disfavor the elimination reaction.
-
Buffered Conditions: Employing a buffered system during work-up can help to control the pH and prevent strongly basic conditions.
Quantitative Comparison of Reaction Conditions
| Parameter | Swern Oxidation | Dess-Martin Oxidation | Potential Side Product | Mitigation Strategy |
| Temperature | -78 °C | Room Temperature | Aldol, Elimination | Strict temperature control for Swern |
| Base | Triethylamine or DIPEA | None (or weak base like pyridine) | Aldol, Elimination | Use of hindered base (DIPEA) |
| Byproducts | Dimethyl sulfide, CO, CO2 [1] | Acetic acid, iodinane derivative [2] | - | Proper work-up to remove byproducts |
| Moisture Sensitivity | High | Moderate | Over-oxidation | Use of anhydrous conditions |
Hydroformylation of Vinyl Fluoride: An Alternative Route
While less common, the hydroformylation of vinyl fluoride presents a potential alternative for the synthesis of this compound. [4]This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.
Potential Side Reactions:
-
Regioselectivity Issues: Hydroformylation can lead to the formation of two regioisomers: the desired linear aldehyde (this compound) and the branched aldehyde (2-fluoropropanal). The choice of catalyst and ligands is crucial to control the regioselectivity. [11]* Hydrogenation: The alkene starting material can be hydrogenated to the corresponding alkane (fluoroethane) as a side reaction.
-
Isomerization: Isomerization of the starting alkene can also occur under the reaction conditions.
Controlling Regioselectivity in Hydroformylation:
Caption: Factors influencing regioselectivity in hydroformylation.
References
-
Conformational analysis and structural stability of 3-fluoropropanals. (n.d.). Sci-Hub. Retrieved January 10, 2024, from [Link]
-
Swern oxidation. (2023, November 28). In Wikipedia. [Link]
-
Dess–Martin oxidation. (2023, October 25). In Wikipedia. [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]
-
Dess–Martin periodinane. (2023, November 17). In Wikipedia. [Link]
-
Elimination Reactions. (2020, April 10). [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]
-
Swern Oxidation | Named Reactions | Organic Chemistry Lessons. (2020, December 5). [Video]. YouTube. [Link]
-
Dess-Martin-Periodinane oxidation. (2025, November 20). [Video]. YouTube. [Link]
-
Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. (n.d.). SIUE. Retrieved January 10, 2024, from [Link]
-
3-Fluoropropan-1-ol. (n.d.). LookChem. Retrieved January 10, 2024, from [Link]
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. (2023). RSC Publishing. [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. [Link]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. [Link]
-
Dess–Martin oxidation work up. (2017, March 24). Chemistry Stack Exchange. [Link]
-
The Chemical Properties and Reactivity of 3-Fluoropropan-1-ol Explained. (2025, October 9). [Link]
-
This compound | C3H5FO | CID 20194933. (n.d.). PubChem @ NIH. Retrieved January 10, 2024, from [Link]
-
ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. (2023, December 24). [Video]. YouTube. [Link]
-
Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents. (2020). PMC @ NIH. [Link]
-
Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. (2000). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Vinyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]
-
Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. (2018). PMC @ NIH. [Link]
-
3-Fluoropropanol. (2024, April 9). ChemBK. [Link]
-
Aldol Condensation Reaction Shortcut by Leah4sci. (2016, May 3). [Video]. YouTube. [Link]
-
Kinetics and Pathway of Vinyl Fluoride Reduction over Rhodium. (2025, July 10). ResearchGate. [Link]
-
Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (2019). PMC @ NIH. [Link]
-
Aldol Condensation. (2020, May 22). [Video]. YouTube. [Link]
-
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3). (2002). Journal of Chemical Research, Synopses. [Link]
-
Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials. (2022, April 2). RSC Publishing. [Link]
-
Mixed Crossed Aldol Reaction Trick and Limiting Products. (2016, May 10). [Video]. YouTube. [Link]
-
Upcycling aromatic polymers through C–H fluoroalkylation. (2019, May 29). PMC @ NIH. [Link]
-
Regioselective hydroformylation of propene catalysed by rhodium-zeolite. (2024). PubMed. [Link]
-
3-Bromo-2-fluoropropan-1-ol | C3H6BrFO | CID 14364400. (n.d.). PubChem @ NIH. Retrieved January 10, 2024, from [Link]
-
Fluorinated Poly(meth)acrylate: Synthesis and properties. (2025, August 6). ResearchGate. [Link]
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- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Conformational analysis and structural stability of 3-fluoropropanals / Journal of Molecular Structure: THEOCHEM, 1994 [sci-hub.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Fluoropropanal
Welcome to the technical support resource for the purification of crude 3-Fluoropropanal. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Given its reactive nature, this fluorinated aldehyde requires carefully selected purification strategies to prevent degradation and remove process-related impurities. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A: this compound is a reactive small molecule presenting several purification challenges:
-
Instability: Like many aldehydes, it is prone to oxidation into its corresponding carboxylic acid (3-fluoropropanoic acid) upon exposure to air.[1] It can also undergo self-condensation (aldol reaction) or polymerization, especially in the presence of acid or base catalysts or at elevated temperatures.[2][3]
-
Volatility: Its low molecular weight (76.07 g/mol ) suggests high volatility, which can lead to product loss during solvent removal or distillation.[4]
-
Hydrate and Acetal Formation: In the presence of water or alcohol solvents, this compound can reversibly form hydrates or hemiacetals, which have different physical properties and can complicate separations.[5][6][7]
Q2: What are the most common impurities in a crude this compound sample?
A: Impurities are typically related to the synthetic route and handling. Common contaminants include:
-
3-Fluoropropanol: The corresponding alcohol, often a starting material or a byproduct of over-reduction.
-
3-Fluoropropanoic Acid: The product of oxidation of the aldehyde.
-
Unreacted Starting Materials: Dependent on the specific synthesis.
-
Polymeric Aldehydes: High-molecular-weight byproducts from self-condensation.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ether, dichloromethane, alcohols).
Q3: What are the principal purification techniques for this compound?
A: The main strategies, which can be used alone or in combination, are:
-
Fractional Vacuum Distillation: Ideal for separating volatile compounds with different boiling points. This is often the preferred method for bulk purification if the impurities are not azeotropic with the product.
-
Bisulfite Adduct Formation: A classic and highly selective chemical method for separating aldehydes from other organic compounds.[8][9][10] The aldehyde reacts with sodium bisulfite to form a solid or water-soluble adduct, which can be isolated and then reverted to the pure aldehyde.[11][12]
-
Flash Column Chromatography: Can be effective but carries risks. The acidic nature of silica gel can promote acetal formation (if alcohol is in the eluent) or polymerization.[13] Neutralized silica or alumina may be alternatives.
Q4: How can I minimize degradation during purification and storage?
A: To maintain the integrity of this compound:
-
Work at Low Temperatures: Keep the material cold whenever possible.
-
Use an Inert Atmosphere: Handle the compound under nitrogen or argon to prevent oxidation.
-
Add Stabilizers: For long-term storage, consider adding a radical inhibitor (like hydroquinone) or a polymerization inhibitor like triethanolamine in parts-per-million (ppm) concentrations.[14]
-
Avoid Strong Acids and Bases: These can catalyze degradation pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low yield after distillation. | 1. Product is too volatile: The product may be co-evaporating with the solvent or lost to the vacuum pump. 2. Thermal Degradation: The aldehyde may be polymerizing in the distillation pot at elevated temperatures. | 1. Use a high-efficiency fractional distillation column under vacuum to reduce the boiling point. Ensure your cold trap is highly efficient (e.g., using liquid nitrogen or a dry ice/acetone bath). 2. Distill at the lowest possible pressure to minimize the pot temperature. Consider adding a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask. |
| Final product is acidic (low pH upon dissolution in water). | Oxidation: The aldehyde has likely oxidized to 3-fluoropropanoic acid due to air exposure. | Gently wash the crude product in an organic solvent (e.g., diethyl ether) with a cold, dilute solution of sodium bicarbonate (NaHCO₃). Do not use strong bases like NaOH, as this can induce aldol condensation. Immediately follow with a brine wash and dry thoroughly over anhydrous magnesium sulfate before further purification. |
| A white solid forms at the interface during aqueous workup. | Insoluble Bisulfite Adduct: If using the bisulfite purification method, the adduct of a non-polar aldehyde can sometimes be insoluble in both the aqueous and organic layers.[11][15] | Filter the entire biphasic mixture through a pad of Celite to collect the solid adduct before separating the layers. The aldehyde can then be regenerated from this solid.[11] |
| Bisulfite adduct fails to precipitate from solution. | Adduct is Water-Soluble: Adducts of low-molecular-weight aldehydes are often soluble in the reaction mixture.[15] | Instead of filtration, perform a liquid-liquid extraction. The water-soluble adduct will remain in the aqueous phase, while non-aldehyde impurities are extracted into an organic solvent.[8][15] Separate the aqueous layer to regenerate the aldehyde. |
| Product recovery from the bisulfite adduct is low. | 1. Incomplete Regeneration: The pH may not be sufficiently basic to reverse the adduct formation. 2. Base-Induced Degradation: The aldehyde may be sensitive to the strong base (e.g., NaOH) used for regeneration, especially if it has enolizable protons.[16] | 1. Ensure the pH is strongly basic (pH > 12) during regeneration.[16] 2. Minimize the exposure time to the base. Perform a rapid extraction immediately after basification.[15] For extremely sensitive aldehydes, consider non-aqueous regeneration methods. |
| NMR spectrum of purified product shows unexpected complexity. | Hydrate/Hemiacetal Formation: Traces of water or alcohol (from solvents) can form hydrates or hemiacetals, which are in equilibrium with the aldehyde and will show distinct NMR signals.[5][6][13] | Ensure all solvents are rigorously dried and glassware is flame- or oven-dried. If hemiacetal formation is suspected from an alcohol solvent, remove the solvent in vacuo and re-dissolve in a non-alcoholic solvent like deuterated chloroform for NMR analysis. |
Experimental Protocols & Methodologies
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing alcohol, acid, and other non-carbonyl impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a water-miscible solvent like methanol or THF (2-3 volumes).[11] Using a miscible solvent increases the contact between the aldehyde and the aqueous bisulfite.[8]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5 eq). Shake the mixture vigorously for 30-60 seconds.[16] The reaction is an equilibrium, so sufficient shaking is crucial.
-
Isolation of Adduct (Two Pathways):
-
If a solid precipitates: Filter the mixture, wash the solid with cold ethanol and then diethyl ether to remove impurities.
-
If no solid forms (or if it remains in solution): Add an immiscible organic solvent (e.g., diethyl ether or hexanes, 5 volumes) and more deionized water (5 volumes). Shake and separate the layers. The bisulfite adduct will be in the aqueous layer. Wash the aqueous layer again with the organic solvent to remove any remaining impurities.[16]
-
-
Regeneration of Aldehyde:
-
Transfer the isolated solid adduct or the aqueous layer containing the adduct to a flask. Add an organic extraction solvent (e.g., diethyl ether).
-
While stirring vigorously, slowly add a 50% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) until the solution is strongly basic (pH > 12).[16] This reverses the reaction, regenerating the aldehyde.
-
Caution: Gas evolution may occur; ensure proper venting.[16]
-
-
Final Workup: Transfer the mixture to a separatory funnel and extract the pure aldehyde into the organic layer. Perform 2-3 extractions. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature.
Protocol 2: Fractional Vacuum Distillation
This method is suitable if the main impurities have boiling points sufficiently different from this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry. Include a vacuum adapter, a receiving flask cooled in an ice bath, and a cold trap to protect the vacuum pump.
-
Pre-treatment (Optional): If the crude product is acidic, perform a quick wash with a dilute NaHCO₃ solution as described in the troubleshooting guide. Ensure the product is thoroughly dried before distillation.
-
Distillation: Add the crude, dry this compound to the distillation flask with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation pot using an oil bath.
-
Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain highly volatile impurities or residual solvent. Collect the main fraction corresponding to pure this compound.
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a freezer.
Data Presentation & Visualization
Table 1: Physical & Chemical Properties
| Property | This compound | 3-Fluoropropanol (Impurity) | 3-Fluoropropanoic Acid (Impurity) |
| Molecular Formula | C₃H₅FO | C₃H₇FO | C₃H₅FO₂ |
| Molecular Weight | 76.07 g/mol [4] | 78.09 g/mol | 92.06 g/mol |
| Boiling Point | Est. 70-90 °C | 114-115 °C | 163-165 °C |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid / Low-Melting Solid |
| Key Analytical Signal | Aldehyde proton (CHO) at ~9.8 ppm in ¹H NMR | -CH₂OH protons and hydroxyl proton in ¹H NMR | Carboxylic acid proton (COOH) >10 ppm in ¹H NMR |
Diagram 1: Purification Workflow Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification strategy based on the characteristics of the crude sample.
Caption: A decision tree for selecting a purification method.
Diagram 2: Bisulfite Adduct Formation & Reversion Cycle
This diagram illustrates the chemical principle behind the bisulfite purification method.
Caption: The cycle of bisulfite adduct formation and reversion.
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56761. [Link]
-
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]
- Google Patents.
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). [Link]
-
Narayanan, C. S., & Kulkarni, S. G. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. [Link]
-
Allen Institute for AI. Sodium bisulfite is used to purify aldehydes and ketones. Explain.[Link]
- Google Patents. US6137013A - Method of stabilizing aldehydes.
- Google Patents.
-
AIDIC. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? (2014). [Link]
-
European Patent Office. EP 0096153 A2 - Stabilization of aldehydes. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20194933, this compound. [Link]
-
Chemistry LibreTexts. 21.3: Formation of hydrates, hemiacetals, acetals. (2020). [Link]
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- 4. This compound | C3H5FO | CID 20194933 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Sodium bisulfite is used to purify aldehydes and ketones. Explain. [allen.in]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Overcoming Low Yields in 3-Fluoropropanal Reactions
Welcome to the technical support center for 3-Fluoropropanal reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common issues leading to low yields and provide actionable troubleshooting strategies and detailed protocols to enhance the success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most likely causes?
Low yields in this compound synthesis can often be attributed to several factors, primarily revolving around the stability of the starting materials and the product itself, as well as suboptimal reaction conditions. Key areas to investigate include:
-
Purity and Stability of Precursors: The quality of your starting materials, such as 3-fluoropropanol or other precursors, is critical. Impurities can initiate side reactions or poison catalysts.
-
Reaction Conditions: Temperature, pressure, solvent, and catalyst choice are all pivotal.[1][2] For instance, both inorganic and organic bases can significantly influence the outcome, and the optimal choice is often system-dependent.[1]
-
Product Instability: Aldehydes, in general, are susceptible to oxidation, polymerization, and other side reactions. The presence of an electron-withdrawing fluorine atom can further influence the reactivity of the aldehyde group in this compound.
-
Work-up and Purification: this compound is a relatively volatile and potentially water-soluble compound. Losses can occur during extraction and purification steps if not performed carefully.
Q2: I am observing significant side product formation in my reaction involving this compound. How can I improve selectivity?
Improving selectivity requires a systematic approach to optimizing your reaction conditions. Consider the following strategies:
-
Catalyst Screening: The choice of catalyst can dramatically influence the reaction pathway. For reactions like cyclopropanations, catalysts such as those based on rhodium or copper can offer high selectivity.[2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize transition states and intermediates differently, thus favoring one reaction pathway over another. A screen of various solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, EtOAc), is recommended.[1]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the activation of unwanted side reaction pathways.[4]
-
Reagent Stoichiometry: Carefully controlling the molar ratios of your reactants is crucial. An excess of one reagent may lead to the formation of undesired byproducts.
Q3: How should I handle and store this compound to prevent degradation?
Proper handling and storage are paramount for maintaining the purity and reactivity of this compound.[5][6]
-
Inert Atmosphere: this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. Avoid exposure to heat, light, and moisture.[5]
-
Material Compatibility: Use glass or Teflon-lined containers and equipment. Avoid contact with incompatible materials that could catalyze decomposition.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of all reagents using appropriate analytical methods like NMR or GC-MS.[][8] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with conditions reported for similar substrates and then systematically vary the temperature.[1] | |
| Presence of inhibitors (e.g., water, oxygen). | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. | |
| Inconsistent Yields | Variability in reagent quality. | Use reagents from a single, trusted supplier and from the same batch if possible. Re-purify reagents if necessary. |
| Fluctuations in reaction conditions. | Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates of reagents. | |
| Difficulty in Product Isolation | Product volatility or solubility. | During workup, use cooled solvents for extraction and minimize the use of high temperatures during solvent removal. Consider distillation under reduced pressure for purification.[9] |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break up emulsions. | |
| Product Decomposition During Purification | Thermal instability. | Utilize purification techniques that do not require high temperatures, such as column chromatography on silica gel at low temperatures.[10] |
| Sensitivity to acidic or basic conditions. | Neutralize the reaction mixture carefully before purification. Use a neutral stationary phase for chromatography if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Reaction with this compound
This protocol provides a systematic approach to optimizing reaction conditions to improve yield and selectivity.
-
Baseline Experiment:
-
Set up the reaction using previously reported conditions or conditions known to work for similar substrates.
-
Carefully monitor the reaction progress using TLC, GC, or LC-MS.
-
Isolate and characterize the product to establish a baseline yield and purity.
-
-
Solvent Screening:
-
Set up parallel reactions in a variety of solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile, Ethyl Acetate).[1]
-
Maintain all other parameters (temperature, concentration, stoichiometry) constant.
-
Analyze the outcome of each reaction to identify the optimal solvent.
-
-
Catalyst and Base/Acid Screening (if applicable):
-
Temperature Optimization:
-
Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) using the best conditions identified so far.
-
Select the temperature that provides the best balance of reaction rate and selectivity.[4]
-
-
Concentration and Stoichiometry Adjustment:
-
Vary the concentration of the reactants and adjust their molar ratios to fine-tune the reaction.
-
Protocol 2: Purification of this compound by Flash Column Chromatography
This method is suitable for the purification of this compound from less volatile impurities.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
-
Column Packing:
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product. .
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid product loss.
-
Visualizing the Workflow
Troubleshooting Logic for Low Yields
The following diagram illustrates a systematic approach to troubleshooting low yields in reactions involving this compound.
Caption: A flowchart for troubleshooting low reaction yields.
References
Sources
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- 10. One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst [nanomaterchem.com]
Technical Support Center: Decomposition of 3-Fluoropropanal Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoropropanal. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and decomposition of this compound in acidic environments. Understanding these pathways is critical for ensuring reaction specificity, minimizing byproduct formation, and developing robust analytical methods.
Section 1: Core Concepts & Postulated Decomposition Pathways
FAQ: What are the primary decomposition pathways for this compound in an acidic medium?
Under acidic conditions, this compound is susceptible to several degradation pathways. The specific pathway that predominates is highly dependent on factors such as acid concentration (pH), temperature, and the presence of other nucleophiles. The primary postulated pathways include acid-catalyzed aldol condensation and elimination reactions.
-
Acid-Catalyzed Aldol Condensation : This is a common reaction for aldehydes with α-hydrogens.[1][2] The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2] Another molecule of this compound, in its enol form, then acts as a nucleophile, attacking the protonated carbonyl. Subsequent dehydration leads to the formation of an α,β-unsaturated aldehyde, specifically 3-fluoro-2-(fluoromethyl)-2-pentenal.
-
Acid-Catalyzed Elimination of Hydrogen Fluoride (HF) : The presence of a fluorine atom on the β-carbon introduces the possibility of an elimination reaction to form acrolein (prop-2-enal). While elimination reactions involving β-halo carbonyls are well-documented, they are often favored under basic conditions (E1cB mechanism).[3][4][5][6][7] However, under strong acidic conditions and elevated temperatures, an E1 or E2-like mechanism could be envisioned, although this is likely a minor pathway compared to aldol condensation due to the strength of the C-F bond.
Visualizing the Decomposition Pathways
The following diagram illustrates the two primary postulated decomposition routes for this compound under acidic conditions.
Caption: Postulated decomposition pathways of this compound in acid.
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during the handling and reaction of this compound in acidic environments.
Question 1: My reaction is producing a complex mixture of unexpected byproducts. How can I identify them and suppress their formation?
Cause: The formation of multiple products often points towards competing decomposition pathways, primarily aldol condensation.[1][8][9] The reactivity of the aldehyde group, coupled with the acidic α-hydrogens, makes self-condensation a highly probable side reaction, especially at elevated temperatures or higher reactant concentrations.
Troubleshooting Protocol:
-
Product Identification:
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile byproducts.[10] Due to the polarity of aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic separation and detection sensitivity.[11][12]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the main components in your crude reaction mixture. The presence of new vinyl proton signals in ¹H NMR or additional distinct fluorine environments in ¹⁹F NMR can indicate aldol products or other unsaturated species.[13][14][15][16][17]
-
-
Suppression of Byproducts:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for the desired transformation to occur. Aldol condensations are often accelerated by heat.
-
Concentration Management: Use a higher dilution of your reaction mixture. Lowering the concentration of this compound will decrease the rate of the bimolecular aldol reaction.
-
pH Optimization: Carefully control the pH. Use the minimum amount of acid required to catalyze the primary reaction. A pH that is too low can aggressively promote both aldol condensation and potentially other degradation pathways.
-
Question 2: I am observing poor recovery of my starting material, even at early time points. What could be the cause?
Cause: Besides chemical decomposition, poor recovery can be due to the high volatility of this compound or its adsorption onto glassware or other materials in your reaction setup. Aldehydes are also prone to oxidation and polymerization.
Troubleshooting Protocol:
-
Minimize Volatility Losses:
-
Ensure your reaction vessel is properly sealed. Use septa and a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Work at lower temperatures where the vapor pressure of this compound is reduced.
-
-
Prevent Oxidation:
-
Degas your solvents prior to use to remove dissolved oxygen.
-
Conduct reactions under an inert atmosphere. This compound, like many aldehydes, can be susceptible to air oxidation, which may be catalyzed by trace metals or light.
-
-
Analytical Method Validation:
-
Verify that your quenching and extraction procedure is efficient. The polarity of this compound may require specific organic solvents for effective extraction from an aqueous acidic matrix.
-
Use an internal standard during analysis to accurately quantify losses.
-
Question 3: My analytical results (GC or HPLC) are inconsistent, showing broad or tailing peaks for this compound.
Cause: Poor chromatography of aldehydes is a common issue due to their polarity and potential for interaction with the stationary phase or thermal degradation in the GC inlet.[18]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatography of this compound.
Detailed Steps:
-
For GC Analysis:
-
Lower Inlet Temperature: High inlet temperatures can cause on-column decomposition. Gradually lower the temperature to find a balance between efficient volatilization and stability.
-
Use a Proper Column: A mid-polarity column is often suitable for aldehydes.
-
Derivatize: As mentioned previously, converting the aldehyde to a more stable, less polar derivative (like an oxime) is a highly effective strategy.[18][11]
-
-
For HPLC Analysis:
-
Column Stability: Ensure your column is stable at the acidic pH of your mobile phase.
-
Mobile Phase Modifier: The addition of a small amount of a stronger organic solvent or a different buffer might improve peak shape by minimizing secondary interactions with the stationary phase.
-
Section 3: Safety & Handling FAQs
Question: What are the primary safety concerns when working with this compound and its acidic decomposition products?
Answer:
-
This compound: This compound is flammable and should be handled with care, keeping it away from ignition sources.[19] It is also likely to be an irritant to the skin, eyes, and respiratory system.[20] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][21]
-
Hydrogen Fluoride (HF): If the elimination pathway occurs, highly toxic and corrosive hydrogen fluoride gas could be generated.[21][22] Acidic reaction mixtures should be handled with extreme caution, and quenching should be done slowly in a controlled manner.
-
Acrolein: This is another potential byproduct. Acrolein is a highly toxic, flammable, and volatile lachrymator.
-
General Handling: Store this compound in a cool, dry, well-ventilated area, away from strong oxidizing agents and acids.[21][23]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[4][21]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[21]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[21]
Section 4: Quantitative Data Summary
The following table provides a summary of key physicochemical properties for relevant compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₃H₅FO | 76.07[24] | Volatile, reactive aldehyde; susceptible to condensation. |
| Acrolein | C₃H₄O | 56.06 | Toxic, lachrymatory, α,β-unsaturated aldehyde. |
| 3-Fluoropropanoic Acid | C₃H₅FO₂ | 92.07[25] | Potential oxidation product; stable fluorinated carboxylic acid.[25][26] |
| 3-Fluoropropanol | C₃H₇FO | 78.09 | Potential reduction product; used in synthesis.[20] |
References
-
E1cB-elimination reaction. In: Wikipedia. Accessed January 11, 2026. [Link]
-
Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development. [Link]
-
E1cB Elimination Mechanism. Chemistry Steps. [Link]
-
ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. YouTube. [Link]
-
E1cB: The Conjugate Base Elimination Pathway. OpenOChem Learn. [Link]
-
Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. ResearchGate. [Link]
-
Acid Catalysed Aldol Condensation. Allen. [Link]
-
The E1 and E1cB Reactions. Chemistry LibreTexts. [Link]
-
Aldol condensation. In: Wikipedia. Accessed January 11, 2026. [Link]
-
E1cB – Elimination (Unimolecular) Conjugate Base. Master Organic Chemistry. [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Health Perspectives. [Link]
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Safety Data Sheet - (E)-1-Chloro-3,3,3-trifluoroprop-1-ene. Central Glass. [Link]
- Analytical Method Summaries. Various Sources.
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Mass Spectrometry of Fatty Aldehydes. PubMed Central (PMC) - NIH. [Link]
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This compound. PubChem - NIH. [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]
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Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. [Link]
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Changing Mechanisms in the Beta-Cyclodextrin-Mediated Hydrolysis of Phenyl Esters of Perfluoroalkanoic Acids. PubMed. [Link]
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III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. ResearchGate. [Link]
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Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]
-
Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. CoLab. [Link]
-
3-Fluoropropene. PubChem - NIH. [Link]
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The hydrolysis of glycosyl fluorides by glycosidases. PubMed Central (PMC) - NIH. [Link]
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3-Fluoropropanol. ChemBK. [Link]
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Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
3,3,3-trifluoroprop-1-ene - 19F NMR. SpectraBase. [Link]
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1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. Automated Topology Builder. [Link]
-
Propanoic acid, 3-fluoro-. PubChem - NIH. [Link]
-
Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed. [Link]
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Preventing polymerization of 3-Fluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropropanal is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialized chemicals. However, its utility is matched by its inherent instability. The presence of an electron-withdrawing fluorine atom at the β-position significantly activates the aldehyde group, making this compound highly susceptible to polymerization. This guide provides in-depth technical support to help researchers anticipate, prevent, and troubleshoot issues related to the polymerization of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified?
A1: Viscosity increase or solidification of your this compound sample is a strong indicator of polymerization. The highly reactive aldehyde group can undergo self-condensation reactions, primarily aldol condensation, to form higher molecular weight oligomers and polymers. This process is often accelerated by the presence of acidic or basic impurities, exposure to heat, or prolonged storage.
Q2: What is the primary mechanism of this compound polymerization?
A2: The primary polymerization pathway for this compound is believed to be aldol condensation. This reaction involves the enolizable α-hydrogens of one molecule attacking the electrophilic carbonyl carbon of another. The electron-withdrawing effect of the fluorine atom increases the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbon, making this process more favorable compared to non-fluorinated propanal. The initial aldol addition product can then dehydrate to form an α,β-unsaturated aldehyde, which can undergo further Michael additions, leading to polymer chain growth.
Q3: Can I reverse the polymerization of this compound?
A3: Reversing the polymerization of this compound is generally not a practical or recommended procedure in a laboratory setting. While some oligomers might depolymerize under specific, harsh conditions (e.g., high temperature, strong acid/base), this process is often incomplete, can lead to the formation of undesirable byproducts, and is difficult to control. It is far more effective to prevent polymerization in the first place.
Q4: What are the immediate signs of polymerization I should watch for?
A4: Besides the obvious increase in viscosity or solidification, other signs of polymerization include:
-
Appearance of cloudiness or turbidity in a previously clear liquid.
-
Changes in color , often to a yellowish or brownish hue.
-
Generation of heat (exothermic reaction), which can further accelerate polymerization.
-
Inconsistent results in reactions , as the concentration of the monomeric aldehyde is decreasing.
Q5: How does the fluorine atom in this compound affect its stability?
A5: The fluorine atom has a significant impact on the stability of this compound due to its strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Consequently, this compound is more reactive and prone to polymerization than its non-fluorinated counterpart, propanal.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid Polymerization Upon Opening a New Bottle | - Exposure to atmospheric moisture (acting as a catalyst).- Contamination during manufacturing or packaging. | - Immediately blanket the headspace of the bottle with an inert gas (e.g., argon or nitrogen).- Store the bottle at the recommended low temperature.- Consider purchasing from a supplier who packages under an inert atmosphere. |
| Polymerization During a Reaction | - Presence of acidic or basic reagents/catalysts in the reaction mixture.- Elevated reaction temperatures.- Incompatible solvent. | - If possible, use non-nucleophilic bases for any necessary deprotonation steps.[3][4][5]- Conduct the reaction at the lowest feasible temperature.- Ensure the solvent is dry and free of acidic or basic impurities. |
| Inconsistent Yields in Synthetic Procedures | - Partial polymerization of the this compound starting material. | - Before use, verify the purity of the this compound using a suitable analytical technique (e.g., ¹H NMR or GC-MS) to quantify the monomer content.- Use freshly opened or properly stored material for critical reactions. |
| Formation of Insoluble Precipitates | - Advanced polymerization leading to insoluble high molecular weight polymers. | - Filter the reaction mixture to remove the insoluble polymer before work-up.- Re-evaluate the reaction conditions to minimize polymerization (see above).- Consider adding a polymerization inhibitor to the reaction if compatible with the desired chemistry. |
Protocols for Preventing Polymerization
The key to successfully working with this compound is to maintain it in its monomeric form. The following protocols are designed to minimize the risk of polymerization during storage and handling.
Protocol 1: Optimal Storage of this compound
-
Temperature: Store this compound at low temperatures, typically between 2-8 °C . Avoid freezing, as this can cause phase separation of any added stabilizer and potentially lead to localized polymerization upon thawing.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture and oxygen. Oxygen can lead to the formation of acidic impurities which can catalyze polymerization.
-
Container: Use a clean, dry, and inert container, such as an amber glass bottle with a tightly sealing cap. The amber glass will protect the compound from light, which can also initiate polymerization.
-
Stabilizer Addition (Recommended): For long-term storage, the addition of a polymerization inhibitor is highly recommended. Based on general practices for stabilizing aldehydes, the following options can be considered. Note: The optimal inhibitor and its concentration for this compound should be experimentally determined.
| Potential Stabilizer | Recommended Concentration (ppm) | Mechanism of Action | Considerations |
| Triethanolamine | 20 - 100 | Acts as a weak, non-nucleophilic base to neutralize acidic impurities. | Generally compatible with many organic reactions.[6] |
| Dimethylethanolamine | 20 - 100 | Similar to triethanolamine, acts as a base to inhibit acid-catalyzed polymerization. | May be more volatile than triethanolamine.[6] |
| Potassium Carbonate (anhydrous) | 5 - 20 | A solid, non-nucleophilic base that can be added to the storage vessel. | Can be easily filtered off before use.[7] |
| Hydroquinone | 100 - 200 | A radical scavenger, effective if radical-initiated polymerization is a concern. | May interfere with certain downstream reactions. |
It is crucial to verify the compatibility of any chosen stabilizer with your specific experimental conditions.
Protocol 2: Handling and Dispensing this compound
-
Inert Atmosphere: All handling and dispensing of this compound should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Pre-chilled Equipment: Use pre-chilled syringes and cannulas to transfer the liquid. This will help to keep the compound at a low temperature and reduce its vapor pressure.
-
Minimize Headspace: When dispensing from a larger bottle, immediately re-blanket the headspace with an inert gas before re-sealing.
-
Quick Use: Once a bottle is opened, it is best to use the required amount and then properly store the remainder as quickly as possible. Avoid leaving the bottle open to the atmosphere for extended periods.
Analytical Monitoring of Polymerization
Regularly assessing the purity of your this compound is essential for obtaining reliable experimental results. The following analytical techniques can be employed to quantify the monomer and detect the presence of polymers.
Method 1: ¹H NMR Spectroscopy
¹H NMR is a powerful tool for monitoring the polymerization of this compound. The disappearance of the characteristic aldehyde proton peak and the appearance of new, broader signals are indicative of polymer formation.
-
Monomer: The aldehyde proton of this compound will have a characteristic chemical shift (typically around 9.8 ppm).
-
Polymer: The formation of aldol addition products will result in the appearance of new signals in the alcohol (CH-OH) and aliphatic regions of the spectrum. The aldehyde proton signal will decrease in intensity relative to other protons in the molecule.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for quantifying the volatile monomeric this compound.
-
Sample Preparation: A dilute solution of the this compound sample in a suitable dry solvent (e.g., dichloromethane or diethyl ether) is prepared.
-
Analysis: The sample is injected into the GC-MS. The monomer will elute as a sharp peak with a characteristic mass spectrum. Polymers, being non-volatile, will remain in the injection port and will not be detected. A decrease in the peak area of the monomer over time indicates polymerization. Headspace GC-MS can also be a valuable technique for analyzing the volatile monomer without interference from the non-volatile polymer.[2][7][8][9]
Method 3: High-Performance Liquid Chromatography (HPLC) with Derivatization
For a more detailed analysis of both the monomer and oligomers, HPLC with pre-column derivatization can be employed.
-
Derivatization: The aldehyde functional group of both the monomer and any soluble oligomers can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH).[1][10][11]
-
Separation: The resulting DNPH-hydrazone derivatives can be separated by reverse-phase HPLC and detected by UV-Vis spectroscopy. This method allows for the quantification of the remaining monomer and can provide a profile of the soluble oligomers.
Visualizing the Polymerization Process
Diagram 1: Proposed Aldol Condensation Mechanism of this compound
Caption: Proposed mechanism of this compound polymerization via aldol condensation.
Diagram 2: Troubleshooting Workflow for Polymerization Issues
Caption: A logical workflow for troubleshooting polymerization of this compound.
References
-
JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. [Link]
-
Al-Tannak, N. F., & Zaater, M. F. (2018). A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients. PMC. [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
-
YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]
-
SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. [Link]
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
ResearchGate. (n.d.). Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes. [Link]
-
ACS Publications. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. [Link]
-
Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]
-
PubChem. (n.d.). This compound. [Link]
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RSC Publishing. (n.d.). Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
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ResearchGate. (n.d.). NMR spectroscopy of Polymers. [Link]
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Institute of Macromolecular Chemistry. (n.d.). NMR Spectroscopy of Polymers. [Link]
-
Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
-
Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. [Link]
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Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. [Link]
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ADI Chemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
-
ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
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PMC. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. [Link]
-
University of Toronto. (n.d.). Chemical Compatibility Chart. [Link]
-
Trimec. (n.d.). CHEMICAL COMPATIBILITY LIST. [Link]
-
PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. [Link]
-
PMC. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. [Link]
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Common impurities in commercial 3-Fluoropropanal
An indispensable reagent in modern synthetic chemistry, 3-Fluoropropanal (3-FP) serves as a critical building block in the development of novel pharmaceuticals and advanced materials. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased binding affinity to target molecules. However, the inherent reactivity of this aldehyde can lead to the formation of various impurities during its synthesis, storage, and handling. The presence of these impurities, even in trace amounts, can have a profound impact on experimental outcomes, leading to reduced yields, unexpected side reactions, and difficulties in purification.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the challenges associated with impurities in commercial this compound. Through a series of frequently asked questions, troubleshooting guides, and best practice protocols, this guide aims to empower users to ensure the quality and integrity of their starting materials, leading to more reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is susceptible to containing several process-related and degradation impurities. The most common of these include:
-
3-Fluoropropanol: As the immediate precursor to 3-FP via oxidation, incomplete conversion during synthesis is a primary source of this impurity.
-
3-Fluoropropanoic Acid: The aldehyde functionality of 3-FP is prone to oxidation, particularly upon exposure to atmospheric oxygen. This degradation process leads to the formation of the corresponding carboxylic acid.
-
Water: The presence of water can arise from the manufacturing process or through atmospheric exposure. It can exist as a dissolved impurity or lead to the formation of the hydrate of this compound.
-
Polymers: Aldehydes, including 3-FP, have a tendency to undergo self-polymerization, especially in the presence of acidic or basic catalysts, or during prolonged storage. This can manifest as a viscous or solid residue.
-
Residual Solvents: Organic solvents such as dichloromethane or diethyl ether, commonly used during the synthesis and purification of 3-FP, may be present in trace amounts.
Q2: How can I identify the impurities in my this compound sample?
A2: A multi-technique analytical approach is recommended for the comprehensive identification and quantification of impurities in 3-FP:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities such as residual solvents and 3-Fluoropropanol.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for structural elucidation and can be used to identify and quantify the main component and any fluorine-containing or organic impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile impurities like 3-Fluoropropanoic acid and can also be used to monitor the purity of 3-FP.[3]
Q3: What are the potential consequences of using impure this compound in my experiments?
A3: The presence of impurities can lead to a range of undesirable experimental outcomes:
-
Reduced Reaction Yields: Impurities can interfere with the desired reaction pathway, leading to lower conversions of the starting material and reduced yields of the target molecule.
-
Formation of Unexpected Byproducts: Impurities can participate in side reactions, generating unforeseen products that complicate the purification of the desired compound.
-
Inaccurate Stoichiometry: The presence of significant amounts of impurities can lead to errors in the calculation of molar equivalents, affecting the overall efficiency of the reaction.
-
Catalyst Deactivation: Certain impurities can poison or deactivate catalysts, hindering the progress of the reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides a systematic approach to troubleshooting.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: The presence of acidic impurities, such as 3-Fluoropropanoic acid, can alter the pH of the reaction mixture and inhibit the desired transformation.
-
Troubleshooting Steps:
-
Check the pH: Dissolve a small amount of the this compound in a neutral solvent and check the pH. An acidic pH may indicate the presence of 3-Fluoropropanoic acid.
-
Analytical Confirmation: Analyze the starting material by HPLC or NMR to confirm the presence and quantify the amount of 3-Fluoropropanoic acid.
-
Purification: If acidic impurities are present, purify the this compound by performing an acid-base wash as described in the "Best Practices" section below.
-
Issue 2: Presence of an Unexpected Chlorine-Containing Byproduct
-
Possible Cause: If the synthesis of the 3-Fluoropropanol precursor involved 3-chloropropanol, residual chlorinated species could be carried through to the final product.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Utilize GC-MS to identify the molecular weight and fragmentation pattern of the unknown byproduct. The isotopic signature of chlorine can provide a definitive confirmation.
-
Review Synthesis Route: Consult the supplier's documentation or literature to understand the synthetic route of the this compound and assess the likelihood of chlorinated impurities.
-
Purification: Fractional distillation may be effective in separating this compound from its chlorinated analog, depending on the difference in their boiling points.
-
Issue 3: Formation of a Viscous or Solid Precipitate in the this compound Bottle
-
Possible Cause: This is a strong indication of polymerization.
-
Troubleshooting Steps:
-
Visual Inspection: Observe the appearance of the material. The presence of a clear, viscous liquid or a white solid is characteristic of polymer formation.
-
Solubility Test: Attempt to dissolve a small amount of the material in a common organic solvent. Polymers will often have limited solubility.
-
Prevention: Store this compound at low temperatures and under an inert atmosphere to minimize polymerization. Avoid contact with strong acids or bases. If polymerization has occurred, purification by distillation may be possible, but care should be taken as the process can be hazardous.
-
Best Practices for Handling and Purification
To ensure the highest quality of this compound for your experiments, the following best practices are recommended.
Storage and Handling
-
Storage: Store this compound in a tightly sealed container at a low temperature (2-8 °C is recommended) to minimize degradation and polymerization.
-
Inert Atmosphere: For long-term storage, it is advisable to store the aldehyde under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Avoid Contamination: Use clean, dry glassware and syringes when handling this compound to prevent the introduction of impurities that could catalyze decomposition.
Purification Protocols
Protocol 1: Acid-Base Wash to Remove 3-Fluoropropanoic Acid
This procedure is effective for removing acidic impurities.
-
Dissolve the impure this compound in an equal volume of a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Repeat the wash 2-3 times.
-
Separate the organic layer and wash it with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Fractional Distillation
Fractional distillation is a suitable method for removing non-volatile impurities, such as polymers, and for separating components with different boiling points.
-
Set up a fractional distillation apparatus.
-
Add the impure this compound to the distillation flask.
-
Heat the flask gently and collect the fraction that distills at the boiling point of this compound (approximately 97 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions by GC or NMR.
Visualizing Impurity Formation and Quality Control
The following diagrams illustrate the pathways for the formation of common impurities and a general workflow for the quality control of commercial this compound.
Caption: Formation pathways of common impurities in this compound.
Caption: Quality control workflow for commercial this compound.
References
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Wikipedia. (2023). Pyridinium chlorochromate. Retrieved from [Link]
- Power, J. (2016).
-
Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- West, C., Lemasson, E., Bertin, S., Hennig, P., & Lesellier, E. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 170, 246–254.
- Kumar, V. V., & Ramulu, K. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
-
Boghean, B. (2022, April 7). Fluorocarbon polymers [Video]. YouTube. [Link]
- Pradhan, P. L., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
- Bhaskar, R., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Huang, X., & Zhang, H. (2013). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science, 38(10-11), 1544-1575.
-
The Chemistry Teacher. (2014, August 10). Polymerisation of propene & chloroethene | Organic Chemistry [Video]. YouTube. [Link]
Sources
Technical Support Center: Troubleshooting Stereoselectivity in Reactions of 3-Fluoropropanal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling stereoselectivity in reactions involving 3-fluoropropanal. The presence of the electronegative fluorine atom introduces unique electronic and steric challenges that require a systematic and well-informed approach to achieve high levels of stereocontrol.
Section 1: Foundational Concepts & Core FAQs
This section addresses the fundamental challenges and initial questions that arise when working with this compound in stereoselective synthesis.
Q1: Why is achieving high stereoselectivity in reactions with this compound particularly challenging?
A1: The primary challenge stems from the electronic properties of the fluorine atom. While this compound itself is prochiral, reactions that form a new stereocenter at the C2 position (α to the carbonyl) are influenced by several factors:
-
Increased Acidity of the α-Proton: The electron-withdrawing nature of the fluorine atom via the inductive effect increases the acidity of the α-proton. This can lead to a higher risk of product epimerization under non-optimized basic or even neutral conditions, thereby eroding the stereochemical integrity of the product.[1]
-
Transition State Alteration: The fluorine atom can influence the stability and geometry of the reaction's transition state through steric and electronic effects (e.g., dipole-dipole interactions), which can alter the energy difference between diastereomeric transition states, thus affecting selectivity.
-
Catalyst Interaction: The fluorine atom can engage in non-covalent interactions (e.g., hydrogen bonding, Lewis acid/base interactions) with the catalyst or reagents, potentially leading to unexpected stereochemical outcomes if not properly controlled.
Q2: What are the most common reaction types where stereoselectivity is a critical parameter for this compound?
A2: Stereoselectivity is crucial in any reaction that converts the prochiral C2 carbon of this compound into a stereocenter. Key examples include:
-
Aldol Reactions: The reaction of an enolate with this compound creates two new stereocenters, leading to potential syn and anti diastereomers, each as a pair of enantiomers. Controlling both relative and absolute stereochemistry is essential.
-
Mannich Reactions: Similar to the aldol reaction, this transformation introduces a new stereocenter α to the carbonyl group.
-
Michael Additions: When this compound is first converted into an α,β-unsaturated aldehyde, or when its enamine/enolate equivalent acts as a nucleophile, controlling the stereochemistry of the conjugate addition is critical.
-
Organocatalytic α-Functionalization: Modern methods often use chiral organocatalysts to form a chiral enamine intermediate from this compound, which then reacts with an electrophile. This is a powerful strategy for installing a variety of functional groups at the α-position with high enantioselectivity.[1][2][3]
Q3: How can I accurately determine the stereochemical outcome (ee% and dr) of my reaction?
A3: Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is non-negotiable. The primary methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. A sample of the purified product (or sometimes the crude mixture) is passed through a column with a chiral stationary phase, which separates the enantiomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): Standard ¹H NMR is often sufficient to determine the dr by integrating the signals of diastereotopic protons, which will have distinct chemical shifts.
-
Enantiomeric Excess (ee): To determine ee via NMR, you typically need a chiral auxiliary. This can be a chiral solvating agent (e.g., BINOL derivatives) or a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be distinguished and quantified in the NMR spectrum.[4] ¹⁹F NMR can also be a powerful tool, as the fluorine signal is highly sensitive to its chemical environment, and diastereomers often show distinct ¹⁹F signals.[4][5]
-
Section 2: A Systematic Troubleshooting Workflow
When faced with poor stereoselectivity, a structured approach is more effective than random screening. The following workflow provides a logical sequence of steps to diagnose and solve common issues.
Logical Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting poor stereoselectivity.
Section 3: Deep Dive - Optimizing Catalysts and Conditions
Q4: My reaction has very low stereoselectivity. After checking the basics (purity, conditions), what is the next logical step?
A4: The next step is a critical evaluation of your catalyst system and reaction parameters, as these have the most profound impact on stereoselectivity. The problem often lies in an inappropriate catalyst choice or suboptimal reaction conditions that fail to create a sufficient energy difference between the diastereomeric transition states.
Q5: How do I choose the right organocatalyst for reactions with this compound?
A5: For reactions involving aldehydes, chiral secondary amine catalysts (e.g., proline and its derivatives) or imidazolidinones are the state-of-the-art.[1][2][3] They operate via the formation of a nucleophilic enamine intermediate, which is the key to inducing stereoselectivity.
-
Mechanism of Action: The catalyst reacts with this compound to form a chiral enamine. The bulky scaffold of the catalyst effectively blocks one face of the enamine, forcing the incoming electrophile to attack from the less hindered face. This facial bias is the origin of the enantioselectivity.
-
Choosing a Catalyst:
-
Proline-based catalysts are robust and often effective but may require higher catalyst loadings.
-
MacMillan-type imidazolidinone catalysts are highly effective at low loadings and have demonstrated excellent enantioselectivity in the α-fluorination of various aldehydes, a reaction that shares mechanistic principles with the functionalization of this compound.[1][3]
-
Jørgensen-Hayashi-type diarylprolinol silyl ether catalysts are excellent for creating sterically demanding chiral environments, often leading to high stereoselectivity.[6]
-
The choice depends on the specific reaction. It is highly recommended to screen a small panel of catalysts from different classes.
Mechanism: Organocatalytic Enamine Activation
Caption: Enamine activation pathway for stereoselective α-functionalization.
Data Presentation: Catalyst Screening for Aldehyde Functionalization
The following table, adapted from seminal work in organocatalytic fluorination, illustrates how catalyst structure impacts enantioselectivity. Similar trends can be expected for reactions of this compound.
| Entry | Catalyst (20 mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | L-Proline | MeCN | 81 | 63 | [1] |
| 2 | Imidazolidinone 1 | THF | 92 | 98 | [1] |
| 3 | Imidazolidinone 2 | Toluene | 85 | 95 (S) | [7] |
| 4 | Primary Amine 1b | Toluene | 86 | 95 (S) | [7] |
Table 1: Effect of different chiral amine catalysts on the enantioselectivity of aldehyde α-functionalization. This data provides a starting point for catalyst selection.
Q6: My enantioselectivity is moderate. How can I fine-tune the reaction conditions to improve it?
A6: Once a promising catalyst is identified, fine-tuning the reaction parameters is key.
-
Temperature: Lowering the reaction temperature generally increases stereoselectivity. This is because the energy difference (ΔΔG‡) between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system. Reactions are often run between 0 °C and -80 °C.
-
Solvent: The solvent can dramatically influence selectivity by affecting catalyst solubility, the conformation of the transition state, and through specific solvent-catalyst interactions.[8] Aprotic solvents of varying polarity should be screened. For instance, non-polar solvents like toluene may favor more organized, compact transition states, enhancing selectivity, while polar aprotic solvents like DMSO or MeCN can also be effective.[8]
-
Additives: In some organocatalytic reactions, weak Brønsted or Lewis acids are used as co-catalysts. They can assist in the formation of the iminium ion and help organize the transition state assembly, but their concentration must be carefully optimized to avoid uncatalyzed background reactions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for an Organocatalytic Aldol Reaction
This protocol provides a starting point for the asymmetric aldol reaction between a ketone nucleophile and this compound.
-
Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).
-
Addition of Nucleophile: Add the ketone (e.g., acetone, 10 equiv) and the chosen anhydrous solvent (e.g., Toluene, to make a 0.5 M solution with respect to the aldehyde).
-
Cooling: Cool the mixture to the desired temperature (start with 0 °C).
-
Addition of Electrophile: Add this compound (1.0 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by TLC or by taking aliquots for ¹H NMR analysis.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., EtOAc, 3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR. Purify the product by flash column chromatography. Determine the enantiomeric excess of the major diastereomer by chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a chiral column based on the structure of your analyte (e.g., Chiralcel OD-H, AD-H, or Chiralpak IA, IB, IC are common choices).
-
Method Development: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), at a flow rate of 1.0 mL/min.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
Optimization: If the enantiomers do not resolve, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) or the flow rate.
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. Calculate the ee% using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Section 5: Specific Issues & Advanced Troubleshooting
Q7: I am observing significant product epimerization after the reaction is complete. How can I prevent this?
A7: Product epimerization is a common issue due to the acidic α-proton.[1] To mitigate this:
-
Mild Quenching and Workup: Avoid strongly basic or acidic conditions during workup. A quench with saturated NH₄Cl is generally mild. Ensure the product is not exposed to silica gel for extended periods during chromatography, as it can be acidic. Consider using deactivated silica gel (e.g., treated with triethylamine).
-
Catalyst Choice: Some catalysts are known to be "epimerization-inert," meaning they do not effectively catalyze the reverse reaction or proton exchange with the product. Imidazolidinone catalysts have shown a remarkable capacity to differentiate between the aldehyde substrate and the α-fluoro aldehyde product, preventing epimerization.[1]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the window for side reactions, including epimerization.
Q8: The diastereoselectivity of my aldol reaction is poor (near 1:1 syn:anti). How can I improve it?
A8: Diastereoselectivity in aldol reactions is governed by the geometry of the enolate (or enamine) and the transition state.[9]
-
Enolate Geometry: The classic Zimmerman-Traxler model predicts that Z-enolates lead to syn-aldol products, while E-enolates favor anti-products.[9] The choice of base and solvent for enolate formation is critical. For boron enolates, using dicyclohexylboron triflate often favors Z-enolates, whereas 9-BBN-OTf can favor E-enolates.
-
Catalyst Structure: In organocatalyzed reactions, the steric environment created by the catalyst dictates the approach of the electrophile. Switching from a simple proline catalyst to a bulkier diarylprolinol silyl ether catalyst can dramatically improve diastereoselectivity by creating a more defined transition state.
-
Lewis Acid Chelation: The fluorine atom in the product can act as a Lewis base. In metal-catalyzed reactions, this can lead to chelation control, which may favor a specific diastereomer. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) can influence the outcome. However, be aware that strong Lewis acids can also promote background reactions.
References
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-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
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Caltech Authors. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. CaltechAUTHORS. [Link]
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Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 7(2), 1235-1239. [Link]
-
Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. SciSpace. [Link]
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Riva, R., et al. (2018). Organocatalytic Stereoselective Synthesis of Fluorinated 3,3'-Linked Bisoxindoles. The Journal of Organic Chemistry, 83(5), 2694–2703. [Link]
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Taylor, M. S., et al. (2015). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. Tetrahedron Letters, 56(23), 3345-3348. [Link]
-
Koksch, B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 2342-2349. [Link]
- BenchChem. (n.d.). Technical Support Center: Improving Selectivity in 3-Butenal Reactions.
-
ResearchGate. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. [Link]
-
Chemistry Stack Exchange. (2021). Stereoselectivity in aldol reactions. [Link]
-
Waseda University Repository. (n.d.). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]
-
Gunanathan, C., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space ¹H–¹⁹F Spin–Spin Couplings. Molecules, 28(10), 4187. [Link]
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Handling and safety precautions for 3-Fluoropropanal
Welcome to the technical support guide for 3-Fluoropropanal (CAS No. 77063-66-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven guidance on the safe handling, storage, and troubleshooting of this reactive aldehyde. The information herein is designed to ensure both the integrity of your experiments and the safety of laboratory personnel.
Section 1: Core Chemical Properties & Hazards
This section provides a quick reference for the essential properties and hazard classifications of this compound. Due to the limited publicly available, peer-reviewed toxicological data, this compound must be handled as a substance of unknown toxicity, and all precautions should be based on the reactivity of the aldehyde functional group and general principles for handling organofluorine compounds.[1]
1.1: Quick Reference Data Table
| Property | Value / Information | Source |
| CAS Number | 77063-66-2 | [2] |
| Molecular Formula | C₃H₅FO | [2] |
| Molecular Weight | 76.07 g/mol | [2] |
| Physical State | Liquid (presumed at STP) | [1] |
| IUPAC Name | This compound | [2] |
| Hazard Summary | Data not fully available. Presumed to be flammable, an irritant to skin, eyes, and the respiratory system, and potentially harmful if inhaled, swallowed, or in contact with skin.[3] Aldehydes can be sensitizers.[1] | General Chemical Principles |
| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Refrigerator storage is recommended.[4][5] | Manufacturer Guidance |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[6][7] | General Chemical Principles |
1.2: Q&A: Fundamental Hazards
Q1: What are the primary hazards of this compound based on its structure?
A1: The primary hazards stem from two key structural features:
-
Aldehyde Group (-CHO): Aldehydes are reactive functional groups. They can be irritants to the skin, eyes, and respiratory tract.[3] They are also susceptible to oxidation and polymerization, which can lead to product degradation or, in rare cases, runaway reactions.
-
Organofluorine Moiety (C-F bond): While the C-F bond is strong, thermal decomposition can release hazardous substances like hydrogen fluoride.[6] The toxicological properties of many small fluorinated organic molecules are not fully investigated and warrant caution.[3][8]
Q2: Why is there limited specific toxicity data for this compound?
A2: this compound is a research chemical, not a widely produced industrial compound. As such, it has not undergone the extensive toxicological testing required for materials with widespread use.[1] Therefore, a conservative approach is mandated, treating it as a substance with significant potential hazards until proven otherwise.
Section 2: Handling, Storage, and Dispensing
Proper handling and storage are critical for maintaining the purity of this compound and ensuring user safety.
2.1: Q&A: Safe Laboratory Practices
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A1: A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat is required. Ensure clothing is washed separately from other laundry.[4]
-
Respiratory Protection: All handling of neat material or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6]
Q2: What are the correct procedures for storing a new bottle of this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Refrigerator storage is appropriate.[5] It should be kept away from heat, sparks, and open flames.[9] Grounding and bonding containers is necessary when transferring material to prevent static discharge.[3][4]
2.2: Workflow for Dispensing the Chemical
The following diagram outlines the mandatory workflow for safely dispensing this compound from its primary container.
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Validation & Comparative
A Comparative Analysis of Carbonyl Reactivity: 3-Fluoropropanal vs. Propanal
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the aldehyde functional group serves as a cornerstone for carbon-carbon bond formation and a versatile precursor to numerous other functionalities. While the reactivity of simple aliphatic aldehydes like propanal is well-understood, the introduction of heteroatoms can profoundly alter the electronic nature and subsequent chemical behavior of the molecule. This guide provides an in-depth comparison of the reactivity of 3-fluoropropanal and its non-fluorinated counterpart, propanal. We will explore the underlying electronic principles governing their reactivity, supported by established chemical theory and representative experimental protocols designed to quantify these differences.
The central thesis of this guide is that the strategic placement of a fluorine atom, even at the β-position, significantly enhances the electrophilicity of the carbonyl carbon in this compound, rendering it a more reactive species in key transformations compared to propanal.
The Decisive Factor: The Inductive Effect of Fluorine
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This carbon atom is inherently electron-poor due to the polarization of the carbon-oxygen double bond. However, substituents on the alkyl chain can either mitigate or exacerbate this electron deficiency.
-
Propanal: The carbonyl group is attached to an ethyl group. Alkyl groups are weakly electron-donating through a phenomenon known as the positive inductive effect (+I). This effect pushes a small amount of electron density towards the carbonyl carbon, slightly reducing its partial positive charge and, consequently, its reactivity towards nucleophiles.
-
This compound: The introduction of a fluorine atom at the C-3 position fundamentally alters the electronic landscape. Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect (-I).[1][2] This effect is transmitted through the sigma bond framework of the molecule, pulling electron density away from the adjacent carbons and, ultimately, from the carbonyl carbon itself.[3] This withdrawal of electron density makes the carbonyl carbon in this compound significantly more electron-deficient (more electrophilic) than in propanal.
The increased positive charge on the carbonyl carbon in this compound makes it a more attractive target for nucleophiles, leading to a general increase in reactivity.[3]
Caption: Inductive effects in propanal vs. This compound.
Comparative Reactivity in Nucleophilic Addition
Nucleophilic addition is the quintessential reaction of aldehydes.[4] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. Given the potent -I effect of fluorine, this compound is expected to undergo nucleophilic addition at a significantly faster rate than propanal.
Supporting Experimental Data
| Compound | Carbonyl Carbon Electrophilicity | Predicted Relative Rate of Nucleophilic Addition (k_rel) |
| Propanal | Baseline (Reduced by +I effect) | 1.0 |
| This compound | Enhanced (by -I effect of F) | > 1.0 |
Protocol: Comparative Reduction of Aldehydes
This protocol outlines a method to compare the reaction rates of propanal and this compound with sodium borohydride (NaBH₄), monitored by Gas Chromatography (GC).
Objective: To determine the relative rate of consumption of each aldehyde when subjected to reduction by NaBH₄.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of both propanal and this compound in anhydrous ethanol.
-
Prepare a 0.025 M solution of NaBH₄ in anhydrous ethanol. This is prepared fresh before use. (Note: NaBH₄ is in stoichiometric deficit to ensure the aldehyde is the limiting reagent for kinetic analysis).
-
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels maintained at 0°C, place 10 mL of the propanal and this compound solutions, respectively.
-
Include an internal standard (e.g., undecane) in each vessel for accurate GC quantification.
-
-
Initiation and Monitoring:
-
At t=0, rapidly inject 10 mL of the cold NaBH₄ solution into each reaction vessel simultaneously with vigorous stirring.
-
Immediately withdraw a 0.5 mL aliquot (t=0 sample) from each reaction and quench it in a vial containing 1 mL of a 1 M acetic acid solution to neutralize any unreacted NaBH₄.
-
Repeat the aliquot withdrawal and quenching at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes).
-
-
Analysis:
-
Analyze the quenched aliquots by GC to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Plot the natural logarithm of the aldehyde concentration versus time for both reactions. The slope of this plot will be proportional to the pseudo-first-order rate constant (k). A steeper slope for this compound will confirm its higher reactivity.
-
Comparative Reactivity in Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction that involves two key steps: the formation of a nucleophilic enolate and its subsequent attack on an electrophilic carbonyl group.[7]
-
Enolate Formation (Acidity of α-Hydrogens): The reaction is initiated by a base removing a proton from the α-carbon. The electron-withdrawing effect of the fluorine atom in this compound, while centered on C-3, will have a minor acidifying effect on the α-hydrogens at C-2. This would suggest a slightly faster rate of enolate formation compared to propanal.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second aldehyde molecule. As established, the carbonyl carbon of this compound is significantly more electrophilic. This step is often the rate-determining step.
Therefore, in a self-condensation reaction, this compound is expected to react more rapidly than propanal due to both a slightly more acidic α-proton and, more importantly, a vastly superior electrophilic carbonyl center.
Protocol: Comparative Aldol Condensation
This protocol provides a method to compare the product yield of the self-condensation of propanal and this compound under identical conditions.
Objective: To compare the efficiency of aldol condensation by measuring product yield after a fixed reaction time.
Methodology:
-
Reaction Setup:
-
In two identical round-bottom flasks, place 50 mmol of either propanal or this compound, dissolved in 20 mL of ethanol.
-
Cool the flasks to 10°C in an ice-water bath.
-
-
Reaction Initiation:
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
While stirring vigorously, add 5 mL of the NaOH solution dropwise to each flask over 5 minutes.
-
-
Reaction and Workup:
-
Allow the reactions to stir at 10°C for a fixed period (e.g., 1 hour).
-
After 1 hour, neutralize the reactions by adding 1 M hydrochloric acid (HCl) until the pH is ~7.
-
Transfer the mixtures to separatory funnels and extract with dichloromethane (3 x 20 mL).
-
-
Analysis:
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the mass of the crude aldol product for each reaction and calculate the percentage yield. A higher yield for the this compound reaction is the expected outcome.
-
Caption: Workflow for the comparative aldol condensation experiment.
Summary and Conclusion
The presence of a fluorine atom at the β-position in this compound exerts a powerful electron-withdrawing inductive effect that is the primary determinant of its chemical reactivity. This guide has established, based on fundamental electronic principles, that this compound is a more reactive aldehyde than propanal.
Key Comparison Points:
-
Electrophilicity: The carbonyl carbon of this compound is significantly more electrophilic.
-
Nucleophilic Addition: this compound will react faster with nucleophiles.
-
Aldol Condensation: this compound is expected to provide a higher yield in aldol reactions due to its enhanced electrophilicity as an enolate acceptor.
For researchers and drug development professionals, understanding these reactivity differences is crucial. This compound can be employed as a more potent electrophile in reactions where propanal might be sluggish. The strategic incorporation of fluorine can be a valuable tool for modulating the reactivity of synthetic intermediates, potentially leading to improved reaction yields, shorter reaction times, and access to novel fluorinated molecules with unique biological properties. The provided experimental frameworks offer a robust starting point for quantifying these differences in a laboratory setting.
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Brainly.in. Propanal is more reactive than propanone towards addition of hcn. (2023). Available from: [Link]
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A Comparative Guide to 3-Fluoropropanal and 3-Chloropropanal in Nucleophilic Additions
Introduction
In the landscape of synthetic organic chemistry, haloaldehydes serve as versatile bifunctional intermediates, pivotal in the construction of complex molecular architectures found in pharmaceuticals and specialty chemicals. Their dual reactivity, stemming from an electrophilic aldehyde and a carbon-halogen bond, offers a rich platform for a variety of transformations. This guide provides an in-depth comparison of two such building blocks: 3-fluoropropanal and 3-chloropropanal.
While structurally similar, the substitution of fluorine versus chlorine at the β-position imparts distinct electronic and steric characteristics that significantly influence the reactivity of the carbonyl group. This document aims to dissect these differences, offering a theoretical framework to predict their behavior in nucleophilic addition reactions and providing robust experimental protocols for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection and reaction design.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the carbonyl carbon in aldehydes is fundamentally governed by its electrophilicity.[1] A more electron-deficient carbonyl carbon will react more readily with a nucleophile.[2][3] The halogen atom at the 3-position modulates this electrophilicity through a combination of inductive and steric effects.
The Dominant Inductive Effect (-I)
The inductive effect describes the withdrawal of electron density through σ-bonds, driven by differences in electronegativity.[4] Fluorine is the most electronegative element, resulting in a more potent electron-withdrawing inductive effect compared to chlorine.[3] This effect propagates through the carbon skeleton, pulling electron density away from the carbonyl carbon.
-
This compound: The strong -I effect of fluorine significantly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity.
-
3-Chloropropanal: Chlorine's -I effect is also significant but weaker than fluorine's. Consequently, the carbonyl carbon in 3-chloropropanal is less electrophilic than in its fluorinated counterpart.
Therefore, based on the inductive effect alone, This compound is predicted to be more reactive towards nucleophiles. [1][5]
Steric Hindrance
Steric effects relate to the physical bulk of atoms or groups, which can impede the approach of a nucleophile to the reaction center.[4][6] The atomic radius of chlorine is considerably larger than that of fluorine.
-
This compound: The small size of the fluorine atom presents minimal steric hindrance to the incoming nucleophile.
-
3-Chloropropanal: The larger chlorine atom, while positioned on the β-carbon, could impart slightly more steric hindrance, potentially slowing the reaction rate compared to the fluorine analog, although this effect is generally less pronounced than for α-substituted aldehydes.
Summary of Predicted Effects on Reactivity
| Effect | This compound | 3-Chloropropanal | Predicted Impact on Nucleophilic Addition Rate |
| Inductive Effect (-I) | Very Strong | Strong | This compound > 3-Chloropropanal |
| Steric Hindrance | Minimal | Minor | This compound > 3-Chloropropanal |
| Overall Prediction | Higher Reactivity | Lower Reactivity | This compound is expected to be the more reactive substrate. |
Reactivity in Practice: A Predictive Comparison
While direct, side-by-side kinetic data for these specific substrates is not extensively documented in peer-reviewed literature, we can leverage the theoretical principles above to predict their behavior in key nucleophilic addition reactions. The following sections outline the expected outcomes and provide detailed protocols for their experimental verification.
General Mechanism of Nucleophilic Addition
The reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, followed by protonation to yield the final alcohol product.[4][7]
Case Study 1: Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (e.g., Phenylmagnesium Bromide) to an aldehyde to form a secondary alcohol after acidic workup.[8] Given the highly nucleophilic nature of the Grignard reagent, this reaction is typically fast and irreversible.[9]
Prediction: this compound will react more rapidly with the Grignard reagent than 3-chloropropanal due to its heightened carbonyl electrophilicity. In a competitive experiment where both aldehydes are present, the product derived from this compound is expected to be the major product.
Case Study 2: Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide.[10] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[11]
Prediction: The rate of the Wittig reaction is dependent on the electrophilicity of the carbonyl.[12] Therefore, this compound is expected to undergo olefination faster than 3-chloropropanal. Stabilized ylides, which are less reactive, would likely show a more pronounced difference in reactivity between the two aldehydes.[12]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical predictions, the following protocols are designed for a direct, side-by-side comparison.
General Experimental Workflow
A robust comparison requires consistent and controlled conditions for both substrates. The following workflow ensures that any observed differences in reactivity are attributable to the intrinsic properties of the haloaldehydes.
Protocol 1: Comparative Grignard Reaction with Phenylmagnesium Bromide
Objective: To compare the rate of reaction of this compound and 3-chloropropanal with a Grignard reagent.
Materials:
-
This compound (C₃H₅FO)[13]
-
3-Chloropropanal
-
Phenylmagnesium Bromide (1.0 M solution in THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., Dodecane)
Procedure:
-
Preparation: Prepare 0.5 M stock solutions of this compound, 3-chloropropanal, and the internal standard in anhydrous Et₂O.
-
Reaction Setup: To two separate, flame-dried 50 mL round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, add 10 mL of the this compound solution to one and 10 mL of the 3-chloropropanal solution to the other.
-
Cooling: Cool both flasks to 0°C in an ice-water bath.
-
Addition: Add 5.0 mL (5.0 mmol, 1.0 equiv) of the 1.0 M Phenylmagnesium Bromide solution dropwise and simultaneously to both flasks over 5 minutes with vigorous stirring.[14]
-
Monitoring: After 15 minutes of stirring at 0°C, take a 0.1 mL aliquot from each reaction, quench it immediately in a vial containing saturated NH₄Cl solution, and extract with Et₂O for GC-MS analysis.
-
Workup: After a total reaction time of 1 hour, quench the reactions by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of starting material to product, allowing for a comparison of conversion rates.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the conversion of this compound and 3-chloropropanal to an alkene using a stabilized Wittig ylide.
Materials:
-
This compound
-
3-Chloropropanal
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Preparation: Prepare 0.5 M stock solutions of this compound and 3-chloropropanal in anhydrous DCM.
-
Reaction Setup: To two separate 50 mL round-bottom flasks with stir bars, add 1.1 equivalents of (carbethoxymethylene)triphenylphosphorane.
-
Addition: Add 10 mL of the this compound stock solution to one flask and 10 mL of the 3-chloropropanal stock solution to the other at room temperature. Stir vigorously.[15]
-
Monitoring: Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent.[15]
-
Workup: After 2 hours, concentrate the reaction mixtures under reduced pressure.
-
Purification: Triturate the residue with hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a short plug of silica gel, washing with hexanes.[15]
-
Analysis: Concentrate the filtrate and analyze by ¹H NMR with an internal standard to determine the conversion and yield of the respective alkene products. The coupling constants of the vinylic protons can be used to determine the E/Z ratio.[16]
Conclusion and Outlook
While direct comparative data is sparse, this guide provides the theoretical foundation and practical, self-validating experimental protocols for researchers to confirm these predictions. Understanding these reactivity differences is crucial for optimizing reaction conditions, controlling selectivity, and ultimately designing more efficient synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
-
Labflow. (n.d.). Lab 3: Wittig Reaction & Chemiluminescence. Labflow. Available at: [Link]
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University of Wisconsin-River Falls. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. UWRF Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Ingleson, M. J., et al. (n.d.). Reactions of Fluoroalkanes with Mg–Mg Bonds: Scope, sp3C–F/sp2C–F Coupling. Wiley Online Library. Available at: [Link]
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Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
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Total Organic Chemistry. (2020). Hydride Reductions of Carbonyls. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. Available at: [Link]
-
D'Amato, A. J. (2017). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Reactivity of different types of Grignard reagents. Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. CU Boulder Chemistry. Available at: [Link]
-
Makhijani, S. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS. YouTube. Available at: [Link]
-
Walborsky, H. M. (2012). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. Available at: [Link]
-
Blessed Excellence Center. (2020). REACTION OF GRIGNARD REAGENT WITH PROPANAL. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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Semantic Scholar. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Semantic Scholar. Available at: [Link]
-
Bickelhaupt, F. M., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. Available at: [Link]
-
MedLife Mastery. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. MedLife Mastery. Available at: [Link]
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Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]
-
Chegg. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. YouTube. Available at: [Link]
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Wu, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Available at: [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of 3-Fluoropropanal Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is paramount. The introduction of fluorine into an organic scaffold can dramatically alter its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in modern drug design. 3-Fluoropropanal, a versatile three-carbon aldehyde, serves as a key building block in the synthesis of these valuable compounds. However, the successful synthesis of a target molecule is only half the battle; rigorous validation of its structure is crucial to ensure the integrity of subsequent research and development.
This guide provides an in-depth comparison of spectroscopic techniques for the validation of this compound reaction products. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and self-validating protocols. We will explore the validation of products from three common reaction classes of aldehydes: Wittig reaction (olefination), reduction, and oxidation, providing both real-world and predictive experimental data to illustrate the power of a multi-faceted spectroscopic approach.
The Critical Role of Fluorine in Spectroscopy: Why ¹⁹F NMR is Indispensable
While ¹H and ¹³C NMR are foundational techniques in organic chemistry, the presence of a fluorine atom provides an additional, highly sensitive spectroscopic handle. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR spectroscopy an exceptionally powerful tool for the characterization of organofluorine compounds.[1][2] Its high gyromagnetic ratio results in a high resonance frequency and sensitivity, comparable to that of ¹H NMR.[1]
What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm.[1] This wide dispersion minimizes the signal overlap that can often plague ¹H NMR spectra, especially in complex molecules.[2] Consequently, even subtle changes in the electronic environment around the fluorine atom result in significant and easily discernible shifts in its resonance, providing a highly sensitive probe for structural changes and successful reaction outcomes.
I. The Wittig Reaction: An Exemplar of C-C Bond Formation
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction of this compound.
Predicted Spectroscopic Data for Ethyl 5-fluoro-2-pentenoate
| Spectroscopic Technique | Predicted Key Observations | Rationale |
| ¹H NMR | Aldehyde proton (~9.8 ppm) disappears. New vinyl protons appear (~5.8-7.0 ppm). Triplet of triplets for -CH₂F (~4.5 ppm). Multiplet for the other -CH₂- group.Quartet and triplet for the ethyl ester group. | The disappearance of the highly deshielded aldehyde proton is a clear indicator of a successful reaction. The appearance of new signals in the alkene region confirms the formation of the C=C double bond. The characteristic splitting pattern of the fluorinated methylene group arises from coupling to both the adjacent methylene protons and the fluorine atom. |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets. | The presence of a fluorine signal confirms its incorporation into the product. The splitting pattern will be due to coupling with the adjacent methylene protons. |
| ¹³C NMR | Aldehyde carbon (~200 ppm) disappears. New alkene carbons appear (~120-150 ppm). Carbonyl carbon of the ester (~166 ppm). A doublet for the -CH₂F carbon due to C-F coupling. | The disappearance of the downfield aldehyde carbon and the appearance of new sp² hybridized carbon signals are indicative of the desired transformation. The carbon directly bonded to fluorine will exhibit a characteristic large coupling constant. |
| IR Spectroscopy | Aldehyde C-H stretches (~2720 and 2820 cm⁻¹) disappear. Strong C=O stretch of the ester appears (~1720 cm⁻¹). C=C stretch appears (~1650 cm⁻¹). C-F stretch appears (~1100 cm⁻¹). | The disappearance of the characteristic aldehyde C-H stretches and the appearance of the ester carbonyl and alkene C=C stretches provide strong evidence for the product's functional groups. |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to the product's mass. Fragmentation pattern consistent with the structure (e.g., loss of the ethoxy group). | The molecular ion peak confirms the molecular weight of the product. The fragmentation pattern can provide further structural confirmation. |
II. Reduction to 3-Fluoropropan-1-ol: A Change in Oxidation State
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Here, we will examine the spectroscopic validation of 3-fluoropropan-1-ol, the product of the reduction of this compound.
Experimental Workflow: Reduction
Caption: Workflow for the reduction of this compound.
Spectroscopic Data for 3-Fluoropropan-1-ol
| Spectroscopic Technique | Key Observations | Rationale |
| ¹H NMR | Aldehyde proton (~9.8 ppm) disappears. Appearance of a broad singlet for the -OH proton. A triplet for the -CH₂OH protons (~3.7 ppm). A triplet of triplets for the -CH₂F protons (~4.5 ppm). A multiplet for the central -CH₂- group. | The disappearance of the aldehyde proton and the appearance of the alcohol proton signal are key indicators of the reduction. The downfield shift of the methylene group adjacent to the newly formed hydroxyl group is also characteristic. |
| ¹⁹F NMR | A single resonance, a triplet of triplets. | The fluorine signal confirms its presence in the product, and its splitting pattern is due to coupling with the adjacent methylene protons. |
| ¹³C NMR | Aldehyde carbon (~200 ppm) disappears. A new upfield carbon signal for -CH₂OH appears (~60 ppm). A doublet for the -CH₂F carbon due to C-F coupling. | The significant upfield shift of the carbonyl carbon to a typical alcohol carbon resonance is a definitive sign of successful reduction. |
| IR Spectroscopy | Aldehyde C-H stretches (~2720 and 2820 cm⁻¹) disappear. Strong C=O stretch (~1730 cm⁻¹) disappears. Appearance of a broad O-H stretch (~3300 cm⁻¹). C-F stretch remains (~1100 cm⁻¹). | The disappearance of the aldehyde-specific peaks and the appearance of the broad hydroxyl stretch are the most telling features in the IR spectrum. |
| Mass Spectrometry (EI) | Molecular ion peak at m/z = 78.05. [4]Fragmentation pattern showing loss of H₂O. | The molecular ion peak confirms the molecular weight of 3-fluoropropan-1-ol. A common fragmentation pathway for alcohols is the loss of a water molecule. |
III. Oxidation to 3-Fluoropropanoic Acid: Another Change in Functional Group
The oxidation of an aldehyde to a carboxylic acid is another fundamental transformation. Here, we examine the spectroscopic validation of 3-fluoropropanoic acid, the oxidation product of this compound.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Spectroscopic Data for 3-Fluoropropanoic Acid
| Spectroscopic Technique | Key Observations | Rationale |
| ¹H NMR | Aldehyde proton (~9.8 ppm) disappears. Appearance of a very broad singlet for the carboxylic acid -OH proton (often >10 ppm). A triplet of triplets for the -CH₂F protons (~4.7 ppm). A triplet of doublets for the -CH₂- group adjacent to the carbonyl. | The disappearance of the aldehyde proton and the appearance of the highly deshielded and broad carboxylic acid proton are definitive. The methylene group adjacent to the new carbonyl group will also show a characteristic shift and splitting pattern. |
| ¹⁹F NMR | A single resonance, a triplet of triplets. | The fluorine signal's presence and splitting pattern confirm the integrity of the fluorinated ethyl chain. |
| ¹³C NMR | Aldehyde carbon (~200 ppm) disappears. A new downfield carbon signal for the carboxylic acid carbonyl appears (~175 ppm). A doublet for the -CH₂F carbon due to C-F coupling. | The characteristic shift of the carbonyl carbon from the aldehyde region to the carboxylic acid region is a clear indicator of successful oxidation. |
| IR Spectroscopy | Aldehyde C-H stretches (~2720 and 2820 cm⁻¹) disappear. The C=O stretch shifts to the carboxylic acid region (~1710 cm⁻¹) and is often broad. Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹), often overlapping with C-H stretches. C-F stretch remains (~1100 cm⁻¹). | The most prominent features are the disappearance of the aldehyde C-H stretches and the appearance of the extremely broad O-H stretch characteristic of a carboxylic acid's hydrogen-bonded dimer. The carbonyl stretch also shifts to a slightly lower wavenumber compared to the aldehyde.[5] |
| Mass Spectrometry (EI) | Molecular ion peak at m/z = 92.02. [6]Fragmentation pattern showing loss of -OH and -COOH. | The molecular ion peak confirms the molecular weight of 3-fluoropropanoic acid.[6] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical and the entire carboxyl group. |
Comparative Analysis and Best Practices
| Spectroscopic Method | Strengths for Validating this compound Reactions | Limitations | Best Practices |
| ¹⁹F NMR | Highly sensitive to changes in the local electronic environment of the fluorine atom.Wide chemical shift range minimizes signal overlap.Directly confirms the presence and integrity of the fluorine-containing moiety. | Provides information only about the fluorine-containing parts of the molecule. | Always acquire a ¹⁹F NMR spectrum for any reaction involving a fluorinated compound.Use ¹⁹F{¹H} decoupling to simplify spectra and aid in assignment. |
| ¹H NMR | Provides detailed information about the proton framework of the entire molecule.Coupling constants can help determine stereochemistry (e.g., in the Wittig reaction).Disappearance of the aldehyde proton signal is a key diagnostic tool. | Can suffer from signal overlap in complex molecules. | Integrate all signals to confirm proton counts.Use 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment in complex products. |
| ¹³C NMR | Provides information on the carbon skeleton.The chemical shift of the carbonyl carbon is highly diagnostic of the functional group (aldehyde, ester, carboxylic acid).C-F coupling provides additional structural information. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. | Use DEPT experiments to distinguish between CH, CH₂, and CH₃ groups.Acquire ¹³C{¹H} and ¹³C{¹⁹F} decoupled spectra to simplify and aid in assignment. |
| IR Spectroscopy | Excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H, C=C).Quick and easy to perform. | Provides limited information about the overall molecular structure.The "fingerprint" region can be complex and difficult to interpret fully. | Compare the product spectrum directly with the starting material spectrum to clearly identify changes in functional groups. |
| Mass Spectrometry | Provides the molecular weight of the product, confirming the overall transformation.Fragmentation patterns can offer valuable structural clues. | Isomers may not be distinguishable by mass alone.Some compounds may not show a clear molecular ion peak. | Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and determine the elemental composition. |
Conclusion
The spectroscopic validation of this compound reaction products requires a multi-faceted and logical approach. No single technique can provide a complete structural picture. Instead, the synergistic use of ¹⁹F, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry creates a self-validating system that ensures the trustworthiness of your results. By understanding the "why" behind the characteristic spectral features of the starting material and its potential products, researchers can confidently and efficiently characterize their novel fluorinated compounds, paving the way for advancements in drug discovery and development.
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A Comparative Guide to the Kinetic Profile of 3-Fluoropropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Influence of Fluorine: Enhancing Electrophilicity and Reactivity
The introduction of a fluorine atom at the 3-position of propanal has a profound impact on the molecule's electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the carbon chain, leading to a significant polarization of the molecule.[1][2]
The primary consequence of this electron withdrawal is an increase in the electrophilicity of the carbonyl carbon in 3-fluoropropanal compared to propanal.[1] The diminished electron density on the carbonyl carbon makes it a more potent target for nucleophilic attack, a fundamental step in many crucial organic transformations. This guide will explore the kinetic implications of this enhanced electrophilicity in two ubiquitous reactions: the Aldol Condensation and the Wittig Reaction.
Comparative Kinetics in Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation, initiated by the nucleophilic attack of an enolate on a carbonyl electrophile. Given the heightened electrophilicity of this compound, it is hypothesized to undergo this reaction at a faster rate than propanal.
Predicted Kinetic Advantage of this compound
The rate-determining step in many aldol condensations is the initial nucleophilic addition of the enolate to the aldehyde.[3] A more electrophilic carbonyl carbon will lower the activation energy of this step, thereby accelerating the overall reaction rate.
| Aldehyde | Key Electronic Effect | Predicted Relative Rate Constant (k_aldehyde / k_propanal) | Rationale |
| Propanal | Alkyl group (+I effect) | 1.0 (Reference) | The ethyl group is weakly electron-donating, slightly destabilizing the partial positive charge on the carbonyl carbon. |
| This compound | Fluorine (-I effect) | > 1.0 | The strong electron-withdrawing effect of fluorine significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. |
Experimental Protocol for Kinetic Comparison
To empirically validate this prediction, a series of parallel kinetic experiments can be designed. The following protocol outlines a method for comparing the rates of the base-catalyzed self-aldol condensation of propanal and this compound using in-situ monitoring by ¹H NMR spectroscopy.
Materials:
-
Propanal
-
This compound
-
Acetone-d₆ (as solvent and for deuterium lock)
-
Sodium deuteroxide (NaOD) in D₂O (as catalyst)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare stock solutions of propanal and this compound in acetone-d₆ with a known concentration of the internal standard.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In an NMR tube, add a precise volume of the aldehyde stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the aldehyde and the internal standard.
-
Initiate the reaction by injecting a catalytic amount of the NaOD solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the aldehyde proton signal and the appearance of the aldol addition product signals over time.
-
Integrate the relevant signals relative to the internal standard to determine the concentration of the aldehyde at each time point.
-
Plot the natural logarithm of the aldehyde concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant.
-
Repeat the experiment for the other aldehyde under identical conditions.
Data Analysis: The relative rates can be determined by comparing the calculated rate constants for propanal and this compound.
Caption: Experimental workflow for the kinetic analysis of aldol condensation.
Comparative Kinetics in the Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another reaction where the electrophilicity of the carbonyl component is paramount.[4] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming an oxaphosphetane intermediate which then collapses to the alkene and triphenylphosphine oxide.[5][6][7]
Predicted Kinetic Advantage of this compound
Similar to the aldol condensation, the increased electrophilicity of this compound is expected to accelerate the initial nucleophilic attack by the Wittig reagent. This step is often rate-determining, especially for stabilized ylides.[8]
| Aldehyde | Key Electronic Effect | Predicted Relative Rate Constant (k_aldehyde / k_propanal) | Rationale |
| Propanal | Alkyl group (+I effect) | 1.0 (Reference) | The electron-donating nature of the ethyl group slightly reduces the electrophilicity of the carbonyl carbon. |
| This compound | Fluorine (-I effect) | > 1.0 | The strong electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction with the nucleophilic ylide. |
Experimental Protocol for Kinetic Comparison
A competitive kinetic experiment provides an elegant method to determine the relative reactivity of propanal and this compound towards a Wittig reagent.
Materials:
-
Propanal
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (a stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry, inert atmosphere flask, prepare an equimolar solution of propanal and this compound in anhydrous THF.
-
Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of the Wittig reagent to the aldehyde solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a short period to ensure low conversion, then quench the reaction with a suitable reagent (e.g., a small amount of water or dilute acid).
-
Analyze the reaction mixture by GC-MS to determine the relative amounts of the unreacted aldehydes and the corresponding alkene products.
-
The ratio of the alkene products will reflect the relative rates of reaction of the two aldehydes with the ylide.
Data Analysis: The relative rate constant can be calculated using the following equation, where [Product_A] and [Product_B] are the concentrations of the alkenes derived from aldehyde A (this compound) and aldehyde B (propanal), and [Aldehyde_A]₀ and [Aldehyde_B]₀ are their initial concentrations:
k_A / k_B = ([Product_A] / [Product_B]) * ([Aldehyde_B]₀ / [Aldehyde_A]₀)
Since the initial concentrations of the aldehydes are equal, the ratio of the product concentrations directly gives the ratio of the rate constants.
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A Senior Application Scientist's Guide to the Synthesis of 3-Fluoropropanal: A Comparative Analysis of Leading Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Fluoropropanal, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and field-proven insights to empower you in making informed decisions for your research and development endeavors.
Introduction: The Significance of this compound
This compound is a bifunctional molecule containing both a reactive aldehyde group and a fluorine atom. The presence of fluorine can significantly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a critical precursor for introducing the fluoropropyl moiety into complex molecular architectures, making its efficient synthesis a topic of considerable interest. This guide will focus on the most prevalent methods for its preparation: the oxidation of 3-fluoropropan-1-ol via Swern and Dess-Martin oxidations, and the hydroformylation of vinyl fluoride.
Oxidation of 3-Fluoropropan-1-ol: A Tale of Two Reagents
The most common approach to this compound is the oxidation of its corresponding primary alcohol, 3-fluoropropan-1-ol. The challenge lies in achieving high yields of the aldehyde without over-oxidation to the carboxylic acid. Two mild oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, have emerged as the frontrunners for this transformation.
The Swern Oxidation: A Low-Temperature Workhorse
The Swern oxidation is a widely adopted method for the mild oxidation of primary alcohols to aldehydes.[1][2] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine.[1][3]
The cryogenic temperature is crucial to prevent side reactions and ensure the stability of the reactive intermediates.[1] Oxalyl chloride is a common activator, though other reagents can be used.[2] The use of a hindered base is necessary to facilitate the elimination reaction that forms the aldehyde.
Experimental Protocol: Swern Oxidation of 3-Fluoropropan-1-ol
-
A solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Anhydrous dimethyl sulfoxide (2.0-2.5 equivalents) is added dropwise, and the mixture is stirred for 15-30 minutes.
-
A solution of 3-fluoropropan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C.
-
Triethylamine (5.0-7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is then purified by distillation or column chromatography.
Note: This is a general procedure and may require optimization for specific scales and equipment.
The Dess-Martin Periodinane (DMP) Oxidation: A Convenient Alternative
The Dess-Martin periodinane (DMP) oxidation offers a milder and more convenient alternative to the Swern oxidation, as it can be performed at room temperature.[4][5] DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes with high efficiency.[6][7]
The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) at room temperature, which simplifies the experimental setup compared to the cryogenic conditions of the Swern oxidation.[5] The workup is also generally straightforward.[6] For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the acetic acid byproduct.[5]
Experimental Protocol: Dess-Martin Oxidation of 3-Fluoropropan-1-ol
-
To a solution of 3-fluoropropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by distillation or column chromatography.
Note: This is a general procedure and may require optimization for specific scales and equipment.
Hydroformylation of Vinyl Fluoride: A Direct Approach
Hydroformylation, also known as the oxo process, offers a more direct route to this compound by reacting vinyl fluoride with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based.[8][9] This method has the advantage of being highly atom-economical.
The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde (this compound) over the branched isomer.[9] Reaction conditions such as temperature and pressure also play a significant role in reaction rate and selectivity.
Conceptual Protocol: Hydroformylation of Vinyl Fluoride
-
A high-pressure reactor is charged with a suitable solvent, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a phosphine ligand.
-
The reactor is sealed, purged with syngas, and then pressurized to the desired pressure with syngas (CO/H₂).
-
Vinyl fluoride is introduced into the reactor.
-
The reaction mixture is heated to the desired temperature and stirred for a set period.
-
After cooling and depressurization, the reaction mixture is analyzed to determine the yield and regioselectivity of this compound.
-
The product is isolated and purified, typically by distillation.
Note: This is a conceptual protocol and requires specialized equipment and expertise in handling high-pressure reactions.
Comparative Analysis of Synthesis Methods
| Feature | Swern Oxidation | Dess-Martin Oxidation | Hydroformylation of Vinyl Fluoride |
| Starting Material | 3-Fluoropropan-1-ol | 3-Fluoropropan-1-ol | Vinyl Fluoride |
| Typical Yield | Good to Excellent | High to Excellent[4] | Potentially High (Data Sparse) |
| Reaction Temperature | -78 °C to Room Temp[1] | Room Temperature[4] | Elevated Temperatures |
| Reagents | Oxalyl chloride, DMSO, Triethylamine[1] | Dess-Martin Periodinane[4] | Syngas (CO/H₂), Rhodium catalyst[9] |
| Advantages | Well-established, reliable, avoids heavy metals.[1] | Mild conditions, high yields, simple workup.[4][6] | Atom-economical, direct route. |
| Disadvantages | Cryogenic temps, malodorous byproduct (DMS).[2] | Reagent is expensive and potentially explosive.[4] | Requires high pressure, specialized equipment, gaseous starting material. |
| Scalability | Can be scaled, but byproduct management is a concern.[10] | Less suitable for large scale due to cost and safety.[4] | Industrially viable process for other aldehydes. |
| Safety Concerns | Toxic CO gas evolution, malodorous DMS.[2] | DMP is shock-sensitive and can be explosive.[6] | Handling of flammable and toxic gases under high pressure. |
Synthesis of Starting Materials
The choice of a synthetic route to this compound is also influenced by the accessibility of the starting materials.
-
3-Fluoropropan-1-ol: This key precursor for oxidation methods can be synthesized from readily available starting materials such as 1,3-propanediol or 3-chloropropan-1-ol.[11][12] The conversion of 3-chloropropan-1-ol to 3-fluoropropan-1-ol can be achieved using a fluoride source like potassium fluoride.
-
Vinyl Fluoride: This gaseous starting material for hydroformylation is produced industrially.[13] Its synthesis typically involves the reaction of acetylene with hydrogen fluoride or the dehydrochlorination of 1,1-chlorofluoroethane.[13]
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols.
-
For laboratory-scale synthesis where convenience and mild conditions are prioritized, the Dess-Martin periodinane oxidation is often the preferred method due to its operational simplicity and high yields.[4]
-
The Swern oxidation represents a reliable and cost-effective alternative, particularly if cryogenic capabilities are readily available and the malodorous byproduct can be effectively managed.[1][2]
-
Hydroformylation of vinyl fluoride is a powerful, atom-economical approach that is well-suited for large-scale industrial production where the initial investment in specialized high-pressure equipment is justified.
Ultimately, the in-depth understanding of the nuances of each method, as detailed in this guide, will enable the researcher to select the most appropriate and efficient pathway for the synthesis of this compound, a critical building block for advancing pharmaceutical and chemical research.
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A Comparative Guide to the Cross-Reactivity of 3-Fluoropropanal with Biological Nucleophiles
Abstract
3-Fluoropropanal (3-FP) is an electrophilic reagent of increasing interest for the covalent modification of proteins and other biomolecules. Its unique reactivity, governed by the α-fluoro substituent, presents both opportunities and challenges for achieving selective bioconjugation. This guide provides a comparative analysis of 3-FP's reactivity towards common biological nucleophiles, including cysteine, lysine, and hydrazines. We delve into the underlying reaction mechanisms, present comparative data, and offer a robust experimental protocol for assessing cross-reactivity in your own systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage or understand the covalent chemistry of α-fluoroaldehydes.
Introduction: The Unique Chemistry of α-Fluoroaldehydes
Aldehydes are versatile electrophiles used in bioconjugation, reacting with various nucleophiles to form adducts.[1] However, simple aldehydes often suffer from reversibility in their reactions. This compound (3-FP), a member of the α-fluoroaldehyde class, possesses distinct chemical properties due to the strong electron-withdrawing nature of the adjacent fluorine atom. This substitution significantly impacts the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, setting it apart from non-fluorinated counterparts.
The primary implication of the α-fluorine is the pronounced stabilization of the aldehyde hydrate. This hydration can influence the effective concentration of the reactive aldehyde form in aqueous solutions and modulate its reactivity profile. Understanding this profile is critical for designing selective chemical probes, developing covalent inhibitors, or creating stable antibody-drug conjugates (ADCs).
Mechanistic Principles of this compound Reactivity
The reaction of 3-FP with a biological nucleophile (Nu:) proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate. The fate of this intermediate determines the final product and the stability of the covalent bond.
Caption: General reaction mechanism of this compound with a nucleophile.
The key variables influencing the outcome are the nature of the nucleophile, the local microenvironment, and the reaction conditions, particularly pH.
Comparative Reactivity with Key Nucleophiles
The selectivity of 3-FP is determined by its differential reactivity towards the primary nucleophilic amino acid residues: cysteine and lysine. Other nucleophiles, such as hydrazines or hydroxylamines, are also relevant in the context of bioorthogonal chemistry.
Thiols (Cysteine)
The thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (pKa ~8.5).[2] The reaction between an aldehyde and a cysteine residue, particularly one with a nearby amine (like an N-terminal cysteine), can lead to the formation of a stable five-membered thiazolidine ring.[3][4][5]
-
Reaction Product: Primarily stable thiazolidine adducts.
-
Mechanism: The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes rapid intramolecular cyclization with the proximal amine to form the thermodynamically stable thiazolidine.
-
Selectivity: The formation of this stable ring structure makes the reaction with cysteine highly favorable and often irreversible under physiological conditions.[4] This pathway is a cornerstone of many cysteine-targeted bioconjugation strategies.[2][6][]
Amines (Lysine & N-termini)
The ε-amino group of lysine and the α-amino group of a protein's N-terminus are also primary nucleophiles.[8] Their reactivity is highly pH-dependent, as only the unprotonated, neutral amine is nucleophilic.[9][10]
-
Reaction Product: Schiff bases (imines).
-
Mechanism: The reaction involves nucleophilic attack of the amine on the aldehyde, followed by dehydration to form an imine.
-
Selectivity & Stability: Unlike the thiazolidine formation with cysteine, the resulting imine is often reversible and susceptible to hydrolysis in aqueous environments.[10] While the reaction occurs, the adduct is generally less stable than the cysteine adduct. To achieve a stable conjugate, a subsequent reduction step (reductive amination) is often required, which is not inherent to the initial reaction with 3-FP.[10] The lower pKa of an N-terminal amine (~7-8) compared to a lysine side chain (~10.5) can sometimes allow for selective modification at the N-terminus by controlling the reaction pH.[9]
Hydrazines and Hydroxylamines
These non-canonical nucleophiles are frequently used in bioorthogonal ligation schemes. Aldehydes can be introduced onto proteins enzymatically for subsequent reaction with these handles.[11]
-
Reaction Products: Hydrazones and oximes, respectively.
-
Mechanism: Similar to amine reactions, these proceed via condensation to form stable C=N bonds.
-
Selectivity & Stability: Hydrazone and oxime linkages are generally more stable against hydrolysis than imines formed with primary amines, providing a reliable method for covalent labeling.[12]
Data Summary: A Head-to-Head Comparison
The following table summarizes the cross-reactivity profile of this compound. Relative reactivity is a qualitative assessment based on product stability and reaction favorability under typical physiological conditions (pH ~7.4).
| Nucleophile | Amino Acid/Group | Primary Adduct | Adduct Stability | Relative Reactivity | Key Considerations |
| Thiol | Cysteine | Thiazolidine | High (Covalent, Stable Ring) | High | Favored reaction, leading to a stable product without secondary reagents.[4] |
| Amine | Lysine, N-terminus | Schiff Base (Imine) | Low (Reversible, Hydrolytically Labile) | Moderate | Adduct requires a subsequent reduction step for stabilization.[10] |
| Hydrazine | Hydrazide derivatives | Hydrazone | High | High | Forms a stable conjugate; often used in two-step labeling strategies.[12] |
| Hydroxylamine | Hydroxylamine derivatives | Oxime | High | High | Forms a very stable linkage, more so than hydrazones.[12] |
Experimental Protocol: Competitive Cross-Reactivity Analysis
To empirically determine the selectivity of 3-FP, a competitive reaction with a model peptide containing multiple nucleophilic residues is recommended. Analysis by LC-MS provides a robust, quantitative readout of modification sites.
Objective: To quantify the modification of cysteine vs. lysine residues in a model peptide by this compound.
Materials:
-
Model Peptide (e.g., Ac-Cys-Ala-Lys-Gly-NH₂)
-
This compound (3-FP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS grade water and acetonitrile
-
Formic Acid
-
HPLC with a C18 column and a coupled Mass Spectrometer
Workflow Diagram:
Caption: Experimental workflow for assessing 3-FP cross-reactivity.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the model peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of 3-FP in PBS at a concentration calculated to be a 10-fold molar excess relative to the peptide.
-
-
Reaction:
-
Mix equal volumes of the peptide and 3-FP solutions.
-
Incubate the reaction mixture at room temperature (25°C).
-
-
Quenching:
-
At specified time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 1:10 in a solution of 0.1% formic acid in water. This acidification will protonate the nucleophiles and effectively stop the reaction.
-
-
LC-MS Analysis:
-
Inject the quenched samples onto the LC-MS system.
-
Use a standard peptide separation gradient (e.g., a 30-minute gradient from 5% to 95% acetonitrile with 0.1% formic acid).
-
Monitor the mass spectrometer for the expected masses of the unmodified peptide and the potential mono- and di-adducts.
-
Cysteine Adduct: Mass of Peptide + 74.02 Da (C₃H₃FO)
-
Lysine Adduct: Mass of Peptide + 72.01 Da (C₃H₂FO, after dehydration)
-
-
-
Data Analysis:
-
Integrate the peak areas from the extracted ion chromatograms for each species at each time point.
-
Calculate the percentage of each modified form relative to the total peptide signal to determine the rate and selectivity of the modification.
-
Discussion and Practical Implications
The experimental evidence and mechanistic principles indicate that this compound exhibits a strong preference for cysteine modification over lysine under physiological pH. The formation of a stable thiazolidine ring with cysteine is a key driver for this selectivity.[3][13] In contrast, the reversible formation of a Schiff base with lysine makes this a less favorable modification pathway unless a reducing agent is present.[10]
For drug development professionals, this inherent selectivity makes 3-FP an attractive warhead for targeting cysteine residues in proteins. Its reactivity can be considered tunable; while it has a preference for thiols, reactions with other nucleophiles are not impossible and must be characterized. For researchers in chemical biology, 3-FP can be used to develop cysteine-specific probes, but cross-reactivity with highly accessible or hyper-nucleophilic lysine residues should always be validated using the protocol described above.
Conclusion
This compound is a potent electrophile with a distinct reactivity profile. Its primary utility lies in the selective and stable modification of cysteine residues through the formation of a thiazolidine ring. While reactions with other nucleophiles like lysine are possible, they typically result in less stable, reversible adducts. A thorough understanding of this reactivity landscape, validated by empirical testing, is essential for the successful application of this compound in covalent drug design and chemical biology.
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A Comparative Guide to the Catalytic Transformation of 3-Fluoropropanal
To our colleagues in research, discovery, and development, this guide offers a comparative analysis of catalytic methodologies for the chemical transformation of 3-fluoropropanal. This valuable building block holds significant potential in medicinal chemistry, primarily due to the strategic placement of a fluorine atom at the β-position. This substitution profoundly influences the molecule's electronic properties, offering a powerful tool for modulating the pKa, lipophilicity, and metabolic stability of target drug candidates.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain catalysts are chosen, how they function, and what performance characteristics can be expected. We will dissect three major catalytic paradigms—Organocatalysis, Metal-Catalysis, and Biocatalysis—providing the foundational knowledge required to select and optimize transformations for this unique and reactive substrate.
Chapter 1: The Unique Reactivity of this compound
The synthetic utility of this compound stems directly from the powerful inductive effect of the fluorine atom. Positioned at the C3 (or β) carbon, its strong electron-withdrawing nature creates a cascade of electronic consequences that dictate the molecule's reactivity.
-
Enhanced Carbonyl Electrophilicity : The fluorine atom pulls electron density away from the aldehyde carbonyl group via the sigma bond framework. This renders the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to its non-fluorinated analog, propanal. This is a critical consideration for reactions like aldol additions, cyanohydrin formation, and Mannich reactions.
-
Increased Acidity of α-Protons : The inductive effect also stabilizes the conjugate base (enolate) formed upon deprotonation at the C2 (or α) position. This increased acidity of the α-hydrogens facilitates enolate formation, which is the cornerstone of many C-C bond-forming reactions. However, this effect must be carefully balanced, as overly stable enolates can sometimes exhibit reduced nucleophilicity.
Understanding these two principles is paramount. They explain why this compound is an excellent substrate for a wide range of transformations but also why catalyst and reaction condition selection are non-trivial pursuits.
Chapter 2: Organocatalytic Transformations: Precision C-C Bond Formation
Organocatalysis, particularly through enamine activation, offers a robust platform for the asymmetric transformation of aldehydes. For this compound, this methodology is ideally suited for creating chiral C-C and C-N bonds at the α-position.
Causality of Catalyst Choice: Proline and its Derivatives
The archetypal organocatalyst, L-proline, and its more sophisticated derivatives (e.g., diarylprolinol silyl ethers) are the catalysts of choice for these transformations. The rationale is twofold:
-
Enamine Formation : The secondary amine of the catalyst reversibly condenses with the aldehyde to form a chiral enamine intermediate. This process temporarily converts the electrophilic aldehyde into a soft nucleophile.
-
Stereocontrol : The rigid structure of the proline ring and the orientation of its carboxylic acid (or other directing group) create a highly organized chiral environment. This framework directs the approach of the electrophile to one face of the enamine, ensuring high stereoselectivity in the product.
The enhanced acidity of the α-protons in this compound facilitates the final protonation step that regenerates the catalyst and forms the product, making it a well-suited substrate for this catalytic cycle.
Safety Operating Guide
Navigating the Disposal of 3-Fluoropropanal: A Guide for Laboratory Professionals
In the landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring that all materials, including byproducts and surplus reagents, are managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-Fluoropropanal (CAS No. 77063-66-2), a halogenated aldehyde.
Hazard Assessment and Chemical Profile: Understanding the Risk
This compound is a monofluorinated aliphatic aldehyde.[2] Its structure dictates its classification as a halogenated organic compound , a primary determinant for waste segregation.[3][4] Due to the lack of specific toxicological data, a conservative risk assessment is necessary, inferring hazards from similar chemicals.
The presence of the aldehyde functional group, combined with halogenation, suggests potential toxicity. For instance, 3,3,3-Trifluoropropanal is known to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] It is prudent to assume this compound exhibits similar hazardous characteristics.
| Property | Value / Inferred Hazard | Rationale / Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 77063-66-2 | PubChem[2] |
| Molecular Formula | C₃H₅FO | PubChem[2] |
| Waste Class | Halogenated Organic Waste | Contains Fluorine.[3][4] |
| Inferred Hazards | - Acute Toxicity (Oral, Dermal, Inhalation) - Skin Irritation - Eye Irritation - Potential Flammability | Based on data for 3,3,3-Trifluoropropanal.[1] |
Immediate Safety & Handling Precautions
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The inferred hazards necessitate stringent handling protocols.
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile) is mandatory.
-
Ventilation: All handling of this compound, including the transfer to a waste container, must be performed within a certified chemical fume hood. This is a critical control to minimize inhalation exposure, based on the inferred respiratory toxicity of analogous compounds.[1]
-
Spill Management: In the event of a spill, the area should be evacuated. Spill cleanup should only be performed by trained personnel wearing appropriate PPE. The spill should be absorbed with an inert, non-combustible material (e.g., vermiculite, sand). The resulting contaminated material must be collected into a sealed, labeled container and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a regulated, halogenated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The required procedure is to arrange for disposal via a licensed hazardous waste contractor.
Step 1: Waste Segregation The foundational principle of chemical waste management is segregation at the source. Because this compound contains a halogen (fluorine), it must be collected in a waste stream designated for halogenated organic solvents .[3][4] Co-mingling with non-halogenated waste is a common and costly mistake; it contaminates the entire container, forcing the entire volume to be treated as more expensive halogenated waste and can, in some cases, lead to dangerous chemical reactions.[5]
Step 2: Containerization Select a chemically compatible, leak-proof container equipped with a secure, vapor-tight lid. The container must be in good condition, free from cracks or residue on the exterior. It is crucial to label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Flammable," "Irritant")
Step 3: Accumulation and Storage The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when actively adding waste. Store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Step 4: Arranging for Final Disposal Once the container is nearly full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full accounting of the container's contents. The standard and accepted final disposal method for halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational workflow for the compliant disposal of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound.
Regulatory Framework
The procedures outlined in this guide are designed to comply with the U.S. Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7] As a generator of hazardous waste, your laboratory is the first and most critical link in the "cradle-to-grave" management system, responsible for the proper identification and handling of the waste you produce. Adherence to these protocols not only ensures safety but also maintains your institution's regulatory compliance.
By implementing this structured and cautious approach, researchers can confidently manage the disposal of this compound, reinforcing a culture of safety and environmental stewardship within the scientific community.
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ChemBK. (2024). 3-Fluoropropanol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Reactivity of 3-Fluoropropan-1-ol Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropanal. PubChem Compound Database. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Fluoropropanal
This document provides essential safety and handling protocols for 3-Fluoropropanal (CAS No. 77063-66-2). As a research chemical with limited publicly available, specific toxicological data, this compound must be handled with extreme caution, treating it as a substance with significant potential hazards. The guidance herein is predicated on the precautionary principle, drawing from best practices for handling structurally related compounds, namely aldehydes and halogenated organics. A thorough, site-specific risk assessment by qualified personnel is mandatory before any experimentation.
Inferred Hazard Analysis: A Structural Perspective
The chemical structure of this compound, featuring a reactive aldehyde functional group and a carbon-fluorine bond, suggests a multi-faceted hazard profile.
-
Aldehyde Reactivity : Aldehydes as a class are known for their potential to be irritants to the skin, eyes, and respiratory tract. They can also act as sensitizers, causing allergic reactions upon repeated exposure.
-
Halogenated Compound Toxicity : The presence of fluorine necessitates caution. While the C-F bond is strong, metabolic processes or thermal decomposition can release hazardous substances. Similar small, fluorinated organic molecules are known to have potential systemic toxicity. PubChem entries for analogous compounds like 3,3,3-Trifluoropropanal and 3-Fluoro-2,2-dimethylpropanal list hazards including flammability, skin and eye irritation, and respiratory irritation[1][2].
Given these factors, we must assume this compound is, at a minimum, a severe irritant, potentially corrosive, and harmful if inhaled, ingested, or absorbed through the skin.
The Hierarchy of Controls: A Mandate for Safety
Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense, employed after engineering and administrative controls have minimized the primary exposure risk.
-
Engineering Controls : All handling of this compound, including transfers, dilutions, and reactions, must be conducted inside a certified chemical fume hood with a verified face velocity. This is non-negotiable and serves to protect against inhalation of potentially toxic vapors.
-
Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. All users must be thoroughly familiar with this guide and the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE): Your Essential Barrier
A robust PPE ensemble is required for all work with this compound. The following table summarizes the minimum requirements for various laboratory tasks.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | Safety glasses | Flame-resistant lab coat | Not required (in sealed containers) |
| Low-Volume Transfers (<50 mL) in Fume Hood | Double-gloved (nitrile) | Chemical splash goggles | Flame-resistant lab coat | Not required (within fume hood) |
| Reaction Setup & Workup (>50 mL) in Fume Hood | Double-gloved (nitrile or neoprene) | Chemical splash goggles and a full-face shield | Flame-resistant lab coat and a chemical-resistant apron | Not required (within fume hood) |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl) | Full-face air-purifying respirator (APR) with organic vapor cartridges | Chemical-resistant suit or coveralls | Required (see text) |
Detailed PPE Specifications:
-
Hand Protection : Disposable nitrile gloves provide a good baseline for incidental contact[3]. For extended handling or where splashes are likely, double-gloving is mandatory. The outer glove should be removed and replaced immediately upon contamination. Natural rubber (latex) gloves are not recommended due to poor performance against many organic chemicals[4][5].
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are required. When handling larger volumes or performing tasks with a higher splash potential (e.g., quenching a reaction), a full-face shield must be worn over the goggles[3][4].
-
Body Protection : A flame-resistant (FR) lab coat should be worn and fully buttoned. For operations with significant splash risk, a chemical-resistant apron made of neoprene or similar material should be worn over the lab coat[4]. Ensure shoes are fully enclosed and made of a non-porous material.
-
Respiratory Protection : Standard operations within a functioning fume hood should not require respiratory protection. However, in the event of a significant spill or fume hood failure, an air-purifying respirator (APR) with organic vapor cartridges is necessary. All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes medical evaluation and annual fit testing[3].
Operational & Disposal Plans: A Step-by-Step Protocol
A structured workflow is essential to minimize risk. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Spill and Exposure
-
Small Spill (<100 mL) inside a Fume Hood :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels.
-
Gently collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated waste[6].
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill (>100 mL) or any spill outside a Fume Hood :
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the substance is flammable and there is an ignition source.
-
Call your institution's emergency response team.
-
Do not re-enter the area until cleared by safety professionals[4].
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][8].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7].
-
Decontamination and Disposal Plan
-
Equipment Decontamination : All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This initial rinseate must be collected and disposed of as halogenated organic waste. Following the solvent rinse, perform a standard wash with detergent and water[9][10].
-
Waste Disposal : this compound and any materials contaminated with it are classified as halogenated organic waste [11][12].
-
Collect all liquid waste containing this compound in a designated, properly labeled, sealed container.
-
Collect all contaminated solid waste (gloves, absorbent pads, silica gel) in a separate, clearly labeled, sealed container.
-
Do not mix halogenated waste with non-halogenated waste streams[11].
-
Follow all institutional and local regulations for hazardous waste disposal.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
